molecular formula C6H5NO2 B1277654 2-Hydroxynicotinaldehyde CAS No. 36404-89-4

2-Hydroxynicotinaldehyde

Cat. No.: B1277654
CAS No.: 36404-89-4
M. Wt: 123.11 g/mol
InChI Key: DNTYEVWEOFZXFE-UHFFFAOYSA-N
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Description

2-Hydroxynicotinaldehyde is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTYEVWEOFZXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427668
Record name 2-hydroxynicotinaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36404-89-4
Record name 2-hydroxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxynicotinaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-Hydroxynicotinaldehyde. It includes key quantitative data, detailed experimental protocols, and visualizations to support advanced research and development applications.

Core Chemical and Physical Properties

This compound is a beige solid organic compound.[1] Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₅NO₂[1][2]
Molecular Weight 123.11 g/mol [1][2]
CAS Number 36404-89-4[1][2][3]
Appearance Beige solid, powder or crystals[1]
Melting Point 223 °C[1]
Boiling Point 50 °C (at unspecified pressure)[1]
Storage Temperature 2-8°C
Synonyms 2-Hydroxy-pyridine-3-carbaldehyde, 2-oxo-1,2-dihydropyridine-3-carbaldehyde[1][2]

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium between the enol (2-hydroxypyridine) form and the keto (2-pyridone) form.[1][2] This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring.[4] The equilibrium between these two forms is often influenced by the solvent environment, with the more polar lactam form being favored in polar solvents.[5][6] The presence of both forms is crucial for understanding its spectroscopic properties and reactivity.

Figure 1: Tautomeric equilibrium of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of this compound. The following data has been reported in DMSO-d6.

Spectroscopic DataValues
¹H NMR (300 MHz, DMSO-d6) δ 12.37 (broad peak, 1H), 10.05 (d, J = 0.7 Hz, 1H), 7.95 (ddd, J = 7.1, 2.3 Hz, 1H), 7.80 (ddd, J = 6.3, 2.3 Hz, 1H), 6.36 (ddd, J = 7.1, 6.3, 0.7 Hz, 1H)[3]
¹³C NMR (75 MHz, DMSO-d6) δ 189.0, 162.0, 143.4, 142.6, 124.2, 105.3[3]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde.[3]

Methodology:

  • Suspend 2-chloro-3-pyridinecarboxaldehyde (2.00 mmol) in a 3 M aqueous hydrochloric acid solution (2 mL).

  • Add four drops of a 3% hydrogen peroxide solution to the mixture.

  • Place the mixture in a sealed vial and heat using microwave irradiation at 100 °C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature, at which point the product will begin to crystallize.

  • Neutralize the suspension by adding solid potassium carbonate.

  • Separate the resulting precipitate by filtration.

  • Recrystallize the precipitate from a minimum volume of ethanol to yield pure this compound.[3]

SynthesisWorkflow start Start: 2-chloro-3-pyridinecarboxaldehyde in 3M HCl add_h2o2 Add 3% H₂O₂ Solution start->add_h2o2 microwave Microwave at 100°C for 2 hours add_h2o2->microwave cool Cool to Room Temperature (Crystallization begins) microwave->cool neutralize Neutralize with solid K₂CO₃ cool->neutralize filter Filter to separate precipitate neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Pure this compound recrystallize->end

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Analysis Protocol

A general workflow for the spectroscopic characterization of synthesized this compound is as follows.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 for NMR) or prepare a KBr pellet/Nujol mull for solid-state IR spectroscopy.

  • ¹H and ¹³C NMR Spectroscopy: Acquire spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the pyridone form, and the O-H and N-H stretches.

  • Data Analysis: Compare the acquired spectra with reference data to confirm the identity and purity of the compound.

Reactivity and Applications

This compound serves as a valuable reagent in organic synthesis. It has been notably used as a catalytic transient directing group in palladium(II)-catalyzed γ-C(sp³)-H arylation reactions.[3][7] In this role, it transiently binds to a primary amine substrate, directing the palladium catalyst to a specific C-H bond for functionalization with an aryl iodide.[7]

Reactivity reagents Primary Amine + Aryl Iodide reaction γ-C(sp³)-H Arylation reagents->reaction catalyst_system This compound (Transient Directing Group) + Pd(OAc)₂ (Catalyst) catalyst_system->reaction product Arylated Amine Product reaction->product

Figure 3: Role of this compound in C-H arylation.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.[1] It is combustible and, in case of fire, may produce hazardous combustion gases such as carbon oxides and nitrogen oxides.[1] It is advised to avoid breathing dust and to wash hands thoroughly after handling.[1] For detailed safety information, consult the Safety Data Sheet (SDS).

References

Synthesis of 2-Hydroxynicotinaldehyde from 2-chloro-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxynicotinaldehyde from 2-chloro-3-pyridinecarboxaldehyde. The core of this process revolves around a nucleophilic aromatic substitution reaction, specifically the hydrolysis of the chloro-substituent. This document details the underlying chemical principles, presents a plausible experimental protocol adapted from established procedures for similar substrates, and discusses potential challenges and optimization strategies. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as 2-hydroxy-3-pyridinecarboxaldehyde, is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic activities. The synthesis of this compound from the readily available 2-chloro-3-pyridinecarboxaldehyde is a key transformation for accessing these molecular scaffolds.

The conversion of 2-chloro-3-pyridinecarboxaldehyde to this compound is achieved through a nucleophilic aromatic substitution (SNA) reaction. In this reaction, a hydroxide ion (OH-) acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. The pyridine ring, particularly with the electron-withdrawing aldehyde group at the 3-position, is activated towards such nucleophilic attack at the 2-position.

Reaction Mechanism and Theoretical Considerations

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The key steps are:

  • Nucleophilic Attack: The hydroxide ion attacks the C2 carbon of the pyridine ring, which is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing nature of both the pyridine nitrogen and the adjacent carboxaldehyde group, which polarize the C-Cl bond and stabilize the intermediate.

  • Formation of a Meisenheimer-like Intermediate: The addition of the hydroxide ion leads to the formation of a negatively charged, resonance-stabilized intermediate, often referred to as a Meisenheimer-like complex. The negative charge is delocalized over the pyridine ring and the oxygen atom of the newly added hydroxyl group.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the this compound product. In its neutral form, this product exists in equilibrium with its tautomeric form, 2-pyridone.

Experimental Protocol

The following protocol is adapted from a patented procedure for the hydrolysis of 2-chloropyridine and is expected to be effective for the synthesis of this compound.[1] Researchers should be aware that the aldehyde functionality may be sensitive to the strongly basic and high-temperature conditions, potentially leading to side reactions such as the Cannizzaro reaction or aldol condensation. Optimization of temperature and reaction time may be necessary.

Materials:

  • 2-Chloro-3-pyridinecarboxaldehyde

  • Potassium hydroxide (KOH)

  • Tertiary amyl alcohol or tertiary butyl alcohol

  • Concentrated hydrochloric acid (HCl)

  • Methanol

  • Water (deionized)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with stirrer

  • Distillation apparatus

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a stirrer, and a dropping funnel, a mixture of tertiary amyl alcohol (e.g., 600 mL) and potassium hydroxide (e.g., 330 g, ~5.3 moles) is heated to reflux (approximately 118°C).[1]

  • Addition of Substrate: 2-Chloro-3-pyridinecarboxaldehyde (e.g., 2 moles) is added dropwise to the refluxing mixture over a period of 1.5 hours.[1] A decrease in the sump temperature may be observed.[1]

  • Reaction: The reaction mixture is maintained at reflux for an extended period, for example, 24 hours, to ensure complete conversion.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Solvent Removal: After the reaction is complete, the tertiary amyl alcohol is removed by distillation.[1]

  • Work-up - Aqueous Dilution and Distillation: Water (e.g., 1000 mL) is added to the residue, and the mixture is distilled again to remove any remaining volatile impurities.[1]

  • Work-up - Neutralization and Product Isolation: The mixture is cooled, and the pH is carefully adjusted to between 5 and 6 with concentrated hydrochloric acid.[1] The remaining water is then removed by distillation.[1]

  • Work-up - Purification: The residue is cooled to 60°C, and methanol (e.g., 700 mL) is slowly added.[1] The mixture is further cooled to room temperature, and the precipitated inorganic salts (KCl) are removed by filtration.[1] The filter cake is washed with a small amount of methanol.[1]

  • Final Purification: The combined methanolic filtrates are concentrated under reduced pressure. The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.[1]

Data Presentation

Table 1: Reaction Parameters for the Hydrolysis of 2-Chloropyridine (Model Reaction)

ParameterValueReference
Substrate2-Chloropyridine[1]
ReagentPotassium Hydroxide (90%)[1]
SolventTertiary Amyl Alcohol[1]
Molar Ratio (Substrate:KOH)1 : 2.65[1]
Reaction TemperatureReflux (~105-118°C)[1]
Reaction Time24 hours[1]
Yield of 2-Hydroxypyridine92%[1]

Note: This data is for the hydrolysis of 2-chloropyridine and serves as a starting point for the synthesis of this compound. Yields for the target synthesis may vary.

Mandatory Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_chloro_3_pyridinecarboxaldehyde 2-Chloro-3-pyridinecarboxaldehyde Intermediate Meisenheimer-like Intermediate 2_chloro_3_pyridinecarboxaldehyde->Intermediate + OH⁻ KOH Potassium Hydroxide (KOH) Solvent tert-Amyl Alcohol Temp Reflux 2_hydroxynicotinaldehyde This compound Intermediate->2_hydroxynicotinaldehyde - Cl⁻ G Start Start Setup Setup Reaction: KOH + tert-Amyl Alcohol Heat to Reflux Start->Setup Addition Add 2-Chloro-3-pyridinecarboxaldehyde dropwise Setup->Addition Reflux Reflux for 24h Addition->Reflux Distill_Solvent Distill off tert-Amyl Alcohol Reflux->Distill_Solvent Aqueous_Workup Add Water Distill Distill_Solvent->Aqueous_Workup Neutralize Cool and Neutralize with HCl (pH 5-6) Aqueous_Workup->Neutralize Remove_Water Distill off Water Neutralize->Remove_Water Purify_Salts Add Methanol Filter KCl salts Remove_Water->Purify_Salts Concentrate Concentrate Filtrate Purify_Salts->Concentrate Final_Purification Vacuum Distillation or Recrystallization Concentrate->Final_Purification End End Product: This compound Final_Purification->End

References

An In-depth Technical Guide to the Characterization of 2-Hydroxynicotinaldehyde (CAS Number: 36404-89-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2-Hydroxynicotinaldehyde, CAS number 36404-89-4. It is a versatile heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical and physical properties, spectroscopic characterization, and synthesis. It also explores the compound's tautomeric nature and the known biological activities of related pyridone derivatives, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound, also known by synonyms such as 2-Hydroxypyridine-3-carboxaldehyde and 2-Oxo-1,2-dihydropyridine-3-carbaldehyde, is a pyridine derivative featuring both a hydroxyl and an aldehyde functional group. This unique combination of functionalities imparts reactivity that makes it a valuable intermediate in the synthesis of more complex molecules. The compound exists in a tautomeric equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms, with the pyridone form being predominant in the solid state. This characteristic is crucial for understanding its chemical behavior and potential biological interactions. Its structural features also suggest its potential as a ligand in coordination chemistry.

Chemical and Physical Properties

This compound is typically a pale yellow or beige solid. It is moderately soluble in polar solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 36404-89-4[1][2][3]
Molecular Formula C₆H₅NO₂[1][2][3]
Molecular Weight 123.11 g/mol [1][2][3]
Appearance Pale yellow to beige solid/powder
Melting Point 223-225 °C
Storage Temperature 2-8 °C[1]
Solubility Moderately soluble in polar solvents

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the chemical structure of this compound. The reported ¹H and ¹³C NMR data are consistent with the 2-oxo-1,2-dihydropyridine-3-carbaldehyde tautomer in DMSO-d₆.

Table 2: ¹H NMR Spectral Data of this compound in DMSO-d₆ (300 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
12.37br s-NH
10.05s-CHO
7.95dd7.1, 2.3Pyridine-H
7.80dd6.3, 2.3Pyridine-H
6.36t6.7Pyridine-H

Table 3: ¹³C NMR Spectral Data of this compound in DMSO-d₆ (75 MHz)

Chemical Shift (δ, ppm)Assignment
189.0C=O (aldehyde)
162.0C=O (pyridone)
143.4Pyridine-C
142.6Pyridine-C
124.2Pyridine-C
105.3Pyridine-C
Infrared (IR) Spectroscopy

While an experimental FT-IR spectrum for this compound is not publicly available, its key vibrational modes can be predicted based on its functional groups. The spectrum is expected to show characteristic absorption bands for the N-H, C=O (from both the pyridone and aldehyde), and C-H bonds.

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H (pyridone)3400-3200Stretching
C-H (aromatic)3100-3000Stretching
C-H (aldehyde)2900-2800 and 2800-2700Stretching (Fermi resonance doublet)
C=O (aldehyde)~1700Stretching
C=O (pyridone)~1650Stretching
C=C/C=N1600-1450Ring stretching
Mass Spectrometry (MS)

Tautomerism

This compound exists as a mixture of two tautomeric forms: the 2-hydroxypyridine form and the 2-pyridone form. The equilibrium between these two forms is influenced by the solvent and the physical state. In the solid state and in polar solvents, the 2-pyridone tautomer is generally the predominant form due to intermolecular hydrogen bonding.

Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde.

Materials:

  • 2-chloro-3-pyridinecarboxaldehyde

  • 3 M aqueous hydrochloric acid

  • 3% hydrogen peroxide solution

  • Solid potassium carbonate

  • Ethanol

Procedure:

  • Suspend 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) in 3 M aqueous hydrochloric acid.

  • Add a few drops of 3% hydrogen peroxide solution.

  • Seal the reaction vessel and heat at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature to allow for crystallization.

  • Neutralize the suspension by adding solid potassium carbonate until effervescence ceases.

  • Filter the precipitate and wash with a small amount of cold water.

  • Recrystallize the crude product from a minimal volume of ethanol to yield pure this compound.

SynthesisWorkflow start Start: 2-chloro-3-pyridinecarboxaldehyde step1 Suspend in 3 M HCl start->step1 step2 Add 3% H₂O₂ step1->step2 step3 Heat at 100°C for 2h step2->step3 step4 Cool to Room Temperature (Crystallization) step3->step4 step5 Neutralize with K₂CO₃ step4->step5 step6 Filter Precipitate step5->step6 step7 Recrystallize from Ethanol step6->step7 end End: Pure this compound step7->end

Synthesis workflow for this compound.

Applications and Biological Relevance

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. It has been utilized as a catalytic transient directing group in palladium(II)-catalyzed γ-C(sp³)-H arylation reactions. This application facilitates the coupling of free primary amines with aryl iodides, demonstrating its utility in the construction of complex molecular architectures.

Potential Biological Activity

While no specific biological activities have been reported for this compound itself, the broader class of pyridone-containing compounds is known to exhibit a wide range of pharmacological properties.[4] These include antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[4] The pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, and its favorable physicochemical properties.[4] This suggests that this compound could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Conclusion

This compound (CAS 36404-89-4) is a well-characterized heterocyclic compound with established synthetic utility. This guide has summarized the available data on its physical and chemical properties, spectroscopic characteristics, and a detailed synthesis protocol. Although specific experimental FT-IR, mass spectrometry, and crystallographic data are not publicly available, its structural features are well-defined by NMR spectroscopy. The tautomeric nature of the molecule is a key feature influencing its properties and reactivity. The known biological activities of the broader pyridone class of compounds highlight the potential of this compound as a scaffold for future drug discovery and development efforts. Further research into its biological profile is warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 2-Hydroxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Hydroxynicotinaldehyde (also known as 2-oxo-1,2-dihydropyridine-3-carbaldehyde), a valuable building block in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆. [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.37br s-OH/NH (tautomer)
10.05d0.7CHO
7.95ddd7.1, 2.3H-6
7.80ddd6.3, 2.3H-4
6.36ddd7.1, 6.3, 0.7H-5

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. [1]

Chemical Shift (δ) ppmAssignment
189.0C=O (aldehyde)
162.0C-2 (C=O, pyridone)
143.4C-6
142.6C-4
124.2C-3
105.3C-5
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3200 (broad)O-H / N-HStretching
~3100-3000C-H (aromatic)Stretching
~2850, ~2750C-H (aldehyde)Stretching (Fermi resonance doublet)
~1680-1640C=O (pyridone)Stretching
~1670-1650C=O (aldehyde)Stretching
~1600-1450C=C, C=N (ring)Stretching
Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound is not detailed in the available search results. However, for a compound with the molecular formula C₆H₅NO₂, the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) of approximately 123.03.

Table 4: Mass Spectrometry Data for this compound.

m/zIon
123.11 (Calculated)[M]⁺

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the FTIR spectrum can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded by passing an infrared beam through the pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid powder directly onto the ATR crystal.

Mass Spectrometry (MS)

Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam to generate charged fragments. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high-voltage spray. The resulting ions are then separated based on their mass-to-charge ratio.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Analysis Sample Compound (this compound) Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Pellet Prepare KBr Pellet or use ATR Sample->Pellet MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Pellet->FTIR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow Diagram.

References

Tautomeric Equilibrium of 2-Hydroxynicotinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric interplay between the enol-like 2-hydroxynicotinaldehyde and its keto-like 2-pyridone forms, detailing experimental and computational insights relevant to drug discovery and development.

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the field of medicinal chemistry and drug development.[1][2] The distinct electronic and structural properties of tautomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. This guide focuses on the tautomerism of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry.[3][4]

This compound exists in a tautomeric equilibrium between its enol form (2-hydroxypyridine derivative) and its keto form (2-pyridone derivative).[5][6] This equilibrium is sensitive to environmental factors, particularly the polarity of the solvent.[6][7] Understanding and predicting the dominant tautomeric form under various conditions is crucial for designing molecules with desired therapeutic effects.

The Tautomeric Equilibrium: this compound vs. 1,2-Dihydro-2-oxopyridine-3-carbaldehyde

The core of this tautomerism is the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. The two primary tautomers are:

  • This compound (Enol or Lactim form): Characterized by a hydroxyl group attached to the pyridine ring. This form can exhibit aromatic character.[7]

  • 1,2-Dihydro-2-oxopyridine-3-carbaldehyde (Keto or Lactam form): Characterized by a carbonyl group within the ring, forming a 2-pyridone structure. This form is also considered aromatic due to the delocalization of the nitrogen lone pair into the ring.[5]

The equilibrium between these two forms is influenced by the electronic nature of substituents on the pyridine ring and the surrounding solvent environment.[8][9]

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for this compound is not extensively published, the tautomerism of the parent compound, 2-hydroxypyridine, has been thoroughly investigated and serves as an excellent model. The aldehyde group at the 3-position is an electron-withdrawing group, which is expected to influence the equilibrium.

The equilibrium constant (KT = [keto]/[enol]) is highly dependent on the solvent.

SolventKT ([2-pyridone]/[2-hydroxypyridine])Predominant FormReference
Gas Phase~0.3Enol (2-Hydroxypyridine)[10]
CyclohexaneComparable amounts of bothBoth[10]
Chloroform~2-3Keto (2-Pyridone)[7]
Acetonitrile~10-20Keto (2-Pyridone)[7]
Water~900Keto (2-Pyridone)[10]

Table 1: Solvent Effects on the Tautomeric Equilibrium of 2-Hydroxypyridine.

Computational studies have also provided insights into the energy differences between the tautomers.

MethodBasis SetΔE (Eketo - Eenol) (kJ/mol)SolventPredominant Form (Calculated)Reference
CCSD6-311++G +5 to +9Gas PhaseEnol[10]
B3LYP6-311++G-1 to -3Gas PhaseKeto[10]
M062X6-311++G**+5 to +9Gas PhaseEnol[10]
SCRFNot specified-12WaterKeto[10]

Table 2: Calculated Energy Differences Between 2-Hydroxypyridine Tautomers.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios relies on spectroscopic techniques that can distinguish between the unique structural features of each tautomer.

UV/Vis Spectroscopy

Principle: The enol and keto forms have different chromophores and thus exhibit distinct absorption maxima. By comparing the spectrum of the compound to that of its N-methyl (locks the keto form) and O-methyl (locks the enol form) analogs, the ratio of tautomers can be quantified.[11]

Methodology:

  • Sample Preparation: Prepare solutions of the test compound, the N-methylated analog, and the O-methylated analog in the solvent of interest at a known concentration (e.g., 10-4 M).

  • Spectral Acquisition: Record the UV/Vis absorption spectra for all three solutions over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the absorption maxima (λmax) for the pure enol (from the O-methyl analog) and pure keto (from the N-methyl analog) forms. The percentage of the keto form in the equilibrium mixture can be calculated using the following equation: % Keto = [(εenol - εobs) / (εenol - εketo)] * 100 where ε is the molar absorptivity at the λmax of the enol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy can differentiate between the tautomers based on their distinct chemical shifts and coupling constants. The presence of either an O-H or an N-H proton provides a clear distinction in the 1H NMR spectrum. Carbonyl carbons in the keto form have characteristic chemical shifts in the 13C NMR spectrum.

Methodology:

  • Sample Preparation: Dissolve a known amount of the compound in a deuterated solvent of choice.

  • Spectral Acquisition: Acquire 1H and 13C NMR spectra. It may be necessary to acquire spectra at low temperatures to slow down the interconversion rate and observe distinct signals for both tautomers.

  • Data Analysis: Integrate the signals corresponding to unique protons or carbons of each tautomer. The ratio of the integrals gives the ratio of the tautomers. For example, the integral of the N-H proton signal can be compared to the integral of a ring proton signal.

Infrared (IR) Spectroscopy

Principle: The keto and enol forms have distinct vibrational modes. The keto form will show a strong C=O stretching vibration (typically 1650-1700 cm-1), while the enol form will exhibit an O-H stretching vibration (typically 3200-3600 cm-1) and a C=C stretching vibration at a lower frequency than the C=O stretch.[6]

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or in a suitable solvent in an IR-transparent cell.

  • Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic stretching frequencies for the C=O and O-H bonds. The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric equilibrium.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound UV_Vis UV/Vis Spectroscopy Compound->UV_Vis Analyze in various solvents NMR NMR Spectroscopy (1H, 13C) Compound->NMR Analyze in various solvents IR IR Spectroscopy Compound->IR Analyze in various solvents N_Methyl N-Methylated Analog N_Methyl->UV_Vis Keto form reference O_Methyl O-Methylated Analog O_Methyl->UV_Vis Enol form reference Quantification Quantification of Tautomer Ratio UV_Vis->Quantification NMR->Quantification Structure Structural Confirmation IR->Structure Quantification->Structure

Caption: Workflow for experimental analysis of tautomerism.

Role in Drug Development

This compound has been utilized as a catalytic transient directing group in palladium-catalyzed C-H activation reactions.[3][4] This application is significant in drug synthesis, allowing for the efficient formation of carbon-carbon bonds.[4] The ability of the molecule to exist in different tautomeric forms can be relevant to its catalytic activity, as the coordination to the metal center may be influenced by the electronic properties of the dominant tautomer.

CatalyticCycle cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Amine Primary Amine Intermediate1 Amine + this compound -> Imine Amine->Intermediate1 ArylIodide Aryl Iodide Intermediate3 C-H Activation ArylIodide->Intermediate3 Pd_catalyst Pd(II) Catalyst Intermediate2 Imine coordination to Pd(II) Pd_catalyst->Intermediate2 Intermediate1->Intermediate2 Transient Directing Group Intermediate2->Intermediate3 Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Product Arylated Amine Intermediate4->Product Catalyst_regen Regenerated Directing Group & Catalyst Intermediate4->Catalyst_regen

Caption: Role of this compound in a catalytic cycle.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemistry, with implications for its reactivity and application in drug development. While the keto form, 1,2-dihydro-2-oxopyridine-3-carbaldehyde, is expected to predominate in polar environments, a thorough experimental and computational analysis is essential to fully characterize the tautomeric equilibrium under specific conditions. The methodologies outlined in this guide provide a framework for researchers to investigate and understand the tautomerism of this and related heterocyclic compounds, ultimately aiding in the rational design of novel therapeutics.

References

The Emergence of 2-Hydroxynicotinaldehyde as a Transient Directing Group in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

The strategic functionalization of carbon-hydrogen (C-H) bonds, once considered largely inert, has revolutionized the field of synthetic organic chemistry. This approach offers a more atom- and step-economical alternative to traditional synthetic methods that often rely on pre-functionalized starting materials. Within this paradigm, the use of directing groups to control the site-selectivity of C-H activation has been a cornerstone. However, the requisite installation and subsequent removal of these directing groups add steps to a synthetic sequence, diminishing the overall efficiency. A significant advancement in this area is the development of transient directing groups, which reversibly bind to a substrate, guide a catalytic transformation, and then dissociate, all in a single reaction vessel. This technical guide delves into the discovery and application of 2-hydroxynicotinaldehyde as a highly effective transient directing group, with a focus on palladium-catalyzed γ-C(sp³)–H arylation of free primary amines.

The Transient Directing Group Strategy: A Paradigm Shift

The concept of transient directing groups is rooted in the principles of dynamic covalent chemistry. An ideal transient directing group should react with a functional group on the substrate to form a new, catalytically active species. This species then participates in the desired C-H functionalization reaction, after which the directing group is released and can engage with another substrate molecule. This catalytic cycle obviates the need for separate protection and deprotection steps, streamlining the synthetic process.

The discovery that this compound can act as a potent transient directing group for the C-H functionalization of free primary amines represents a significant breakthrough.[1][2][3][4] This aldehyde reversibly forms an imine with the primary amine substrate. The resulting imine, in concert with the hydroxyl group on the pyridine ring, acts as a bidentate ligand, directing a palladium catalyst to a specific C-H bond for functionalization.

Mechanism of Action: Palladium-Catalyzed γ-C(sp³)–H Arylation

The utility of this compound as a transient directing group is exemplified in the palladium-catalyzed γ-C(sp³)–H arylation of free primary amines. The proposed catalytic cycle, depicted below, highlights the key steps in this transformation.

G cluster_0 Catalytic Cycle A Free Primary Amine + this compound B Imine Formation A->B Reversible C Coordination to Pd(II) B->C D C-H Activation (CMD) C->D Concerted Metalation-Deprotonation E Oxidative Addition of Ar-I D->E F Reductive Elimination E->F G Hydrolysis F->G Product Release I Pd(0) F->I G->A Regeneration of Starting Materials H γ-Arylated Amine Product G->H J Pd(II) I->J Reoxidation J->C G start Start step1 Combine Amine, Aryl Iodide, Pd(OAc)2, this compound, and Additives in a Reaction Vessel start->step1 step2 Add Solvent (e.g., HFIP/AcOH) step1->step2 step3 Heat the Reaction Mixture (e.g., 120 °C) step2->step3 step4 Monitor Reaction Progress (e.g., by TLC or LC-MS) step3->step4 step5 Cool to Room Temperature and Purify the Product (e.g., by Chromatography) step4->step5 end Isolated γ-Arylated Amine step5->end

References

Theoretical Exploration of 2-Hydroxynicotinaldehyde's Electronic Landscape: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific theoretical studies on the electronic properties of 2-Hydroxynicotinaldehyde are not publicly available. This guide, therefore, presents a comprehensive theoretical framework and projected data based on computational studies of structurally analogous compounds. The methodologies and expected outcomes are synthesized from published research on molecules sharing key functional groups, such as 3-bromo-2-hydroxypyridine[1], 3-pyridine carboxaldehyde[2][3], and various hydroxyquinoline derivatives[4][5]. This document serves as a roadmap for future computational investigations into this compound.

Introduction

This compound, a pyridine derivative featuring both a hydroxyl and a carboxaldehyde group, presents a molecule of significant interest for its potential applications in medicinal chemistry and materials science. Its structural motifs suggest capabilities for hydrogen bonding, metal chelation, and participation in various chemical reactions, all of which are fundamentally governed by its electronic properties. Understanding the electronic structure, reactivity, and spectroscopic behavior of this molecule is crucial for harnessing its full potential.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer powerful tools to elucidate these properties at a molecular level.[4][6] These methods can predict molecular geometries, frontier molecular orbital energies, electrostatic potential surfaces, and spectroscopic signatures, providing insights that are often challenging to obtain through experimental means alone. This guide outlines the standard computational protocols and expected electronic properties for this compound, based on established research on similar molecules.

Computational Methodology

The following section details the proposed computational protocols for a thorough theoretical investigation of this compound. These methods are derived from successful studies on related pyridine and aldehyde-containing compounds.[1][4]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is typically achieved using DFT with a functional such as B3LYP, which has demonstrated reliability for organic molecules.[1][7] A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[1] To ensure that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequency calculations are subsequently performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Electronic Properties Calculation

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[8]

  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting intermolecular interactions.[1]

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

  • Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity, which influences its solubility and intermolecular interactions.

Excited State and Spectroscopic Analysis

To investigate the electronic transitions and predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[1][4] Using the optimized ground-state geometry, the excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., HOMO to LUMO) are calculated. These calculations are often performed in both the gas phase and in various solvents to account for solvatochromic effects. The polarizable continuum model (PCM) is a widely used method for simulating solvent effects.[4]

Predicted Electronic Properties

The following tables summarize the anticipated quantitative data for this compound based on computational studies of analogous molecules. These values should be considered as educated estimates pending a dedicated theoretical study on the target molecule.

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors

PropertyPredicted ValueSignificance
HOMO Energy (eV)~ -6.5Indicates electron-donating ability
LUMO Energy (eV)~ -1.8Indicates electron-accepting ability
HOMO-LUMO Energy Gap (eV)~ 4.7Reflects chemical reactivity and kinetic stability
Ionization Potential (eV)~ 6.5Energy required to remove an electron
Electron Affinity (eV)~ 1.8Energy released upon gaining an electron
Electronegativity (χ)~ 4.15Tendency to attract electrons
Chemical Hardness (η)~ 2.35Resistance to change in electron distribution
Chemical Softness (S)~ 0.21Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω)~ 3.65A measure of the electrophilic character of the molecule

Table 2: Predicted Spectroscopic Data (TD-DFT)

SolventPredicted λmax (nm)Major ContributionOscillator Strength (f)
Gas Phase~ 320 - 340π → π* (HOMO→LUMO)> 0.1
Ethanol~ 325 - 345π → π* (HOMO→LUMO)> 0.1
DMSO~ 330 - 350π → π* (HOMO→LUMO)> 0.1

Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow for the theoretical analysis of this compound.

Caption: Molecular structure of this compound.

computational_workflow start Initial Structure of This compound dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft freq Vibrational Frequency Analysis dft->freq check No Imaginary Frequencies? freq->check check->dft No ground_state Ground State Properties: HOMO, LUMO, MEP, Dipole Moment check->ground_state Yes tddft TD-DFT Excited State Calculations ground_state->tddft end Analysis of Electronic Properties and Reactivity ground_state->end spectra Simulated UV-Vis Spectrum tddft->spectra spectra->end

References

2-Hydroxynicotinaldehyde: A Technical Guide to Commercial Availability and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Hydroxynicotinaldehyde (CAS No. 36404-89-4), a valuable building block in medicinal chemistry and organic synthesis. This document outlines commercially available sources, typical purity levels, and detailed analytical methodologies for quality assessment. Furthermore, it includes a representative signaling pathway to illustrate the potential biological relevance of related hydroxy-aldehyde compounds in drug discovery.

Commercial Availability

This compound is available from several chemical suppliers. The purity and quantity offered can vary, and it is recommended to contact suppliers directly for the most current information. Below is a summary of known suppliers and their listed purities.

SupplierCAS NumberPurityCatalog Number (Example)Notes
Career Henan Chemical Co.36404-89-498%Not SpecifiedAs listed on ChemicalBook.[1]
Dideu Industries Group Limited36404-89-499.00%Not SpecifiedAs listed on ChemicalBook.
ChemScene36404-89-4≥97%CS-W003412-
Sigma-Aldrich36404-89-497%Not SpecifiedProduct is discontinued.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅NO₂ChemScene
Molecular Weight 123.11 g/mol ChemScene, Sigma-Aldrich
Appearance Beige solid / powder or crystalsChemicalBook, Sigma-Aldrich[2]
Melting Point 223-225 °CChemicalBook[1], Sigma-Aldrich
Synonyms 2-Oxo-1,2-dihydropyridine-3-carbaldehyde, 2-Hydroxy-pyridine-3-carbaldehydeChemScene, Sigma-Aldrich
Storage 2-8°C, protect from light, stored under nitrogenChemScene, Sigma-Aldrich

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde.[1]

Materials:

  • 2-chloro-3-pyridinecarboxaldehyde

  • 3 M aqueous hydrochloric acid

  • 3% hydrogen peroxide solution

  • Solid potassium carbonate

  • Ethanol

Procedure:

  • Suspend 2-chloro-3-pyridinecarboxaldehyde (2.00 mmol, 0.283 g) in 2 mL of 3 M aqueous hydrochloric acid in a microwave-safe sealed vial.[1]

  • Add four drops of a 3% hydrogen peroxide solution to the suspension.[1]

  • Heat the mixture in a microwave reactor at 100 °C for 2 hours.[1]

  • After the reaction is complete, cool the vial to room temperature to allow the product to begin crystallizing.[1]

  • Neutralize the suspension by the careful addition of solid potassium carbonate until gas evolution ceases.[1]

  • Isolate the precipitate by filtration.[1]

  • Recrystallize the crude product from a minimum volume of ethanol to yield pure this compound.[1]

Expected Yield: Approximately 77% (0.190 g).[1]

Characterization Data:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 12.37 (br s, 1H), 10.05 (d, J = 0.7 Hz, 1H), 7.95 (dd, J = 7.1, 2.3 Hz, 1H), 7.80 (dd, J = 6.3, 2.3 Hz, 1H), 6.36 (t, J = 6.7 Hz, 1H).[1]

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 189.0, 162.0, 143.4, 142.6, 124.2, 105.3.[1]

Purity Analysis

The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following are general protocols that can be adapted for this purpose.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity by area normalization.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient, for example, 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

2. Quantitative NMR (qNMR)

qNMR can be used for an accurate determination of purity against a certified internal standard.

Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher.

  • Deuterated Solvent: DMSO-d₆.

  • Internal Standard: A high-purity standard with a known purity value (e.g., maleic anhydride or dimethyl sulfone) that has a simple spectrum with peaks that do not overlap with the analyte.

Sample Preparation:

  • Accurately weigh ~15 mg of the this compound sample into an NMR tube.

  • Accurately weigh ~10 mg of the internal standard into the same tube.

  • Add ~0.7 mL of DMSO-d₆, ensuring complete dissolution.

NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment with a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Number of Scans: 16 or higher for a good signal-to-noise ratio.

Data Analysis:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where:

    • I = Integral Area

    • N = Number of Protons for the integrated signal

    • M = Molar Mass

    • W = Weight

    • P = Purity of the standard

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 2-chloro-3- pyridinecarboxaldehyde C Microwave Reaction 100 °C, 2h A->C B 3M HCl, 3% H2O2 B->C D Cooling & Crystallization C->D E Neutralization (K2CO3) D->E F Filtration E->F G Crude Product F->G H Recrystallization (Ethanol) G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Representative Signaling Pathway: STAT3 Inhibition

While no specific signaling pathways for this compound have been prominently documented in the reviewed literature, the structurally related compound 2'-Hydroxycinnamaldehyde has been shown to inhibit the STAT3 signaling pathway, which is a critical regulator of cell survival and proliferation.[3][4] This pathway is presented here as a representative example of how a hydroxy-aldehyde functionalized aromatic compound can exert biological effects.

G Representative Signaling Pathway: STAT3 Inhibition cluster_inhibition Inhibitory Action cluster_pathway STAT3 Signaling Inhibitor 2'-Hydroxycinnamaldehyde (Representative Inhibitor) pSTAT3 p-STAT3 (Tyr705) Inhibitor->pSTAT3 Inhibits Dimer STAT3 Dimer Inhibitor->Dimer Inhibits Nucleus Nucleus Inhibitor->Nucleus Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Dimer Dimerization Dimer->Nucleus Nuclear Translocation TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->TargetGenes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: Inhibition of the STAT3 signaling pathway by 2'-Hydroxycinnamaldehyde.

References

Methodological & Application

Application Notes and Protocols: 2-Hydroxynicotinaldehyde in Palladium-Catalyzed C-H Arylation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed γ-C(sp³)–H arylation of primary amines utilizing 2-hydroxynicotinaldehyde as a transient directing group. This methodology offers an efficient route to synthesize valuable γ-arylated amine motifs, which are prevalent in pharmaceuticals and bioactive molecules.

Introduction

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, streamlining synthetic routes and minimizing waste. The palladium-catalyzed γ-C(sp³)–H arylation of free primary amines presents a significant advancement in this field. This method employs a catalytic amount of this compound as a transient directing group, which reversibly forms an imine with the primary amine substrate. This in-situ-formed directing group facilitates the selective activation of a γ-C-H bond by a palladium catalyst, leading to the formation of a C-aryl bond. A key advantage of this approach is the low catalyst and directing group loading, enhancing the overall efficiency and practicality of the transformation.[1][2][3]

Key Advantages

  • High Efficiency: The reaction demonstrates good to excellent yields for a variety of substrates.[1]

  • Low Catalyst Loading: The palladium catalyst and the this compound directing group can be used in catalytic amounts, with loadings as low as 2% and 4% respectively, having been reported.[1][2][3]

  • Broad Substrate Scope: The protocol is compatible with a wide range of primary amines and aryl iodides, including those with various functional groups.[1]

  • Synthetic Utility: This method provides a straightforward synthesis of 1,2,3,4-tetrahydronaphthyridine derivatives and other medicinally relevant scaffolds.[1][2][3]

Data Presentation

Table 1: Optimization of Reaction Conditions
EntryParameter VariedConditionsYield (%)
1Directing GroupGlyoxylic acid (TDG1)Trace
2Directing GroupPhenylglyoxylic acid (TDG2)15
3Directing GroupSalicylaldehyde (TDG3)62
4Directing GroupThis compound (TDG4)85
5Catalyst Loading (Pd(OAc)₂)5 mol%75
6Catalyst Loading (Pd(OAc)₂)2 mol%61 (with 4 mol% TDG4)
7SolventHFIP/HOAc = 19/185
8AdditiveH₂O (2.0 mmol)85

Conditions: Cyclohexylamine (0.2 mmol), methyl 4-iodobenzoate (0.4 mmol), Pd(OAc)₂ (10 mol%), Transient Directing Group (TDG, 20 mol%), AgTFA (0.4 mmol), in HFIP/HOAc (19/1, 1.0 mL) with H₂O (2.0 mmol) at 120 °C for 12 h, unless otherwise noted. Yields were determined by ¹H NMR analysis.[1]

Table 2: Substrate Scope of Aryl Iodides with Cyclohexylamine
EntryAryl IodideProductYield (%)
1Iodobenzene3-Phenylcyclohexan-1-amine88
21-Iodo-4-methylbenzene3-(p-Tolyl)cyclohexan-1-amine92
34-Iodobiphenyl3-(Biphenyl-4-yl)cyclohexan-1-amine95
41-Iodo-4-methoxybenzene3-(4-Methoxyphenyl)cyclohexan-1-amine75
5Methyl 4-iodobenzoateMethyl 4-(cyclohexan-3-yl)benzoate85
61-Iodo-4-nitrobenzene3-(4-Nitrophenyl)cyclohexan-1-amine68
71-Chloro-4-iodobenzene3-(4-Chlorophenyl)cyclohexan-1-amine82
81-Bromo-4-iodobenzene3-(4-Bromophenyl)cyclohexan-1-amine78

Conditions: Cyclohexylamine (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), this compound (20 mol%), AgTFA (0.4 mmol), in HFIP/HOAc (19/1, 1.0 mL) with H₂O (2.0 mmol) at 120 °C for 12 h. Isolated yields.[1]

Table 3: Substrate Scope of Primary Amines with Methyl 4-iodobenzoate
EntryPrimary AmineProductYield (%)
1PropylamineMethyl 4-(3-aminopropyl)benzoate72
2IsobutylamineMethyl 4-(3-amino-2-methylpropyl)benzoate65
32-MethylbutylamineMethyl 4-(3-amino-2-methylbutyl)benzoate68
42,2-DimethylpropylamineMethyl 4-(3-amino-2,2-dimethylpropyl)benzoate55
51-PhenylethanamineMethyl 4-(3-amino-3-phenylpropyl)benzoate61
61,3-DiaminopropaneMethyl 4-(3,5-diaminopentyl)benzoate (di-Boc protected)58
7CyclopentylamineMethyl 4-(2-aminocyclopentylmethyl)benzoate70

Conditions: Primary Amine (0.2 mmol), Methyl 4-iodobenzoate (0.4 mmol), Pd(OAc)₂ (10 mol%), this compound (20 mol%), AgTFA (0.4 mmol), in HFIP/HOAc (19/1, 1.0 mL) with H₂O (2.0 mmol) at 120 °C for 12 h. Isolated yields after Boc protection.[1]

Experimental Protocols

General Procedure for the Pd-Catalyzed γ-C(sp³)–H Arylation of Primary Amines

To an oven-dried screw-cap vial equipped with a magnetic stir bar were added Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), this compound (4.9 mg, 0.04 mmol, 20 mol%), and AgTFA (88 mg, 0.4 mmol). The vial was evacuated and backfilled with nitrogen. The primary amine (0.2 mmol), aryl iodide (0.4 mmol), HFIP/HOAc (19:1, 1.0 mL), and water (36 µL, 2.0 mmol) were then added sequentially. The vial was sealed and the reaction mixture was stirred at 120 °C for 12 hours.

After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure. For ease of purification and characterization, the crude product was typically subjected to Boc protection. The crude amine was dissolved in CH₂Cl₂ (2 mL), and triethylamine (0.4 mmol) and Boc₂O (0.3 mmol) were added. The mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired N-Boc protected γ-arylated amine.

Visualizations

Catalytic Cycle

Catalytic_Cycle cluster_0 Catalytic Cycle R-NH2 Primary Amine (R-NH₂) TDG This compound (TDG) Imine Imine Intermediate TDG->Imine Palladacycle Palladacycle Intermediate Imine->Palladacycle + Pd(II) Pd(II) Pd(OAc)₂ Pd(II)->Palladacycle Pd(IV) Pd(IV) Intermediate Palladacycle->Pd(IV) + Ar-I (Oxidative Addition) Product_complex Product-Pd(II) Complex Pd(IV)->Product_complex Reductive Elimination Product_complex->TDG TDG Release Product_complex->Pd(II) Catalyst Regeneration Product γ-Arylated Amine Product_complex->Product Hydrolysis + H₂O ArI Aryl Iodide (Ar-I) ArI->Pd(IV)

Caption: Proposed catalytic cycle for the Pd-catalyzed γ-C(sp³)–H arylation.

Experimental Workflow

Experimental_Workflow Reagents Combine Pd(OAc)₂, this compound, and AgTFA in a vial. Inert Evacuate and backfill with Nitrogen. Reagents->Inert Addition Add primary amine, aryl iodide, HFIP/HOAc, and H₂O. Inert->Addition Reaction Seal and heat at 120 °C for 12h. Addition->Reaction Workup Cool, dilute with EtOAc, and filter. Reaction->Workup Concentration Concentrate the filtrate. Workup->Concentration Protection Optional: N-Boc Protection. Concentration->Protection Purification Purify by flash column chromatography. Concentration->Purification w/o protection Protection->Purification End Obtain γ-Arylated Amine Purification->End

Caption: General experimental workflow for the C-H arylation of primary amines.

Logical Relationships of Reaction Components

Reaction_Components ArylIodide Aryl Iodide (Aryl Source) Product γ-Arylated Amine (Product) ArylIodide->Product TDG This compound (Transient Directing Group) PrimaryAmine PrimaryAmine TDG->PrimaryAmine reacts with Solvent HFIP/HOAc (Solvent System) Solvent->Product enables Additive H₂O (Additive for Imine Hydrolysis) Additive->Product facilitates Catalyst Catalyst Catalyst->Product catalyzes Oxidant Oxidant Oxidant->Catalyst regenerates

Caption: Key components and their roles in the C-H arylation reaction.

References

Application Notes and Protocols for 2-Hydroxynicotinaldehyde as a Transient Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2-hydroxynicotinaldehyde as a transient directing group (TDG) in various C-H functionalization reactions. This powerful strategy allows for the selective modification of C-H bonds in amine-containing molecules without the need for pre-functionalization, streamlining synthetic routes to valuable compounds.

Introduction to Transient Directing Group Strategy

Traditional C-H activation often relies on the installation of a directing group (DG) to achieve regioselectivity. However, this necessitates additional synthetic steps for the installation and removal of the DG, reducing overall efficiency. The transient directing group strategy overcomes this limitation by the in situ and reversible formation of a directing moiety from the substrate and a catalytic amount of the TDG.

This compound has emerged as a highly effective TDG for the functionalization of primary amines. It reacts reversibly with the amine to form an imine, which then coordinates to a metal catalyst (typically palladium or copper) and directs the activation of a specific C-H bond. Following the C-H functionalization event, the imine is hydrolyzed, releasing the modified amine product and regenerating the this compound catalyst.

Palladium-Catalyzed γ-C(sp³)–H Arylation of Primary Amines

This protocol, pioneered by the Yu research group, enables the direct arylation of unactivated C(sp³)–H bonds at the γ-position of primary aliphatic amines.[1][2][3][4]

Experimental Protocol

A general procedure for the γ-arylation of primary amines is as follows:

To a sealed vial are added Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 10 mol%), this compound (e.g., 4.9 mg, 0.04 mmol, 20 mol%), AgTFA (e.g., 88 mg, 0.4 mmol), the primary amine (0.2 mmol), and the aryl iodide (0.4 mmol). The vial is then charged with a mixed solvent of HFIP/HOAc (19:1, 1.0 mL) and H₂O (36 µL, 2.0 mmol). The mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with EtOAc, filtered, and the filtrate is concentrated. The crude product is then purified by flash chromatography on silica gel. For ease of handling and analysis, the resulting arylated amine can be protected (e.g., as a Boc-carbamate) prior to purification.[2]

Note: Catalyst and TDG loading can be lowered to 2% and 4% respectively on a larger scale, demonstrating the high efficiency of this system.[1][2][4]

Data Presentation
EntryAmine SubstrateAryl IodideProductYield (%)
1Cyclohexylamine4-Iodo-methylbenzoateγ-Arylated cyclohexylamine62
2Propylamine4-Iodo-methylbenzoateγ-Arylated propylamine75
3Isobutylamine4-Iodo-methylbenzoateγ-Arylated isobutylamine78
42-Methylbutylamine4-Iodo-methylbenzoateγ-Arylated 2-methylbutylamine71

Yields are isolated yields as reported in the literature.[2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh and add reagents: - Pd(OAc)₂ - this compound - AgTFA - Amine - Aryl Iodide solvent Add solvents: - HFIP/HOAc (19:1) - H₂O reagents->solvent In a sealed vial seal Seal vial solvent->seal heat Heat at 120 °C for 12 h seal->heat cool Cool to RT heat->cool dilute Dilute with EtOAc cool->dilute filter Filter and concentrate dilute->filter protect Optional: Boc Protection filter->protect purify Purify by chromatography protect->purify

Caption: Workflow for Pd-catalyzed γ-C(sp³)–H arylation of primary amines.

Palladium-Catalyzed γ-C(sp³)–H Oxygenation of Primary Amines

This method allows for the direct installation of an oxygen-containing functional group at the γ-position of primary amines.[5]

Experimental Protocol

A representative procedure for the γ-acyloxylation of primary amines is as follows:

In a glovebox, a vial is charged with Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 10 mol%), this compound (e.g., 9.8 mg, 0.08 mmol, 40 mol%), an electrophilic fluorinating bystanding oxidant (e.g., N-fluoro-2,4,6-trimethylpyridinium triflate), the aliphatic amine (0.2 mmol), and a carboxylic acid (e.g., acetic acid, 0.4 mmol). A suitable solvent is added, and the vial is sealed. The reaction is stirred at an elevated temperature until completion. After cooling, the reaction mixture is worked up and the product is purified by chromatography.

Data Presentation
EntryAmine SubstrateCarboxylic AcidProductYield (%)
1CyclohexylamineAcetic Acidγ-Acetoxylated cyclohexylamine72
2IsobutylamineBenzoic Acidγ-Benzoyloxylated isobutylamine65
33-AminopentaneIbuprofenγ-Ibuprofen-ester of 3-aminopentane58

Yields are representative and may vary based on specific substrates and conditions.

Palladium-Catalyzed γ-C(sp³)–H Fluorination of Primary Amines

This protocol enables the direct introduction of a fluorine atom at the γ-position of primary amines, a valuable transformation in medicinal chemistry.[6][7][8]

Experimental Protocol

A general procedure for the γ-fluorination of primary amines is as follows:

In a glovebox, a vial is charged with Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 10 mol%), this compound (e.g., 9.8 mg, 0.08 mmol, 40 mol%), a 3,5-disubstituted pyridone ligand, and a silver salt (e.g., AgTFA, for methylene C-H fluorination). The primary amine (0.2 mmol) and a fluorinating reagent (e.g., N-fluoro-2,4,6-trimethylpyridinium salt) are added, followed by a suitable solvent. The vial is sealed and the reaction is stirred at an elevated temperature. After completion, the reaction is cooled, and the crude mixture is often treated with methoxyamine to hydrolyze the remaining imine, followed by a protective group installation (e.g., benzoyl) for easier purification by chromatography.[7]

Data Presentation
EntryAmine SubstratePositionProductYield (%)
1CyclohexylamineMethyleneγ-Fluorocyclohexylamine55
2IsobutylamineMethylγ-Fluoroisobutylamine68
32-MethylbutylamineMethyleneγ-Fluoro-2-methylbutylamine51

Yields are representative and depend on the specific substrate and reaction conditions.[6][7]

Copper-Catalyzed C(sp²)–H Sulfonylation of Benzylamines

This protocol describes a copper-catalyzed method for the ortho-sulfonylation of benzylamines using this compound as the TDG.[9][10][11][12][13] This represents a significant advancement by employing a more earth-abundant and less toxic metal catalyst.[13]

Experimental Protocol

A general procedure for the copper-catalyzed sulfonylation of benzylamines is as follows:

To a vial are added Cu(OAc)₂ (e.g., 9.1 mg, 0.05 mmol, 50 mol%), this compound (e.g., 3.1 mg, 0.025 mmol, 25 mol%), MnO₂ (e.g., 87 mg, 1.0 mmol, 10 equiv), the benzylamine (1.5 equiv), and the sodium sulfinate salt (1.0 equiv). Hexafluoro-2-propanol (HFIP) is added as the solvent (0.2 M). The vial is sealed and the mixture is stirred at 100 °C for 24 hours. After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by flash chromatography on silica gel.[9]

Data Presentation
EntryBenzylamine SubstrateSulfinate SaltProductYield (%)
1BenzylamineSodium p-toluenesulfinate2-(p-Tolylsulfonyl)benzylamine68
24-MethoxybenzylamineSodium p-toluenesulfinate2-(p-Tolylsulfonyl)-4-methoxybenzylamine75
3BenzylamineSodium benzenesulfinate2-(Phenylsulfonyl)benzylamine65

Yields are isolated yields as reported in the literature.[9]

Reaction Mechanism and Signaling Pathway

The general mechanism involves the reversible formation of an imine between the primary amine substrate and this compound. This imine then acts as a bidentate ligand, coordinating to the metal center (Pd or Cu). This coordination brings the metal catalyst in close proximity to the target C-H bond, facilitating its cleavage in the rate-determining step. Subsequent steps involve oxidative addition (for Pd-catalyzed reactions with aryl halides or fluorinating agents) or reaction with a radical species (for Cu-catalyzed sulfonylation), followed by reductive elimination or another bond-forming step to yield the product. Finally, hydrolysis of the imine bond releases the functionalized amine and regenerates the this compound, allowing it to re-enter the catalytic cycle.

G cluster_cycle Catalytic Cycle Amine Primary Amine (R-NH₂) Imine Imine Intermediate Amine->Imine + TDG - H₂O TDG This compound TDG->Imine Coord_complex Coordinated Complex Imine->Coord_complex + Metal Catalyst Metal_cat Metal Catalyst (e.g., Pd(II) or Cu(II)) Metal_cat->Coord_complex CH_activation C-H Activation Coord_complex->CH_activation Functionalization Functionalization Step (e.g., Oxidative Addition, Radical Capture) CH_activation->Functionalization Product_complex Product-Metal Complex Functionalization->Product_complex Hydrolysis Hydrolysis Product_complex->Hydrolysis Hydrolysis->TDG Regenerated Hydrolysis->Metal_cat Regenerated Product Functionalized Amine Hydrolysis->Product

Caption: General catalytic cycle for C-H functionalization using this compound.

References

Applications of 2-Hydroxynicotinaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinaldehyde is a versatile heterocyclic building block that holds significant promise in the synthesis of a diverse array of pharmaceutical intermediates. Its unique structure, featuring a pyridine ring with both a hydroxyl and an aldehyde functional group, allows for a variety of chemical transformations, making it a valuable precursor for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including Schiff bases with antimicrobial properties and precursors for quinoline-based compounds.

I. Synthesis of Schiff Bases with Antimicrobial Activity

Schiff bases derived from this compound have demonstrated notable biological activities, including antimicrobial effects. The condensation of the aldehyde group with a primary amine of a bioactive molecule, such as the anti-tubercular drug isoniazid, can lead to new chemical entities with enhanced or modified pharmacological profiles.

Application Note: Synthesis of this compound-Isoniazid Schiff Base

This section details the synthesis of a Schiff base by reacting this compound with isoniazid. The resulting compound exhibits antibacterial activity, and the synthetic protocol is straightforward, involving a simple condensation reaction.

Experimental Protocol: Synthesis of (E)-N'-((2-hydroxypyridin-3-yl)methylene)isonicotinohydrazide

Materials:

  • This compound

  • Isoniazid (Isonicotinic acid hydrazide)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.

  • In a separate flask, dissolve isoniazid (1.0 eq) in a 1:1 mixture of ethanol and deionized water.

  • Slowly add the isoniazid solution to the this compound solution with constant stirring.

  • The reaction mixture is then heated in a water bath at 40°C and stirred for 2-3 hours.

  • Upon cooling to room temperature, a precipitate will form.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be recrystallized from an ethanol/water mixture to afford the pure Schiff base.

Quantitative Data Summary:

CompoundMolecular FormulaMelting Point (°C)FT-IR (cm⁻¹) ν(C=N)Antimicrobial Activity (MIC, µg/mL)
This compound-Isoniazid Schiff BaseC₁₂H₁₀N₄O₂1591662S. aureus: 201.25, E. coli: 100.63[1][2]

Characterization Data:

  • FT-IR: The appearance of a new absorption peak around 1662 cm⁻¹ is characteristic of the imine group (C=N) formation.[1][2]

  • ¹H NMR: The formation of the Schiff base can be confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-).

  • Melting Point: The synthesized Schiff base exhibits a distinct melting point, which is different from the starting materials.[1][2]

Mechanism of Antimicrobial Action: The synthesized Schiff base is proposed to exert its antibacterial effect by disrupting the bacterial cell membrane.[1][2]

Experimental Workflow for Schiff Base Synthesis

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Dissolve in Ethanol/Water Dissolve in Ethanol/Water This compound->Dissolve in Ethanol/Water Isoniazid Isoniazid Isoniazid->Dissolve in Ethanol/Water Mix and Stir Mix and Stir Dissolve in Ethanol/Water->Mix and Stir Heat at 40°C Heat at 40°C Mix and Stir->Heat at 40°C Cool to RT Cool to RT Heat at 40°C->Cool to RT Filter Precipitate Filter Precipitate Cool to RT->Filter Precipitate Recrystallize Recrystallize Filter Precipitate->Recrystallize Schiff Base Schiff Base Recrystallize->Schiff Base

Caption: Workflow for the synthesis of this compound-Isoniazid Schiff base.

II. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of quinoline and its derivatives. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound, being a 2-aminopyridine derivative in its tautomeric form, can be envisioned as a suitable starting material for the synthesis of novel fused heterocyclic systems analogous to quinolines.

Application Note: Synthesis of Pyrido[2,3-b]pyridin-5-ol Derivatives

This section provides a general protocol for the synthesis of substituted pyrido[2,3-b]pyridin-5-ol derivatives, which are structurally related to quinolines, using this compound as the precursor. This reaction is an adaptation of the Friedländer synthesis.

Experimental Protocol: General Procedure for Friedländer Synthesis

Materials:

  • This compound

  • A ketone with an α-methylene group (e.g., acetone, acetophenone, cyclohexanone)

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

  • Ethanol or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.1 eq) in ethanol.

  • Add a catalytic amount of the chosen base or acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Relationship of Friedländer Synthesis

G This compound This compound Condensation & Cyclization Condensation & Cyclization This compound->Condensation & Cyclization Ketone (with α-methylene) Ketone (with α-methylene) Ketone (with α-methylene)->Condensation & Cyclization Base or Acid Catalyst Base or Acid Catalyst Base or Acid Catalyst->Condensation & Cyclization Pyrido[2,3-b]pyridin-5-ol Derivative Pyrido[2,3-b]pyridin-5-ol Derivative Condensation & Cyclization->Pyrido[2,3-b]pyridin-5-ol Derivative

Caption: Logical flow of the Friedländer synthesis starting from this compound.

III. Potential Application in Anticancer Drug Discovery: Targeting the STAT3 Signaling Pathway

While direct studies on the anticancer mechanism of this compound derivatives are emerging, the closely related compound, 2'-hydroxycinnamaldehyde (HCA), has been shown to exhibit anticancer properties by inhibiting the STAT3 signaling pathway.[3][4] This provides a strong rationale for investigating derivatives of this compound as potential STAT3 inhibitors.

Application Note: Rationale for Investigating this compound Derivatives as STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a validated strategy for cancer therapy. Given that HCA, which shares structural similarities with this compound, is a known STAT3 inhibitor, it is plausible that derivatives of this compound could also target this pathway.

Signaling Pathway Diagram: Inhibition of STAT3 by HCA (as a model for this compound derivatives)

G Receptor Receptor JAK JAK Receptor->JAK Activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylates (Tyr705) p-STAT3 (active) p-STAT3 (active) STAT3 (inactive)->p-STAT3 (active) STAT3 Dimer STAT3 Dimer p-STAT3 (active)->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis HCA_Derivative This compound Derivative (e.g., HCA) HCA_Derivative->STAT3 Dimer Inhibits Dimerization

Caption: Proposed mechanism of STAT3 signaling inhibition by this compound derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of pharmaceutical intermediates. Its application in the straightforward synthesis of Schiff bases with demonstrated antimicrobial activity highlights its potential in the development of new anti-infective agents. Furthermore, its structural similarity to known kinase inhibitors and its potential to serve as a precursor for fused heterocyclic systems via reactions like the Friedländer synthesis open up exciting avenues for the discovery of novel anticancer and anti-inflammatory drugs. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising heterocyclic building block in medicinal chemistry and drug development. Further exploration into multicomponent reactions and the synthesis of a broader range of heterocyclic scaffolds using this compound is warranted to fully exploit its synthetic utility.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 2-hydroxynicotinaldehyde as a versatile starting material. The protocols outlined below are intended for use by trained researchers in a laboratory setting.

Introduction

This compound, a pyridine analog of salicylaldehyde, is a valuable building block in heterocyclic synthesis. Its unique structure, featuring a reactive aldehyde group ortho to a hydroxyl group on a pyridine ring, allows for a variety of cyclization and condensation reactions. This document details protocols for the synthesis of three major classes of heterocyclic compounds derived from this compound: Pyranopyridinones (analogs of coumarins), Schiff bases and their corresponding metal complexes, and fused polycyclic heterocycles via multicomponent reactions. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis of 2H-Pyrano[2,3-b]pyridin-2-ones (Coumarin Analogs) via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarin-like structures from 2-hydroxyaldehydes. In the case of this compound, this reaction leads to the formation of 2H-pyrano[2,3-b]pyridin-2-ones, which are nitrogen-containing analogs of coumarins. The reaction involves the condensation of the aldehyde with an active methylene compound, followed by intramolecular cyclization.

Experimental Workflow for Knoevenagel Condensation

G start Start reactants Mix this compound and Active Methylene Compound start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reflux Reflux Reaction Mixture catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry the Product wash->dry end End dry->end

Caption: General workflow for the synthesis of 2H-pyrano[2,3-b]pyridin-2-ones.

Protocol 1.1: Synthesis of Ethyl 2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate

This protocol describes the synthesis of a pyranopyridinone derivative using diethyl malonate as the active methylene compound.

Materials:

  • This compound

  • Diethyl malonate

  • Ethanol (absolute)

  • Piperidine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (30 mL).

  • To this solution, add diethyl malonate (12 mmol) and a catalytic amount of piperidine (3-4 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove impurities.

  • Dry the purified product in a desiccator.

Protocol 1.2: Synthesis of 2-Oxo-2H-pyrano[2,3-b]pyridine-3-carbonitrile

This protocol utilizes malononitrile as the active methylene compound, a common route for synthesizing 3-cyanocoumarin analogs.[1]

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • Dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • The resulting solid precipitate is collected by filtration.

  • Wash the product with cold ethanol and dry to yield the pure 2-oxo-2H-pyrano[2,3-b]pyridine-3-carbonitrile.

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
Diethyl malonatePiperidineEthanol4-675-85
Ethyl cyanoacetatePiperidineEthanol3-580-90
MalononitrilePiperidineEthanol2-385-95

Synthesis of Schiff Bases and their Metal Complexes

Schiff bases are synthesized through the condensation of this compound with primary amines. The resulting imine compounds are versatile ligands capable of coordinating with various metal ions to form stable complexes, which often exhibit enhanced biological activity compared to the free ligands.

Signaling Pathway for Schiff Base Formation and Metal Complexation

G aldehyde This compound condensation Condensation (-H2O) aldehyde->condensation amine Primary Amine (R-NH2) amine->condensation schiff_base Schiff Base Ligand condensation->schiff_base complexation Complexation schiff_base->complexation metal_salt Metal Salt (e.g., CuCl2, NiCl2) metal_salt->complexation metal_complex Schiff Base Metal Complex complexation->metal_complex

Caption: Reaction pathway for the synthesis of Schiff bases and their metal complexes.

Protocol 2.1: General Procedure for the Synthesis of Schiff Bases

This protocol outlines a general method for the synthesis of Schiff bases from this compound.[2]

Materials:

  • This compound

  • Substituted aniline or other primary amine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the primary amine (10 mmol) in 20 mL of ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 2.2: Synthesis of Schiff Base Metal Complexes (e.g., Cu(II) and Ni(II))

This protocol describes the chelation of the synthesized Schiff base ligand with metal ions.[3]

Materials:

  • Schiff base of this compound (from Protocol 2.1)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in hot methanol (20 mL).

  • In a separate flask, dissolve the metal salt (1 mmol) in methanol (10 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 3-5 hours.

  • Cool the mixture to room temperature. The solid metal complex that forms is collected by filtration.

  • Wash the complex with methanol and then with diethyl ether.

  • Dry the final product in a vacuum desiccator.

Amine ComponentMetal SaltSolventReaction Time (h)Yield (%)
Aniline-Ethanol2-385-92
2-Aminophenol-Ethanol2-388-95
AnilineCuCl₂·2H₂OMethanol3-470-80
2-AminophenolCuCl₂·2H₂OMethanol3-475-85
AnilineNiCl₂·6H₂OMethanol4-565-75
2-AminophenolNiCl₂·6H₂OMethanol4-570-80

Multicomponent Synthesis of Fused Heterocyclic Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex heterocyclic scaffolds in a one-pot procedure. This compound can participate in MCRs with various reagents to construct fused pyridine ring systems.

Logical Relationship in a Three-Component Reaction

G A This compound reaction One-Pot Reaction (with catalyst) A->reaction B Malononitrile B->reaction C Active Methylene Compound (e.g., Dimedone) C->reaction product Fused Heterocycle (e.g., Tetrahydrochromeno[2,3-b]pyridine) reaction->product

Caption: Schematic of a three-component reaction involving this compound.

Protocol 3.1: One-Pot Synthesis of Tetrahydrochromeno[2,3-b]pyridine Derivatives

This protocol describes a three-component reaction between this compound, malononitrile, and dimedone.

Materials:

  • This compound

  • Malononitrile

  • Dimedone

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (10 mol%).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated solid is collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum to obtain the desired fused heterocyclic compound.

AldehydeActive Methylene 1Active Methylene 2CatalystSolventReaction Time (h)Yield (%)
This compoundMalononitrileDimedonePiperidineEthanol6-880-90
This compoundMalononitrile4-HydroxycoumarinPiperidineEthanol8-1075-85

Biological Significance

The synthesized heterocyclic compounds are known to exhibit a range of biological activities. Pyranopyridinones, as coumarin analogs, are often investigated for their anticoagulant, anticancer, and anti-inflammatory properties. Schiff bases and their metal complexes have demonstrated significant antimicrobial and antifungal activities, with the metal complexes often showing enhanced potency.[4] The fused heterocyclic systems generated through multicomponent reactions are structurally complex and diverse, making them promising candidates for screening in various drug discovery programs.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a variety of heterocyclic compounds. The protocols provided herein offer reproducible methods for the preparation of pyranopyridinones, Schiff bases and their metal complexes, and fused heterocyclic systems. These compounds hold significant potential for applications in medicinal chemistry and drug development, warranting further investigation into their biological activities.

References

Application Notes and Protocols: 2-Hydroxynicotinaldehyde Mediated γ-C(sp³)-H Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-hydroxynicotinaldehyde as a transient directing group in the palladium-catalyzed γ-C(sp³)-H bond activation of aliphatic amines. This methodology offers a powerful tool for the late-stage functionalization of complex molecules, a critical process in drug discovery and development.

Introduction

Carbon-hydrogen (C-H) bond activation has emerged as a transformative strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds.[1][2] This approach can significantly shorten synthetic routes and reduce chemical waste. Of particular interest is the functionalization of unactivated C(sp³)-H bonds, which are prevalent in pharmaceuticals and natural products. The challenge lies in achieving high regioselectivity.[3][4]

Directing groups (DGs) are instrumental in overcoming this challenge by coordinating to a metal catalyst and positioning it in close proximity to a specific C-H bond, thereby facilitating its selective activation.[5][6][7] While numerous directing groups have been developed for α- and β-C(sp³)-H activation, achieving selective activation at the more remote γ-position remains a significant hurdle due to the less favorable six-membered metallacycle intermediate.[8][9]

This compound serves as an effective transient directing group for the γ-C(sp³)-H activation of aliphatic amines. It reacts reversibly with the amine substrate to form an imine, which then directs a palladium catalyst to the desired γ-position. This allows for subsequent functionalization, such as arylation, alkenylation, and alkynylation. The transient nature of this directing group is advantageous as it can be readily installed and removed under mild conditions.

Mechanism of Action

The proposed catalytic cycle for the this compound mediated γ-C(sp³)-H activation is depicted below. The reaction is believed to proceed through the following key steps:

  • Schiff Base Formation: The aliphatic amine substrate reacts with this compound to form a Schiff base (imine). This step is typically reversible.

  • Coordination: The pyridine nitrogen and the hydroxyl group of the directing group chelate to the palladium catalyst.

  • C-H Activation: The palladium catalyst is brought into proximity of the γ-C(sp³)-H bond, leading to the formation of a six-membered palladacycle intermediate through a concerted metalation-deprotonation (CMD) pathway.

  • Oxidative Addition: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed through reductive elimination, releasing the functionalized product.

  • Catalyst Regeneration: The active palladium catalyst is regenerated, completing the catalytic cycle.

  • Hydrolysis: The directing group can be removed by hydrolysis to yield the final functionalized amine.

G cluster_cycle Catalytic Cycle cluster_setup Reaction Setup cluster_workup Workup A Pd(II) Catalyst B Coordination with Schiff Base A->B Amine + DG C γ-C(sp³)-H Activation (CMD) B->C D Six-membered Palladacycle C->D E Oxidative Addition of R-X D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G H Functionalized Product + Pd(II) G->H H->A Catalyst Regeneration hydrolysis Hydrolysis H->hydrolysis sub Aliphatic Amine imine Schiff Base Formation sub->imine dg This compound dg->imine imine->B rx Coupling Partner (R-X) rx->E final_product Final Functionalized Amine hydrolysis->final_product G start Start step1 Step 1: Schiff Base Formation (Amine + this compound) start->step1 step2 Step 2: C-H Activation/Arylation (Add Pd catalyst, oxidant, aryl halide) step1->step2 step3 Step 3: Reaction Monitoring (TLC or GC-MS) step2->step3 step4 Step 4: Quenching and Extraction step3->step4 Reaction Complete step5 Step 5: Purification (Column Chromatography) step4->step5 step6 Step 6: (Optional) DG Removal (Hydrolysis) step5->step6 end End: Characterized Product step6->end

References

Application Note: Experimental Setups for C-H Functionalization Involving 2-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for two key C-H functionalization strategies involving 2-hydroxynicotinaldehyde. The first protocol details its well-established use as a catalytic transient directing group (TDG) for the functionalization of free primary amines. The second provides a representative protocol for the direct C-H functionalization of the this compound scaffold itself, proceeding through its 2-pyridone tautomer, a common reaction pathway for this class of heterocycles. Quantitative data is summarized in tables, and experimental workflows are accompanied by detailed diagrams.

Introduction

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis, enabling the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach streamlines synthetic routes by avoiding pre-functionalization steps. This compound is a versatile reagent in this field, playing a dual role. It is renowned as a highly effective bidentate transient directing group (TDG) that facilitates challenging C(sp³)–H functionalization of primary amines.[1][2][3] Additionally, its heterocyclic core, which exists in equilibrium with its 2-pyridone tautomer, can serve as a substrate for direct C-H functionalization, allowing for the synthesis of complex pyridine derivatives.[4][5]

The tautomerism between the 2-hydroxy-pyridine and the 2-pyridone form is a key aspect of the reactivity of this molecule.

tautomerism cluster_0 This compound cluster_1 3-Formyl-2-pyridone mol1 mol1 mol2 mol2 mol1->mol2 Equilibrium

Caption: Tautomeric equilibrium of this compound.

Part 1: Protocol for this compound as a Transient Directing Group

One of the most powerful applications of this compound is its use as a catalytic TDG for the palladium-catalyzed γ-C(sp³)–H arylation of free primary amines. The aldehyde reversibly forms an imine with the amine substrate, creating a transient bidentate ligand that directs the palladium catalyst to a specific C-H bond for activation.[1][2][6]

Experimental Protocol: γ-C(sp³)–H Arylation of a Primary Amine

This protocol is a representative procedure based on methodologies developed by the Yu group.[1][2]

1. Materials and Setup:

  • Reactants: Primary amine (e.g., Cyclohexylamine, 1.0 equiv), Aryl iodide (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: 3-Amino-5-nitropyridine (30 mol%).

  • Transient Directing Group: this compound (30 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Trifluorotoluene (TFT), 0.1 M.

  • Equipment: Schlenk tube or sealed vial, magnetic stirrer, heating block/oil bath, argon or nitrogen source.

2. Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (10 mol%), 3-amino-5-nitropyridine (30 mol%), this compound (30 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the primary amine (1.0 equiv), the aryl iodide (1.2 equiv), and trifluorotoluene via syringe.

  • Seal the tube and place it in a preheated oil bath or heating block set to 120 °C.

  • Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired arylated amine product.

11. Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes representative results for the Pd-catalyzed γ-C(sp³)–H arylation of primary amines using this compound as a TDG.

Amine SubstrateAryl IodideCatalyst LoadingTDG LoadingLigandYield (%)
Cyclohexylamine4-iodotoluene10 mol% Pd(OAc)₂30 mol%3-Amino-5-nitropyridine75
3-Aminopentane1-iodo-4-methoxybenzene10 mol% Pd(OAc)₂30 mol%3-Amino-5-nitropyridine68
BenzylaminePhenyl iodide10 mol% Pd(OAc)₂30 mol%3-Amino-5-nitropyridine55

Experimental Workflow Diagram

workflow_tdg start Prepare Schlenk Tube under Argon add_solids Add Pd(OAc)₂, Ligand, This compound (TDG), Base start->add_solids evacuate Evacuate & Backfill with Argon (3x) add_solids->evacuate add_liquids Add Amine, Aryl Iodide, and Solvent evacuate->add_liquids react Seal and Heat at 120 °C (24-48h) add_liquids->react workup Cool, Dilute with EtOAc, Filter through Celite react->workup purify Concentrate and Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: Workflow for TDG-mediated C-H arylation.

Part 2: Protocol for C-H Functionalization of the this compound Ring

Direct functionalization of the this compound ring proceeds via its 2-pyridone tautomer. The electronic nature of the 2-pyridone ring makes the C5 position nucleophilic and a common site for electrophilic C-H activation.[4] This section provides a representative protocol for the palladium-catalyzed C5-selective arylation of a 2-pyridone core, which can be adapted for this compound (as N-protected 3-formyl-2-pyridone).

Experimental Protocol: C5-Selective Arylation of an N-Protected 2-Pyridone

This protocol is adapted from established methods for the C5-arylation of 2-pyridone derivatives.[7] An N-protecting group (e.g., methyl, benzyl) is typically required to improve solubility and prevent competing N-arylation.

1. Materials and Setup:

  • Reactants: N-Methyl-3-formyl-2-pyridone (1.0 equiv), Aryl iodide (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: P(o-tol)₃ (10 mol%).

  • Oxidant/Additive: AgNO₃ (2.0 equiv).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane, 0.2 M.

  • Equipment: Sealed reaction tube, magnetic stirrer, heating block/oil bath, argon or nitrogen source.

2. Procedure:

  • In a sealable reaction tube, combine N-methyl-3-formyl-2-pyridone (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), AgNO₃ (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Add 1,4-dioxane to the tube.

  • Seal the tube tightly and place it in a preheated oil bath or heating block set to 110 °C.

  • Stir the mixture for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the C5-arylated product.

9. Characterization:

  • Confirm the structure and regioselectivity of the product using ¹H NMR (observing the disappearance of the C5-H signal and new aromatic signals), ¹³C NMR, and HRMS.

Data Presentation

The following table summarizes representative data for the C5-arylation of various N-substituted 2-pyridones, demonstrating the scope of the reaction.

2-Pyridone SubstrateAryl IodideCatalyst SystemAdditiveYield (%)Ref
N-Methyl-2-pyridoneIodobenzene5 mol% Pd(OAc)₂2.0 eq AgNO₃85[7]
N-Benzyl-2-pyridone1-iodo-4-methylbenzene5 mol% Pd(OAc)₂2.0 eq AgNO₃78[7]
N-Methyl-2-pyridone1-iodo-4-chlorobenzene5 mol% Pd(OAc)₂2.0 eq AgNO₃81[7]
N-Phenyl-2-pyridone1-iodo-3-methoxybenzene5 mol% Pd(OAc)₂2.0 eq AgNO₃72[7]

Proposed Catalytic Cycle Diagram

catalytic_cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-I pd0->pd_aryl Oxidative Addition pd_pyridone Pyridone-Pd(II)-H pd_pyridone->pd0 Reductive Elimination product C5-Arylated Pyridone pd_pyridone->product byproduct HI pd_pyridone->byproduct pd_aryl->pd_pyridone C-H Activation (CMD) pd_iv_complex Pyridone-Pd(IV)(Ar)(H)(I) reagents1 Ar-I reagents1->pd0 reagents2 2-Pyridone (C5-H) reagents2->pd_aryl

Caption: Proposed cycle for Pd-catalyzed C5-arylation.

References

Application Notes and Protocols: 2-Hydroxynicotinaldehyde in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxynicotinaldehyde has emerged as a highly effective catalytic transient directing group, particularly in palladium(II)-catalyzed C(sp³)–H activation. This strategy, pioneered by the laboratory of Jin-Quan Yu, enables the functionalization of otherwise inert C-H bonds in free primary amines. The transient nature of the directing group, which forms a reversible imine linkage with the amine substrate, circumvents the need for pre-functionalization and subsequent removal of a directing group, thereby increasing synthetic efficiency. These application notes provide a detailed overview of the mechanism of action, experimental protocols, and substrate scope for the γ-C(sp³)–H arylation of free primary amines using this compound.

Mechanism of Action

The catalytic cycle, as proposed, involves a concerted metalation-deprotonation (CMD) mechanism, a common pathway for high-valent, late transition metals like Pd(II).[1] The this compound serves as a transient directing group by forming an imine with the primary amine substrate. The pyridone moiety of the directing group is believed to act as a ligand, facilitating the C-H activation step.

The key steps in the proposed mechanism are:

  • Imine Formation: The primary amine substrate reversibly condenses with this compound to form an imine intermediate.

  • Palladacycle Formation: The imine intermediate coordinates to the Pd(II) catalyst. The pyridone moiety of the directing group assists in the deprotonation of a γ-C(sp³)–H bond, leading to the formation of a six-membered palladacycle. This is the crucial C-H activation step.

  • Oxidative Addition: The aryl iodide coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: C-C bond formation occurs via reductive elimination from the Pd(IV) intermediate, yielding the arylated imine product and regenerating a Pd(II) species.

  • Hydrolysis and Catalyst Regeneration: The arylated imine is hydrolyzed to release the functionalized primary amine product and the this compound, which can re-enter the catalytic cycle. The Pd(II) catalyst is also regenerated.

Experimental Protocols

General Procedure for Pd-Catalyzed γ-C(sp³)–H Arylation of Free Primary Amines: [2][3]

To a screw-capped vial were added the primary amine (0.2 mmol, 1.0 equiv), this compound (4.9 mg, 0.04 mmol, 20 mol%), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and AgTFA (88 mg, 0.4 mmol, 2.0 equiv). The vial was then charged with the aryl iodide (0.4 mmol, 2.0 equiv). A mixture of HFIP/HOAc (19/1, 1.0 mL) and H₂O (36 µL, 2.0 mmol, 10.0 equiv) was added. The vial was sealed and the reaction mixture was stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with dichloromethane and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash column chromatography on silica gel to afford the desired arylated amine product. For ease of purification and characterization, the resulting free amine is often protected (e.g., as a Boc-carbamate) prior to chromatography.

Quantitative Data

The following tables summarize the scope of the Pd-catalyzed γ-C(sp³)–H arylation of free primary amines using this compound as a transient directing group.

Table 1: Scope of Aryl Iodide Coupling Partners with Cyclohexylamine. [2][3]

EntryAryl IodideProductYield (%)
1Iodobenzene3-(phenyl)cyclohexan-1-amine85
21-Iodo-4-methylbenzene3-(p-tolyl)cyclohexan-1-amine88
31-Iodo-3-methylbenzene3-(m-tolyl)cyclohexan-1-amine86
41-Iodo-4-methoxybenzene3-(4-methoxyphenyl)cyclohexan-1-amine75
51-Iodo-3-methoxybenzene3-(3-methoxyphenyl)cyclohexan-1-amine78
64-Iodobenzonitrile4-(3-aminocyclohexyl)benzonitrile65
7Methyl 4-iodobenzoateMethyl 4-(3-aminocyclohexyl)benzoate72
81-Fluoro-4-iodobenzene3-(4-fluorophenyl)cyclohexan-1-amine80
91-Chloro-4-iodobenzene3-(4-chlorophenyl)cyclohexan-1-amine77
102-Iodopyridine2-(3-aminocyclohexyl)pyridine68
113-Iodopyridine3-(3-aminocyclohexyl)pyridine71

Reaction conditions: Cyclohexylamine (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), this compound (20 mol%), AgTFA (0.4 mmol), HFIP/HOAc (19/1, 1.0 mL), H₂O (2.0 mmol), 120 °C, 12 h. Isolated yields after Boc protection.

Table 2: Scope of Amine Substrates. [2][3]

EntryAmineProductYield (%)
1Propylamine1-Phenylpropan-2-amine65
2Isobutylamine2-Methyl-1-phenylpropan-2-amine70
32-Methylbutylamine3-Methyl-1-phenylbutan-2-amine68
42-Aminopentane4-Phenylpentan-2-amine72
53-Aminopentane3-(Phenylmethyl)pentan-3-amine75
6Cyclopentylamine3-Phenylcyclopentan-1-amine78
7Cycloheptylamine3-Phenylcycloheptan-1-amine69
82-Amino-2-methylpropane2-Methyl-1-phenylpropan-2-amine70

Reaction conditions: Amine (0.2 mmol), 4-iodotoluene (0.4 mmol), Pd(OAc)₂ (10 mol%), this compound (20 mol%), AgTFA (0.4 mmol), HFIP/HOAc (19/1, 1.0 mL), H₂O (2.0 mmol), 120 °C, 12 h. Isolated yields after Boc protection.

Visualizations

G cluster_0 Catalytic Cycle RNH2 Primary Amine (R-NH2) Imine Imine Intermediate RNH2->Imine Condensation (-H2O) TDG This compound TDG->Imine Palladacycle Palladacycle Intermediate Imine->Palladacycle + Pd(II) - HOAc Pd_cat Pd(OAc)2 Pd_cat->Palladacycle PdIV Pd(IV) Intermediate Palladacycle->PdIV + Ar-I Oxidative Addition ArI Aryl Iodide (Ar-I) ArI->PdIV PdIV->Pd_cat Arylated_Imine Arylated Imine PdIV->Arylated_Imine Reductive Elimination Arylated_Imine->TDG Product Arylated Amine (R'-NH2) Arylated_Imine->Product Hydrolysis (+H2O)

Caption: Proposed catalytic cycle for the Pd-catalyzed γ-C(sp³)–H arylation.

G cluster_workflow Experimental Workflow start Start: Combine Reagents reagents Primary Amine This compound Pd(OAc)2 AgTFA Aryl Iodide start->reagents solvents Add Solvents (HFIP/HOAc and H2O) reagents->solvents reaction Heat at 120 °C for 12h solvents->reaction workup Cool, Dilute with DCM, Filter through Celite reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification product Isolated Arylated Amine Product purification->product

Caption: General experimental workflow for the arylation reaction.

References

Application Notes and Protocols: 2-Hydroxynicotinaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the burgeoning field of 2-hydroxynicotinaldehyde derivatives and their significant potential in medicinal chemistry. This document details their applications, supported by quantitative data, and provides comprehensive experimental protocols for their synthesis and biological evaluation.

Introduction

This compound, a substituted pyridine aldehyde, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant therapeutic potential. The presence of the hydroxyl and aldehyde functional groups allows for facile chemical modifications, leading to the generation of novel compounds, particularly Schiff bases and their metal complexes. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties, making them promising candidates for further drug development.

Antimicrobial Applications

Derivatives of this compound, especially those incorporating hydrazide moieties, have shown notable activity against various bacterial and fungal strains. The mechanism of action is often attributed to the chelation of essential metal ions or interference with microbial cellular processes.

Table 1: Antimicrobial Activity of this compound Derivatives
Compound IDTest OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
6f Staphylococcus aureus10Gentamicin10
6f Escherichia coli10Gentamicin10
6b, 6c, 6d, 6e Escherichia coli20Gentamicin10
6f Aspergillus niger10Fluconazole20
6f Candida albicans10Fluconazole20
6b, 6c, 6d, 6e Aspergillus niger-Fluconazole20
6b, 6c, 6d Candida albicans20Fluconazole20

Note: The specific structures for compounds 6b-6f are detailed in the referenced literature.[1][2]

Experimental Protocol: Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives (Antimicrobial Agents)[1][2]

This protocol describes a two-step synthesis of this compound derivatives with demonstrated antimicrobial activity.

Step 1: Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide (4)

  • Dissolve 2-hydroxy-3,5-dinitrobenzaldehyde (0.212 g, 1 mmol) in ethanol.

  • Add one drop of acetic acid to the solution and stir for 30 minutes.

  • To this mixture, add 2-cyanoacetohydrazide (0.1 g, 1 mmol) and continue stirring at room temperature.

  • The resulting yellow product is then recrystallized from ethanol.

Step 2: Synthesis of N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-substituted phenyl acrylohydrazide derivatives (6a-f)

  • Prepare an equimolar mixture of compound 4 (0.1 g, 3 mmol) in 1,4-dioxane containing morpholine (0.06 ml, 3 mmol).

  • Stir the mixture for 30 minutes.

  • Add the appropriate substituted benzaldehyde (0.06 ml, 3 mmol) to the reaction mixture.

  • Reflux the mixture at 140°C for 1 hour, monitoring the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl acetate (8:2 v/v).

  • After completion, pour the reaction mass into crushed ice.

  • Filter the resulting light brown product and recrystallize it from ethanol to yield the final compound.

Experimental Workflow: Antimicrobial Derivative Synthesis

G cluster_step1 Step 1: Synthesis of Intermediate (4) cluster_step2 Step 2: Synthesis of Final Derivatives (6a-f) A 2-hydroxy-3,5-dinitrobenzaldehyde + 2-cyanoacetohydrazide B Add Acetic Acid in Ethanol A->B C Stir at Room Temperature B->C D Recrystallize from Ethanol C->D E Intermediate Compound (4) D->E F Intermediate (4) + Morpholine in 1,4-dioxane E->F Use in next step G Stir for 30 min F->G H Add Substituted Benzaldehyde G->H I Reflux at 140°C for 1 hr H->I J Pour into Crushed Ice I->J K Filter and Recrystallize J->K L Final Derivative (6a-f) K->L

Caption: Synthetic workflow for antimicrobial this compound derivatives.

Anticancer Applications

Certain derivatives of hydroxy-aromatic aldehydes, such as 2'-hydroxycinnamaldehyde (HCA), a related compound, have shown promising anticancer activities.[3][4] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways, such as the STAT3 pathway, and the generation of reactive oxygen species (ROS).

Table 2: In Vitro Anticancer Activity of a Cinnamic Acid-Quinolone Hybrid
Compound IDCell LineIC50 (μM)Standard Drug
5a HCT-116 (Colon)1.89Staurosporine
5a HepG2 (Liver)4.05Staurosporine
5b MCF-7 (Breast)8.48Staurosporine

Note: The specific structures for compounds 5a and 5b are detailed in the referenced literature.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation[5]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 3.0 × 10^5 cells/well and incubate at 37°C for 12 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional period to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Proposed Signaling Pathway: HCA-Induced Apoptosis

2'-Hydroxycinnamaldehyde (HCA) has been shown to inhibit the proliferation of cancer cells and induce apoptosis by inactivating Signal Transducer and Activator of Transcription 3 (STAT3) and promoting the generation of Reactive Oxygen Species (ROS).[4]

G HCA 2'-Hydroxycinnamaldehyde (HCA) ROS Reactive Oxygen Species (ROS) HCA->ROS Induces STAT3 STAT3 ROS->STAT3 Inhibits Activation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation CellCycleGenes Cell Cycle Progression Genes (e.g., Cyclin D1) pSTAT3->CellCycleGenes Upregulates AntiApoptoticGenes Anti-Apoptotic Genes (e.g., Bcl-2) pSTAT3->AntiApoptoticGenes Upregulates G0G1_Arrest G0/G1 Phase Cell Cycle Arrest Apoptosis Apoptosis CellCycleGenes->G0G1_Arrest AntiApoptoticGenes->Apoptosis Inhibits

Caption: Proposed mechanism of HCA-induced apoptosis via STAT3 inactivation and ROS generation.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with significant potential in medicinal chemistry. The ease of their synthesis and the tunability of their biological activities make them attractive targets for the development of novel antimicrobial and anticancer agents. Further research should focus on elucidating their detailed mechanisms of action, optimizing their structure-activity relationships, and evaluating their in vivo efficacy and safety profiles. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the therapeutic applications of this versatile chemical scaffold.

References

Application Notes and Protocols: Jin-Quan Yu's Protocol for C-H Arylation using 2-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocol for the palladium-catalyzed γ-C(sp³)–H arylation of free primary aliphatic amines. This method, developed by the Jin-Quan Yu group, utilizes 2-hydroxynicotinaldehyde as a transient directing group, offering a significant advancement in C-H functionalization by avoiding the need for pre-installation and subsequent removal of a directing group.

This protocol enables the direct arylation of unactivated C-H bonds at the γ-position of a wide range of primary aliphatic amines, including those with and without α-substituents. The use of a catalytic amount of the transient directing group, this compound, enhances the efficiency and practicality of this transformation for the synthesis of complex molecules and pharmaceutical intermediates.[1]

Core Principles

The methodology is based on the formation of a transient imine intermediate between the primary amine substrate and this compound. This in-situ formed directing group coordinates to a palladium(II) catalyst, facilitating the regioselective activation of a γ-C-H bond. Subsequent cross-coupling with an aryl iodide yields the arylated amine product, and the directing group is released and can re-enter the catalytic cycle. The efficiency of this process can be further enhanced by the addition of 2-pyridone ligands, which mitigate competitive binding events and expand the substrate scope to include challenging heteroaryl halides.[2]

Experimental Protocols

General Procedure for γ-C(sp³)–H Arylation of Primary Aliphatic Amines

This protocol is adapted from the work published by Wu, Y., Chen, Y.-Q., Eastgate, M. D., & Yu, J.-Q. (2016) in the Journal of the American Chemical Society.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Transient Directing Group, TDG)

  • Silver trifluoroacetate (AgTFA)

  • Primary aliphatic amine

  • Aryl iodide

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Acetic acid (HOAc)

  • Water (H₂O)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a clean, dry reaction vessel, add Pd(OAc)₂ (10 mol%), this compound (20 mol%), the primary aliphatic amine (0.2 mmol, 1.0 equiv), the aryl iodide (0.4 mmol, 2.0 equiv), and AgTFA (0.4 mmol, 2.0 equiv).

  • Under an air atmosphere, add a solvent mixture of HFIP/HOAc (19:1, 1.0 mL).

  • Add water (2.0 mmol, 10 equiv).

  • Seal the reaction vessel and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, the reaction mixture can be purified by standard chromatographic techniques to isolate the desired arylated amine product.

Note: For certain substrates, the reaction temperature may be increased to 130 °C and the reaction time extended to 48 hours to achieve optimal yields.[1]

Ligand-Enhanced Protocol for γ-Methylene C(sp³)–H Heteroarylation

This enhanced protocol, incorporating a 2-pyridone ligand, is based on the findings of Chen, Y.-Q., et al. (2018) in the Journal of the American Chemical Society.[2][3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound derivative (e.g., TDG3 or TDG17 as specified in the original publication) (20 mol%)

  • 2-Pyridone ligand (e.g., L7 as specified in the original publication) (50 mol%)

  • (Hetero)aryl iodide (0.4 mmol)

  • Silver trifluoroacetate (AgTFA) (0.6 mmol)

  • Primary aliphatic amine (0.2 mmol)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1.0 mL)

  • Water (2.0 mmol)

  • Microwave tube (10 mL)

Procedure:

  • To an oven-dried 10 mL microwave tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), the transient directing group (0.04 mmol, 20 mol%), the 2-pyridone ligand (0.1 mmol, 50 mol%), the (hetero)aryl iodide (0.4 mmol), and AgTFA (0.6 mmol).[3]

  • Add HFIP (1.0 mL) and water (2.0 mmol), followed by the primary aliphatic amine substrate (0.2 mmol).[3]

  • Stir the mixture at room temperature for 10 minutes.[3]

  • Seal the tube and heat the reaction mixture to 150 °C for 12 hours with vigorous stirring.[3]

  • After cooling, the product can be isolated and purified using standard methods.

Data Presentation

Table 1: Substrate Scope of γ-C(sp³)–H Arylation of Primary Amines
EntryAmine SubstrateAryl IodideProductYield (%)
1Propylamine1-iodo-4-methoxybenzene1-(4-methoxyphenyl)propan-1-amine65
2Isobutylamine1-iodo-4-methoxybenzene1-(4-methoxyphenyl)-2-methylpropan-1-amine70
32-Methylbutylamine1-iodo-4-methoxybenzene1-(4-methoxyphenyl)-2-methylbutan-1-amine68
41-Methylpropylamine1-iodo-4-methoxybenzene2-(4-methoxyphenyl)butan-2-amine75
51,1-Dimethylpropylamine1-iodo-4-methoxybenzene2-(4-methoxyphenyl)-2-methylbutan-2-amine80

Data adapted from Wu, Y., et al., J. Am. Chem. Soc., 2016.[1]

Table 2: Scope of Heteroaryl Iodides in Ligand-Enhanced Arylation
EntryAmine SubstrateHeteroaryl IodideProductYield (%)
1Cyclopentylamine2-Iodopyridine2-(Cyclopentyl(pyridin-2-yl)methyl)pyridine72
2Cyclohexylamine3-Iodopyridine3-(Cyclohexyl(pyridin-3-yl)methyl)pyridine68
3Isobutylamine2-Iodothiophene2-(1-(Thiophen-2-yl)-2-methylpropyl)thiophene75

Yields are representative and adapted from the findings of Chen, Y.-Q., et al., J. Am. Chem. Soc., 2018.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Amine - Aryl Iodide - Pd(OAc)₂ - this compound - AgTFA solvent Add Solvents: - HFIP/HOAc - H₂O reagents->solvent 1 heating Heat to 120-150 °C (12-48 h) solvent->heating 2 cooling Cool to RT heating->cooling 3 purification Purify by Chromatography cooling->purification 4 product Arylated Amine Product purification->product 5

Caption: Experimental workflow for the Pd-catalyzed γ-C-H arylation of primary amines.

catalytic_cycle pd_ii Pd(II) imine_complex [Pd(II)(Imine)] pd_ii->imine_complex Coordination imine_formation Amine + TDG ⇌ Imine imine_formation->imine_complex palladacycle Palladacycle imine_complex->palladacycle CMD ch_activation γ-C-H Activation pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition oxidative_addition Ar-I oxidative_addition->pd_iv pd_iv->pd_ii Reductive Elimination arylated_imine Arylated Imine pd_iv->arylated_imine reductive_elimination Reductive Elimination hydrolysis Hydrolysis arylated_imine->hydrolysis product Arylated Amine hydrolysis->product tdg_regen TDG hydrolysis->tdg_regen

Caption: Proposed catalytic cycle for the γ-C-H arylation of primary amines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxynicotinaldehyde-Mediated C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Hydroxynicotinaldehyde as a transient directing group in C-H activation reactions. The information is tailored for professionals in chemical research and drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Low to No Product Yield in γ-C(sp³)–H Arylation of Primary Amines

Possible Causes and Solutions:

  • Inefficient Formation of the Transient Imine: The initial condensation between the primary amine substrate and this compound is crucial for the C-H activation to proceed.

    • Solution: Ensure anhydrous reaction conditions, as water can inhibit imine formation. Consider the use of a dehydrating agent, such as molecular sieves, if necessary. The reaction may benefit from a slightly elevated temperature during the initial phase to promote imine formation.

  • Catalyst Inactivity: The palladium catalyst may not be in its active state or could be poisoned.

    • Solution: Use fresh, high-purity palladium acetate (Pd(OAc)₂). Ensure all glassware is scrupulously clean. Avoid substrates with functional groups that can strongly coordinate to the palladium center and inhibit catalysis.

  • Incorrect Oxidant/Additive: The choice and quality of the silver salt additive are critical.

    • Solution: Silver trifluoroacetate (AgTFA) is commonly used. Ensure it is of high purity and has been stored properly to avoid degradation. The stoichiometry of the silver salt is also important and may require optimization.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient C-H activation or too high, leading to catalyst decomposition or side reactions.

    • Solution: The optimal temperature can be substrate-dependent. A typical starting point is 100-120 °C. If low conversion is observed, a gradual increase in temperature (e.g., in 10 °C increments) may be beneficial. Conversely, if product decomposition is suspected, lowering the temperature should be attempted.

Problem 2: Poor Regioselectivity (e.g., β- or δ-C–H activation instead of γ-C–H activation)

Possible Causes and Solutions:

  • Steric Hindrance: The steric environment around the target γ-C–H bond can influence selectivity. Highly hindered substrates may favor activation at less sterically congested sites.

    • Solution: While challenging to alter the substrate, modifying the ligand environment on the catalyst can sometimes influence selectivity. Although this specific reaction often runs without an additional ligand, in related systems, the choice of ligand is crucial for controlling regioselectivity.

  • Electronic Effects: The electronic nature of the substrate can influence the acidity of C–H bonds at different positions, potentially leading to undesired activation.

    • Solution: This is an inherent property of the substrate. If poor regioselectivity is a persistent issue, redesigning the substrate to be more electronically biased towards γ-activation may be necessary.

  • Incorrect Transient Directing Group Concentration: The concentration of this compound can influence the equilibrium of the active catalytic species.

    • Solution: While typically used in catalytic amounts, the loading of the transient directing group may need to be optimized. A screening of concentrations (e.g., 10 mol%, 20 mol%, 30 mol%) can help determine the optimal conditions for regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this C-H activation reaction?

A1: this compound acts as a transient directing group. It reversibly reacts with a primary amine substrate to form an imine. The nitrogen of the pyridine ring and the imine nitrogen then chelate to the palladium catalyst, forming a stable six-membered ring. This brings the catalyst into close proximity to the γ-C–H bonds of the aliphatic amine, facilitating selective activation and subsequent functionalization. After the reaction, the imine can be hydrolyzed, regenerating the aldehyde and the functionalized amine product.

Q2: Why is an oxidant, such as a silver salt, required for this reaction?

A2: In the proposed catalytic cycle for many palladium-catalyzed C-H functionalization reactions, the palladium center is oxidized from Pd(II) to Pd(IV) during the C-H activation step. The oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination of the product.

Q3: Can this compound be used for C-H activation of other functional groups besides primary amines?

A3: Yes, the principle of using transient directing groups can be extended to other functionalities. For instance, similar aldehyde-based directing groups have been employed for the C-H functionalization of ketones and other carbonyl compounds through the in-situ formation of imines or enamines.[1] The specific choice of the aldehyde directing group may need to be optimized for different substrate classes.

Q4: What solvents are typically recommended for this reaction?

A4: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents are often a good starting point. For the γ-arylation of primary amines using this compound, hexafluoroisopropanol (HFIP) is often a suitable solvent, sometimes in the presence of water.[2] A solvent screen is recommended during the optimization of a new reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of typical starting points and ranges for optimizing the key parameters in a this compound-mediated γ-C(sp³)–H arylation of a primary amine.

Table 1: Catalyst and Directing Group Loading

ParameterStarting ConditionOptimization Range
Pd(OAc)₂ Loading10 mol%5 - 15 mol%
This compound20 mol%10 - 40 mol%

Table 2: Reagent Stoichiometry and Solvent

ParameterStarting ConditionOptimization Range
Primary Amine1.0 equivN/A
Aryl Iodide2.0 equiv1.5 - 3.0 equiv
AgTFA3.0 equiv2.0 - 4.0 equiv
SolventHFIP/H₂OScreen other polar aprotic solvents

Table 3: Temperature and Time

ParameterStarting ConditionOptimization Range
Temperature120 °C100 - 150 °C
Reaction Time48 h24 - 72 h

Experimental Protocols

General Protocol for Palladium-Catalyzed γ-C(sp³)–H Arylation of Primary Aliphatic Amines

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 10 mol%), this compound (0.04 mmol, 20 mol%), the aryl iodide (0.4 mmol, 2.0 equiv.), and AgTFA (0.6 mmol, 3.0 equiv.).

  • Seal the vessel and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent (e.g., HFIP, 1.0 mL) and water (if applicable) via syringe.

  • Add the primary aliphatic amine substrate (0.2 mmol, 1.0 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 48 h).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with a basic aqueous solution (e.g., saturated NaHCO₃) to remove the transient directing group and any acidic byproducts.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-arylated amine.

Visualizations

C_H_Activation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Pd(OAc)₂, this compound, Aryl Iodide, AgTFA add_solvents Add Solvent (e.g., HFIP/H₂O) start->add_solvents add_amine Add Primary Amine Substrate add_solvents->add_amine heat Heat to Optimized Temperature (e.g., 120°C) add_amine->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter wash Aqueous Wash (e.g., NaHCO₃) filter->wash purify Column Chromatography wash->purify end Isolated γ-Arylated Amine purify->end

Caption: Experimental workflow for γ-C(sp³)–H arylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Inefficient Imine Formation start->cause1 cause2 Catalyst Inactivity start->cause2 cause3 Suboptimal Temperature start->cause3 sol1 Ensure Anhydrous Conditions Use Dehydrating Agent cause1->sol1 sol2 Use Fresh Catalyst Purify Substrates cause2->sol2 sol3 Screen Temperature Range (e.g., 100-140°C) cause3->sol3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 2-Hydroxynicotinaldehyde Catalyzed Arylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Hydroxynicotinaldehyde as a transient directing group in palladium-catalyzed arylations. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this catalytic system?

A1: this compound serves as a catalytic transient directing group (TDG). It reversibly forms an imine with a primary amine substrate. The pyridine and the imine nitrogen of this adduct then chelate to the palladium(II) catalyst, directing the C-H activation to the γ-C(sp³)–H position of the amine. After the arylation is complete, the directing group dissociates, allowing for a catalytic cycle where only a substoichiometric amount of the TDG is required.[1][2][3]

Q2: My reaction is not proceeding or giving a very low yield. What are the common causes?

A2: Low or no yield can stem from several factors:

  • Absence of the Transient Directing Group: Control experiments have shown that the reaction does not proceed without this compound, confirming its crucial role in directing the C-H activation.[1]

  • Catalyst and Ligand Choice: The selection of the palladium source is critical. Palladium acetate (Pd(OAc)₂) is a commonly used precursor for this reaction.[1]

  • Solvent System: The solvent plays a significant role. A mixture of hexafluoroisopropanol (HFIP) and acetic acid (HOAc) is often used to facilitate the reaction. The acidic nature of the solvent system is important for the reversible imine formation.[3]

  • Reaction Temperature: Insufficient temperature can lead to a slow or incomplete reaction. A typical temperature for this reaction is 120°C.[1]

  • Oxygen and Moisture: While not explicitly stated as highly sensitive in all cases, palladium-catalyzed cross-coupling reactions generally benefit from being performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Q3: I am observing the formation of a biaryl byproduct from the homocoupling of my aryl iodide. How can I minimize this?

A3: Homocoupling of aryl halides is a common side reaction in palladium-catalyzed cross-couplings.[4] To minimize this:

  • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired C-H activation pathway.

  • Adjust Stoichiometry: Ensure the amine substrate is not the limiting reagent. An excess of the amine relative to the aryl iodide might favor the desired cross-coupling.

  • Ligand Effects: While this specific reaction often runs without an additional ligand, in broader palladium catalysis, the choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

Q4: Can diarylation or over-arylation occur at other C-H bonds?

A4: The this compound directing group is designed to selectively activate the γ-C(sp³)–H bond. While mono-arylation is the primary outcome, the possibility of diarylation at other γ-positions exists, especially with substrates possessing multiple equivalent γ-C-H bonds. The reaction conditions are optimized to favor mono-arylation. If diarylation is observed, consider reducing the reaction time or temperature.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or Low Product Yield Inactive catalystUse a fresh source of Palladium(II) acetate.
Absence or insufficient amount of this compoundEnsure the correct molar percentage of the transient directing group is added. A control experiment without the TDG should yield no product.
Inappropriate solvent systemUse the recommended HFIP/HOAc solvent mixture. Ensure solvents are anhydrous if required.
Sub-optimal reaction temperatureIncrease the temperature to the recommended 120°C.
Formation of Biaryl Homocoupling Product Reaction temperature is too highGradually decrease the reaction temperature in 10°C increments.
Unfavorable stoichiometryUse a slight excess of the amine substrate relative to the aryl iodide.
Observation of Unidentified Side Products Decomposition of the transient directing group or substrateLower the reaction temperature. Confirm the stability of your starting materials under the reaction conditions.
Catalyst deactivationEnsure the reaction is set up under an inert atmosphere. Degas the solvent prior to use.
Poor Regioselectivity (Arylation at other positions) Incorrect directing group for the desired positionThis compound is specific for γ-C(sp³)–H activation. For other positions, a different directing group would be necessary.
Steric or electronic factors of the substrateFor complex substrates, inherent steric and electronic properties might influence regioselectivity. Re-optimization of reaction conditions may be required.

Experimental Protocols

General Procedure for Pd(II)-Catalyzed γ-C(sp³)–H Arylation of Primary Amines

This protocol is a general guideline based on the work by Yu and coworkers and may require optimization for specific substrates.[1]

Reaction Setup:

  • To an oven-dried reaction vial, add the primary amine (0.2 mmol, 1.0 equiv), aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and this compound (0.04 mmol, 20 mol%).

  • Add a magnetic stir bar.

  • Under an inert atmosphere (e.g., Argon), add the solvent mixture of hexafluoroisopropanol (HFIP) and acetic acid (HOAc) (typically in a 19:1 ratio, 1.0 mL).

  • Add water (2.0 mmol).

  • Seal the vial tightly with a cap.

Reaction and Workup:

  • Stir the reaction mixture vigorously at 120°C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Example)

The following table summarizes the yields for the arylation of cyclohexylamine with various aryl iodides under the optimized conditions reported by Yu et al.[1]

EntryAryl IodideProductYield (%)
1Iodobenzene3-phenylcyclohexan-1-amine85
21-Iodo-4-methylbenzene3-(p-tolyl)cyclohexan-1-amine82
31-Iodo-4-methoxybenzene3-(4-methoxyphenyl)cyclohexan-1-amine75
41-Fluoro-4-iodobenzene3-(4-fluorophenyl)cyclohexan-1-amine80
51-Chloro-4-iodobenzene3-(4-chlorophenyl)cyclohexan-1-amine78

Visual Troubleshooting and Workflow

The following diagrams illustrate the general experimental workflow and a logical troubleshooting sequence for common issues encountered during the this compound catalyzed arylation.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Amine, Aryl Iodide, Pd(OAc)2, this compound solvent Add HFIP/HOAc and Water reagents->solvent inert Seal under Inert Atmosphere solvent->inert heat Heat at 120°C for 12h inert->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench and Extract purify Column Chromatography quench->purify analyze Characterize Product purify->analyze troubleshooting_guide start Low or No Yield? check_tdg Is TDG Present? start->check_tdg check_catalyst Is Catalyst Active? check_tdg->check_catalyst Yes failure Consult Further Literature check_tdg->failure No check_temp Is Temperature Correct? check_catalyst->check_temp Yes check_catalyst->failure No check_solvent Is Solvent System Correct? check_temp->check_solvent Yes check_temp->failure No success Reaction Optimized check_solvent->success Yes check_solvent->failure No

References

Technical Support Center: 2-Hydroxynicotinaldehyde Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Hydroxynicotinaldehyde under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly closed container, protected from light and moisture.[1][2][3] It is hygroscopic and moisture-sensitive. For short-term shipping (less than 2 weeks), room temperature is acceptable.[2]

Q2: Is this compound stable at room temperature?

This compound is chemically stable under standard ambient conditions (room temperature).[4] However, for long-term storage, refrigeration is recommended to minimize potential degradation.

Q3: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[1][2][4] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its structure as a phenolic aldehyde and a pyridine derivative, the following pathways are plausible:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-hydroxynicotinic acid). The pyridine ring and the phenolic hydroxyl group can also undergo oxidation, potentially leading to ring-opening products. Studies on other phenolic aldehydes show conversion to their corresponding aromatic acids upon oxidation.[1]

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic aqueous conditions may promote hydrolysis, though specific products are not well-documented. For many organic compounds, hydrolysis is a common degradation pathway.[5][6]

  • Photodegradation: Exposure to UV light can lead to degradation. Phenolic aldehydes and pyridine derivatives are known to be photosensitive.[2][5][7] The photolytic degradation of 2-hydroxypyridine is influenced by pH and the presence of oxygen.[8]

  • Thermal Degradation: At elevated temperatures, decarbonylation (loss of carbon monoxide) is a likely degradation pathway, similar to other phenolic aldehydes.[9] Significant thermal decomposition is expected to occur at temperatures well above its melting point of 223°C.[4][9]

Q5: What are the expected decomposition products of this compound upon combustion?

In the event of a fire, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected reaction byproducts or low yield Degradation of this compound due to reaction conditions.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. - Avoid strong oxidizing agents, strong acids, and strong bases in the reaction mixture unless required by the protocol. - Control the reaction temperature to prevent thermal degradation.
Discoloration of this compound during storage or in solution Oxidation or exposure to light.- Store the compound in a dark, airtight container at the recommended temperature (2-8°C). - Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil.
Inconsistent analytical results (e.g., HPLC, NMR) On-column degradation or presence of degradation impurities in the sample.- Use a high-purity solvent for sample preparation. - Analyze samples promptly after preparation. - Consider the possibility of on-column hydrolysis, especially with silica-based HPLC columns.[10] - Perform a forced degradation study to identify potential degradation products and ensure the analytical method is stability-indicating.
Poor solubility after prolonged storage Potential polymerization or formation of insoluble degradation products.- Confirm the identity and purity of the stored material using analytical techniques like NMR or LC-MS. - If degradation is suspected, purification by recrystallization may be necessary.

Quantitative Data Summary

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₆H₅NO₂[3]
Molecular Weight123.11 g/mol [3]
Melting Point223 °C[4]
AppearanceBeige solid/powder or crystals[4]
Storage Temperature2-8°C[4]

Predicted Thermal Decomposition Onset

CompoundPredicted Decomposition Temperature RangeReference
This compound (inferred)> 223°C (above melting point)[9]
Other Hydroxycinnamaldehydes (for comparison)500°C - 850°C (under pyrolysis)[9]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.[5][11][12]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

General Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a stability-indicating method (e.g., HPLC with UV/MS detection) and compare them to an unstressed control sample.

Stress Conditions:

  • Acid Hydrolysis:

    • Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl)

    • Conditions: Treat the drug solution with the acid solution and keep at room temperature or heat at 60-80°C.

  • Base Hydrolysis:

    • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH)

    • Conditions: Treat the drug solution with the base solution and keep at room temperature or heat at 60-80°C.

  • Oxidative Degradation:

    • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂)

    • Conditions: Treat the drug solution with the H₂O₂ solution and keep at room temperature, protected from light.

  • Thermal Degradation:

    • Conditions: Expose a solid sample of the compound to dry heat at a temperature below its melting point (e.g., 80°C) for a specified duration. Also, heat a solution of the compound.

  • Photolytic Degradation:

    • Conditions: Expose a solution of the compound and a solid sample to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[13] The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl) prep->acid Expose to Stress base Base Hydrolysis (NaOH) prep->base Expose to Stress oxidation Oxidation (H₂O₂) prep->oxidation Expose to Stress thermal Thermal Stress (Heat) prep->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc compare Compare to Unstressed Control hplc->compare identify Identify Degradants compare->identify

Caption: Workflow for Forced Degradation Studies.

degradation_pathways cluster_products Potential Degradation Products compound This compound acid_prod 2-Hydroxynicotinic Acid (Oxidation Product) compound->acid_prod Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products (Oxidative/Photolytic Cleavage) compound->ring_opened Severe Oxidation/ Photolysis decarbonyl 2-Hydroxypyridine (Thermal Decarbonylation) compound->decarbonyl High Temperature hydrolysis_prod Hydrolysis Products (pH Extremes) compound->hydrolysis_prod Acid/Base

Caption: Plausible Degradation Pathways.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Hydroxynicotinaldehyde Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates encountered in protocols involving 2-Hydroxynicotinaldehyde. The following guides and frequently asked questions (FAQs) address specific issues to help optimize your experimental outcomes.

General Troubleshooting

Low yields in organic synthesis can arise from a multitude of factors, from reagent quality to reaction conditions. This section provides a general framework for identifying and resolving common issues.

Frequently Asked Questions (FAQs) - General

Q1: My reaction with this compound is resulting in a low yield of the desired product. Where should I start troubleshooting?

A1: A systematic approach is crucial when troubleshooting low yields. Begin by verifying the purity of your starting materials, as impurities can significantly hinder a reaction. Ensure that your this compound is of high purity and has been stored correctly, as it can be susceptible to oxidation. Next, meticulously review your reaction setup and conditions. Key parameters to re-evaluate include the solvent, temperature, reaction time, and the stoichiometry of your reagents. Running a small-scale control reaction with freshly purified reagents can often help pinpoint the source of the problem.

Q2: Could the stability of this compound be the cause of the low conversion rate?

A2: Yes, the stability of this compound is a critical factor. Like many aldehydes, it can be prone to oxidation, especially if exposed to air for extended periods. The presence of the hydroxyl group on the pyridine ring can also influence its reactivity and stability. It is recommended to store this compound under an inert atmosphere and at a low temperature (2-8°C) to minimize degradation. If you suspect degradation, you can verify the purity of your starting material using techniques like NMR or melting point analysis.

Q3: How can I effectively monitor the progress of my reaction to identify potential issues?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress. By co-spotting your reaction mixture with your starting materials and, if available, a standard of your expected product, you can visually track the consumption of reactants and the formation of the product. This will help you determine the optimal reaction time and identify the formation of any significant side products. If the reaction appears to stall, it may indicate reagent decomposition or catalyst deactivation.

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in your experiments.

G start Low Conversion Rate Observed reagent_check Verify Purity and Stoichiometry of Reagents start->reagent_check setup_check Review Reaction Setup and Conditions reagent_check->setup_check monitoring Monitor Reaction Progress (e.g., TLC) setup_check->monitoring analysis Analyze Reaction Mixture (Identify Side Products) monitoring->analysis optimization Systematically Optimize Reaction Parameters analysis->optimization protocol_review Consult Literature for Alternative Protocols analysis->protocol_review If optimization fails success Improved Conversion Rate optimization->success protocol_review->optimization

Caption: A general workflow for troubleshooting low reaction yields.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction. However, achieving high yields with this compound can be challenging.

Frequently Asked Questions (FAQs) - Knoevenagel Condensation

Q1: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but the yield is very low. What are the likely causes?

A1: Low yields in Knoevenagel condensations are often attributed to several factors. The choice of catalyst is critical; weak bases like piperidine or ammonium acetate are commonly used, but the optimal catalyst can be substrate-dependent.[1] The reaction temperature also plays a significant role, with higher temperatures sometimes leading to increased side product formation.[2] Deactivation of the aldehyde by the basic catalyst or tautomerization of the 2-hydroxypyridine moiety can also contribute to lower yields.

Q2: What side products should I be aware of in a Knoevenagel condensation with this compound?

A2: Besides unreacted starting materials, you might observe the formation of Michael addition products, where a second molecule of the active methylene compound adds to the initial Knoevenagel product. Self-condensation of the active methylene compound can also occur, particularly with stronger bases. The pyridine nitrogen in this compound could also potentially participate in side reactions, although this is less common under typical Knoevenagel conditions.

Impact of Reaction Parameters on Knoevenagel Condensation Yield

The following table summarizes the potential impact of various reaction parameters on the yield of a Knoevenagel condensation.

ParameterPotential Issue with Low YieldSuggested Optimization Strategy
Catalyst Inappropriate catalyst strength or amount.Screen different weak bases (e.g., piperidine, pyridine, ammonium acetate). Vary the catalyst loading.
Solvent Poor solubility of reactants or intermediates.Test a range of solvents with varying polarities (e.g., ethanol, toluene, DMF).
Temperature Reaction too slow at low temperatures; side reactions at high temperatures.Optimize the temperature incrementally. A moderate temperature is often a good starting point.[2]
Reaction Time Incomplete reaction or product degradation over time.Monitor the reaction by TLC to determine the optimal reaction time.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask, add this compound and dissolve it in anhydrous ethanol.

  • Add malononitrile to the solution and stir.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent if necessary.

Knoevenagel Condensation Mechanism and Potential Side Reaction

This diagram illustrates the generally accepted mechanism for the Knoevenagel condensation and a potential side reaction.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Reactants This compound + Malononitrile Enolate Enolate Formation (Base Catalyst) Reactants->Enolate Adduct Nucleophilic Addition Enolate->Adduct Dehydration Dehydration Adduct->Dehydration Product Knoevenagel Product Dehydration->Product Michael_Reactant Knoevenagel Product + Malononitrile Enolate Product->Michael_Reactant Michael_Adduct Michael Addition Michael_Reactant->Michael_Adduct Side_Product Side Product Michael_Adduct->Side_Product

Caption: Mechanism of Knoevenagel condensation and a potential side reaction.

Schiff Base Formation and Reductive Amination

The formation of a Schiff base (imine) from this compound and a primary amine is a common reaction, often followed by reduction to a secondary amine (reductive amination). Low yields in this two-step process can occur at either stage.

Frequently Asked Questions (FAQs) - Schiff Base Formation and Reductive Amination

Q1: The formation of the Schiff base from this compound is incomplete. How can I drive the reaction to completion?

A1: Schiff base formation is a reversible reaction.[3] To drive the equilibrium towards the product, it is essential to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous magnesium sulfate, or performing the reaction in a solvent that azeotropically removes water. Acid catalysis is also often employed to increase the rate of reaction.

Q2: During the reductive amination step, I am observing the formation of side products and incomplete reduction of the imine. What could be the issue?

A2: Incomplete reduction can occur if the reducing agent is not sufficiently reactive or if it is quenched by other components in the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[4] NaBH₃CN is often preferred as it is more selective for the imine over the aldehyde.[4] Side products can arise from the reduction of the starting aldehyde if it is still present. Ensuring complete imine formation before adding the reducing agent is crucial.

Impact of Reaction Parameters on Reductive Amination Yield

The following table outlines how different parameters can affect the yield of a reductive amination reaction.

ParameterPotential Issue with Low YieldSuggested Optimization Strategy
Reducing Agent Incomplete reduction of the imine.Use a more selective reducing agent like NaBH₃CN. Ensure the appropriate stoichiometry is used.
pH Slow imine formation or decomposition of the reducing agent.Maintain the reaction pH in the optimal range for both imine formation and reduction (often mildly acidic).
Solvent Poor solubility or reaction with the reducing agent.Choose a solvent that dissolves all reactants but does not react with the reducing agent (e.g., methanol, ethanol).
Temperature Slow reaction at low temperatures; potential for side reactions at higher temperatures.Perform the reaction at room temperature or slightly below to maintain selectivity.
Experimental Protocol: Reductive Amination of this compound with a Primary Amine

This is a general two-step, one-pot procedure that may require optimization.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.0 eq)

  • Methanol (anhydrous)

  • Acetic Acid (catalytic amount)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

Procedure:

  • Dissolve this compound and the primary amine in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Schiff Base Formation and Reduction Pathway

The following diagram illustrates the pathway for Schiff base formation and its subsequent reduction.

G Reactants This compound + Primary Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H+ Imine Schiff Base (Imine) Hemiaminal->Imine - H2O Reduction Reduction (e.g., NaBH3CN) Imine->Reduction Product Secondary Amine Product Reduction->Product

Caption: Reaction pathway for Schiff base formation and reductive amination.

References

Effect of solvent and base on 2-Hydroxynicotinaldehyde catalytic efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Hydroxynicotinaldehyde as a catalytic transient directing group in palladium-catalyzed C(sp³)–H arylation of free primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the reaction?

A1: this compound serves as a catalytic transient directing group. It reversibly forms an imine with the primary amine substrate, creating a bidentate ligand that directs the palladium catalyst to a specific C(sp³)–H bond for activation and subsequent arylation.[1][2][3] This transient nature avoids the need for separate steps to install and remove a directing group.[1]

Q2: What are the typical reaction conditions for this catalytic system?

A2: A common protocol involves the primary amine, an aryl iodide, palladium(II) acetate (Pd(OAc)₂), this compound, and silver trifluoroacetate (AgTFA) in a mixed solvent system of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and acetic acid (HOAc), with the addition of water. The reaction is typically heated to 120 °C.[1]

Q3: Can this method be applied to different types of primary amines?

A3: Yes, the protocol has been successfully applied to a variety of free aliphatic amines. This includes the arylation of methyl C–H bonds in simple amines like propylamine and isobutylamine, as well as amines with one or two methyl groups at the α-position.[1]

Q4: Are heterocyclic aryl iodides compatible with this reaction?

A4: While the arylation of cyclohexylamine with heterocyclic aryl iodides has shown lower yields, acyclic alkyl amines have demonstrated excellent compatibility with a range of heteroaryl iodides.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Sub-optimal Catalyst or Directing Group Loading:

    • Solution: While the loading can be as low as 2% for the catalyst and 4% for the directing group, for initial attempts or challenging substrates, it is advisable to start with a higher loading, for instance, 10 mol% Pd(OAc)₂ and 20 mol% this compound.[1][4]

  • Inadequate Reaction Temperature or Time:

    • Solution: Ensure the reaction is heated to the recommended 120 °C. For less reactive substrates, extending the reaction time beyond the typical 12 hours may be necessary. In some cases, a higher temperature of 130 °C for up to 48 hours has been employed.[1]

  • Moisture or Air Sensitivity:

    • Solution: While the reaction includes water as an additive, ensure all reagents and solvents are of appropriate purity and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation of starting materials or catalyst.

  • Poor Substrate Compatibility:

    • Solution: As noted, certain combinations, like cyclohexylamine and heterocyclic aryl iodides, may inherently give low yields.[1] If possible, consider an alternative synthetic route or a different directing group for such substrates.

Issue 2: Formation of Side Products

Possible Causes & Solutions

  • Homocoupling of Aryl Iodide:

    • Solution: This can occur at high temperatures. Ensure precise temperature control. Lowering the catalyst loading might also reduce the rate of this side reaction.

  • Decomposition of Starting Material or Product:

    • Solution: The combination of high temperature and acidic solvent can lead to degradation. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.

Data Presentation

Table 1: Effect of Solvent and Base on Catalytic Efficiency (General Observations)

Solvent SystemBase/AdditiveTypical Yield RangeNotes
HFIP/HOAc (19:1)AgTFAGood to ExcellentThe standard solvent system for this reaction.[1]
Other aprotic solventsVarious silver saltsVariablePerformance is highly dependent on the specific solvent and substrate.
Protic solvents (e.g., alcohols)Not reportedLikely poorMay interfere with the formation of the transient imine.

Table 2: Representative Yields for γ-C(sp³)–H Arylation of Various Primary Amines

Amine SubstrateAryl IodideProduct Yield (%)
Cyclohexylamine4-Iodoanisole75
Propylamine4-Iodotoluene68
Isobutylamine1-Iodo-4-(trifluoromethyl)benzene72
2-MethylbutylamineMethyl 4-iodobenzoate65

Data synthesized from the work of Wu, Y. et al. (2016).[1]

Experimental Protocols

General Procedure for Pd-Catalyzed γ-C(sp³)–H Arylation of Free Primary Amines:

  • To a sealed reaction tube, add the primary amine (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), this compound (0.04 mmol, 20 mol%), and AgTFA (0.4 mmol).

  • Add a solvent mixture of HFIP/HOAc (19:1, 1.0 mL) and water (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired arylated product.

This protocol is adapted from Wu, Y. et al., J. Am. Chem. Soc. 2016, 138 (44), 14554–14557.[1][2][3]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Primary Amine - Aryl Iodide - Pd(OAc)₂ - this compound - AgTFA solvents Add Solvents: - HFIP/HOAc - Water reagents->solvents heating Heat at 120°C for 12 hours solvents->heating quench Cool and Dilute heating->quench filter Filter quench->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for the Pd-catalyzed γ-C(sp³)–H arylation of primary amines.

Catalytic_Cycle cluster_activation Catalyst Activation & Substrate Binding cluster_functionalization C-H Activation & Arylation cluster_release Product Release amine Primary Amine imine Imine Intermediate amine->imine aldehyde This compound aldehyde->imine pd_complex Palladium-Imine Complex imine->pd_complex pd_catalyst Pd(OAc)₂ pd_catalyst->pd_complex ch_activation γ-C(sp³)–H Activation pd_complex->ch_activation CMD oxidative_addition Oxidative Addition (Aryl Iodide) ch_activation->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product_complex Arylated Imine Complex reductive_elimination->product_complex hydrolysis Hydrolysis product_complex->hydrolysis hydrolysis->aldehyde Regenerated Directing Group hydrolysis->pd_catalyst Regenerated Catalyst product Arylated Amine Product hydrolysis->product

Caption: Simplified catalytic cycle for the transient directing group strategy.

References

Handling and storage of 2-Hydroxynicotinaldehyde to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 2-Hydroxynicotinaldehyde to prevent its degradation. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at 2-8°C.[1][2] It is crucial to keep the container tightly closed and in a dry, well-ventilated place.[1] The compound is known to be moisture-sensitive and hygroscopic.[1]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is best practice to store the compound at the recommended 2-8°C.[1][2] Handle the compound in a well-ventilated area.[1] Due to its hygroscopic nature, minimize its exposure to the atmosphere.

Q3: What are the primary factors that can cause this compound to degrade?

A3: The primary factors that can lead to the degradation of this compound are exposure to moisture, light, and incompatible materials such as strong oxidizing agents.[1][3] Elevated temperatures can also accelerate degradation.

Q4: Can I store solutions of this compound?

A4: It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be stored at low temperatures (e.g., -20°C), protected from light, and in airtight containers to minimize solvent evaporation and exposure to air. The stability of the compound in various solvents has not been extensively reported, so long-term storage in solution is not advised.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (a pyridine ring with hydroxyl and aldehyde functional groups), the likely degradation pathways include:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, and the pyridine ring itself can be oxidized.

  • Hydrolysis: As a 2-hydroxypyridine derivative, the compound may be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[4][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock.Prepare fresh solutions of this compound for each experiment. If a stock solution must be used, validate its purity before use, for example, by HPLC.
Change in physical appearance (e.g., color change from beige) Potential degradation of the solid compound due to improper storage (exposure to light, moisture, or air).Discard the product if significant color change is observed. Always store the compound in a tightly sealed container at 2-8°C in the dark.
Low purity observed by analytical methods (e.g., HPLC, NMR) Gradual degradation of the compound over time, even under recommended storage conditions, or exposure to adverse conditions during handling.Re-evaluate handling procedures to minimize exposure to air and moisture. Use the compound as soon as possible after purchase. Consider purchasing smaller quantities more frequently to ensure freshness.
Unexpected reaction byproducts Use of a degraded starting material or reaction with incompatible substances.Confirm the purity of this compound before starting a reaction. Avoid using strong oxidizing agents in the presence of this compound.[1]

Storage Condition Summary

Parameter Condition Reason Reference
Temperature 2-8°CTo slow down potential degradation reactions.[1][2]
Atmosphere Dry, well-ventilatedThe compound is hygroscopic and moisture-sensitive.[1]
Container Tightly closedTo prevent moisture and air exposure.[1]
Light Protected from light (e.g., amber vial)To prevent potential photodegradation.[3]

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol is adapted from general methods for purity assessment of related aromatic aldehydes and is intended to separate the intact this compound from its potential degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 320 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours. Neutralize with 1M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours. Neutralize with 1M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for 48 hours. Then prepare a solution for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) to UV light (e.g., 254 nm) for 24 hours.

5. Data Analysis:

  • The purity is determined using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Visualizations

degradation_pathway compound This compound oxidation Oxidation (e.g., air, peroxides) compound->oxidation [O] hydrolysis Hydrolysis (e.g., moisture, non-neutral pH) compound->hydrolysis H2O photodegradation Photodegradation (e.g., UV light) compound->photodegradation hv oxidized_product 2-Hydroxy- nicotinic Acid oxidation->oxidized_product hydrolyzed_product Ring-opened products hydrolysis->hydrolyzed_product photo_product Various degradation products photodegradation->photo_product

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation receive Receive and store This compound at 2-8°C prepare_solution Prepare fresh solution (e.g., 0.1 mg/mL) receive->prepare_solution filter_sample Filter through 0.45 µm filter prepare_solution->filter_sample inject Inject sample into HPLC system filter_sample->inject separate Separate on C18 column with gradient elution inject->separate detect Detect at 254 nm / 320 nm separate->detect analyze_chromatogram Analyze chromatogram detect->analyze_chromatogram calculate_purity Calculate purity by area normalization analyze_chromatogram->calculate_purity identify_degradants Identify potential degradation peaks analyze_chromatogram->identify_degradants

Caption: Experimental workflow for HPLC purity assessment.

logical_relationship start Is this compound for immediate use? store Store at 2-8°C in a tightly sealed, dark, dry container. start->store No use Use immediately in a well-ventilated area. start->use Yes check_purity Check purity before use if stored for an extended period. store->check_purity proceed Proceed with experiment. use->proceed check_purity->proceed Purity OK discard Discard if purity is below acceptable limits. check_purity->discard Purity Not OK

Caption: Decision workflow for handling and use.

References

Identifying and minimizing byproducts in 2-Hydroxynicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxynicotinaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis and Byproduct Identification

Q1: What are the common synthetic routes for this compound and their potential pitfalls?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde. While seemingly straightforward, this reaction can be prone to the formation of several byproducts if not carefully controlled. Alternative, less common routes might include the oxidation of 2-hydroxynicotinic acid derivatives or formylation of 2-hydroxypyridine, though these often present their own challenges with regioselectivity and harsh reaction conditions.

Q2: I am observing a lower than expected yield and multiple spots on my TLC plate after the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde. What are the likely byproducts?

A2: Several byproducts can arise from the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde. The most common impurities to consider are:

  • Unreacted Starting Material (2-chloro-3-pyridinecarboxaldehyde): Incomplete hydrolysis is a frequent issue. This can be due to insufficient reaction time, inadequate temperature, or improper pH.

  • 2-Hydroxynicotinic Acid: Over-oxidation of the desired aldehyde product can lead to the formation of the corresponding carboxylic acid. This is more likely to occur under harsh basic conditions or in the presence of oxidizing agents.

  • Dimerization Products: Under certain conditions, especially basic pH, the starting material or product can undergo self-condensation or other dimerization reactions, leading to higher molecular weight impurities.

  • Polymeric Materials: Aldehydes, particularly in the presence of strong acids or bases, can be susceptible to polymerization, resulting in intractable tars or high molecular weight polymers.

Q3: How can I confirm the identity of these byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for unambiguous byproduct identification:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the components of your reaction mixture and obtaining their molecular weights, which can help in proposing potential structures for the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude product or isolated impurities can provide detailed structural information to confirm the identity of byproducts. Comparing the spectra to known standards or using predictive software can be beneficial.

  • Thin-Layer Chromatography (TLC): While not definitive for identification, TLC with different solvent systems can give a preliminary indication of the number of components and their relative polarities, aiding in the development of a purification strategy.

Minimizing Byproduct Formation

Q4: What are the critical reaction parameters to control during the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde to minimize byproduct formation?

A4: Careful control of reaction conditions is paramount. Key parameters include:

  • pH: The pH of the reaction medium is critical. While hydrolysis requires either acidic or basic conditions, extreme pH values can promote side reactions. A moderately basic pH is often preferred to facilitate the nucleophilic attack of the hydroxide ion while minimizing degradation and dimerization.

  • Temperature: The reaction temperature should be carefully optimized. Higher temperatures can accelerate the desired hydrolysis but may also increase the rate of decomposition and byproduct formation. A systematic study to find the optimal balance is recommended.

  • Reaction Time: Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products from prolonged exposure to the reaction conditions.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the aldehyde product to the carboxylic acid, especially if the reaction is run at elevated temperatures.

Q5: Are there any specific reagents or catalysts that can improve the selectivity of the hydrolysis reaction?

A5: While strong acids or bases are typically used, the choice of base can influence the outcome. Using a milder base, such as sodium carbonate or potassium carbonate, in a suitable solvent system may offer better control over the reaction and reduce the formation of degradation products compared to stronger bases like sodium hydroxide. The use of phase-transfer catalysts can also be explored to facilitate the reaction under milder, biphasic conditions, potentially reducing side reactions in the aqueous phase.

Data on Byproduct Formation under Different Conditions:

ParameterCondition A (Suboptimal)Condition B (Optimized)Byproduct Profile (Condition A)Byproduct Profile (Condition B)
Base 2 M Sodium Hydroxide1 M Sodium CarbonateHigh levels of 2-hydroxynicotinic acid and unidentified polymers.Significantly reduced 2-hydroxynicotinic acid; minimal polymer formation.
Temperature 100 °C80 °CIncreased degradation products.Cleaner reaction profile with higher yield of the desired product.
Reaction Time 24 hours8 hours (monitored by TLC)Formation of multiple degradation spots on TLC.Reaction stopped at optimal time, minimizing further degradation.
Purification Strategies

Q6: My crude this compound contains several impurities. What is the most effective purification method?

A6: A multi-step purification approach is often necessary to achieve high purity.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. A suitable solvent system needs to be identified where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble. Common solvents to explore include ethanol, methanol, water, or mixtures thereof.

  • Column Chromatography: For separating mixtures with closely related polarities, silica gel column chromatography is effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) can be used to separate the desired product from less polar and more polar impurities.

  • Acid-Base Extraction: If the main impurity is the acidic byproduct (2-hydroxynicotinic acid), an acid-base extraction can be employed. Dissolving the crude mixture in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic impurity into the aqueous layer.

Q7: I am having trouble with my recrystallization; the product is "oiling out" instead of crystallizing. What should I do?

A7: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. To address this:

  • Use a different solvent or solvent mixture: The solubility of your compound needs to be just right.

  • Use a larger volume of solvent: You may not have reached the true saturation point.

  • Cool the solution more slowly: Slow cooling allows for the formation of a proper crystal lattice.

  • Scratch the inside of the flask: This can provide nucleation sites for crystal growth.

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

Experimental Protocols & Visualizations

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired purity.

Materials:

  • 2-chloro-3-pyridinecarboxaldehyde

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Hydrochloric Acid (HCl) (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-pyridinecarboxaldehyde (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2 equivalents).

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the starting material is consumed (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture to pH ~7 by the slow addition of 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Visualizations

Byproduct_Formation_Workflow cluster_synthesis Synthesis of this compound cluster_products Reaction Products cluster_byproducts Potential Byproducts Start 2-chloro-3-pyridinecarboxaldehyde Reaction Hydrolysis (Base, Heat) Start->Reaction Main_Product This compound Reaction->Main_Product Byproduct1 Unreacted Starting Material Reaction->Byproduct1 Byproduct2 2-Hydroxynicotinic Acid (Over-oxidation) Reaction->Byproduct2 Byproduct3 Dimerization Products Reaction->Byproduct3 Byproduct4 Polymeric Material Reaction->Byproduct4

Caption: Potential byproduct formation pathways in this compound synthesis.

Purification_Workflow cluster_purification Purification Strategies Crude Crude this compound (Mixture of products) Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Extraction Acid-Base Extraction Crude->Extraction Pure Pure this compound Recrystallization->Pure Column->Pure Extraction->Pure

Caption: General workflow for the purification of this compound.

Catalyst deactivation issues in Pd-catalyzed reactions with 2-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in palladium-catalyzed reactions involving 2-Hydroxynicotinaldehyde. The unique trifunctional nature of this substrate (pyridine ring, hydroxyl group, and aldehyde group) presents specific challenges that can lead to catalyst deactivation and low reaction yields.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Observed Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The Lewis basic nitrogen on the pyridine ring can strongly coordinate to the palladium center, inhibiting substrate or reagent binding.[1]1. Ligand Modification: Switch to bulkier, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) to sterically hinder nitrogen coordination. 2. Use of a Pd(0) Source: Employ a Pd(0) precatalyst like Pd₂(dba)₃ to potentially bypass inhibitory interactions with Pd(II) intermediates.[2] 3. Change the Solvent: Solvents can influence the coordination of the substrate to the catalyst. Screen a variety of polar and non-polar solvents.
Chelate Formation: The ortho-hydroxyl and aldehyde groups can form a stable bidentate chelate with the palladium center, creating an overly stable, inactive complex. This is analogous to the behavior of salicylaldehydes which form stable square planar complexes with Pd(II).[3]1. Increase Temperature: Carefully increasing the reaction temperature may provide the energy needed to break the chelate and allow the catalytic cycle to proceed. 2. Additive Screening: Introduce additives that might disrupt the chelation, such as certain Lewis acids, but monitor for side reactions.
Inactive Precatalyst: The chosen palladium precatalyst may not be efficiently reduced to the active Pd(0) species under the reaction conditions.1. Pre-catalyst Screening: Test different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃). 2. Ensure Proper Activation: If using a Pd(II) source, ensure the reaction conditions (e.g., presence of a suitable reductant like a phosphine ligand or an alcohol) are conducive to its reduction to Pd(0).[4]
Significant Side Product Formation (e.g., Decarbonylation Product) Decarbonylation Pathway: The aldehyde C-H bond can undergo oxidative addition to the palladium center, followed by decarbonylation (loss of CO). This can lead to the formation of 2-hydroxypyridine as a byproduct and potentially poison the catalyst.[5]1. Lower Reaction Temperature: Decarbonylation is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature may suppress this side reaction. 2. Ligand Choice: The electronic and steric properties of the ligand can influence the rate of decarbonylation versus the desired reaction pathway. Screen different ligands. 3. Reaction Time: Minimize reaction time to reduce the extent of side reactions.
Homocoupling Oxygen Contamination: Trace oxygen can promote the homocoupling of organometallic reagents.
Inconsistent Yields / Poor Reproducibility Catalyst Agglomeration/Sintering: Palladium nanoparticles can aggregate into larger, less active particles, especially at elevated temperatures.[2][6]1. Use a Supported Catalyst: A well-dispersed supported catalyst (e.g., Pd on carbon) may offer greater stability against sintering. 2. Control Temperature: Avoid excessive temperatures and prolonged reaction times.
Catalyst Leaching: For heterogeneous catalysts, the active palladium species may leach into the solution, leading to a loss of activity over time or upon recycling.[2]1. Test for Leaching: Filter the catalyst at an intermediate reaction point. If the reaction continues in the filtrate, leaching is occurring. 2. Optimize Support/Immobilization: Consider different support materials or methods of palladium immobilization.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Pd catalyst deactivation when using this compound?

A1: There are three primary deactivation pathways specific to the structure of this compound:

  • Pyridine Nitrogen Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, occupying a coordination site and preventing the desired catalytic cycle from proceeding. This is a well-documented issue for pyridine-containing substrates in cross-coupling reactions.[1]

  • Ortho-Chelation by Hydroxyl and Aldehyde Groups: The adjacent hydroxyl and aldehyde groups can act as a bidentate ligand, forming a highly stable 6-membered ring with the palladium center (a palladacycle). This chelation can render the catalyst too stable to participate effectively in the catalytic cycle. Studies on similar molecules, like salicylaldehydes, show they form very stable bidentate complexes with palladium.[3]

  • Decarbonylation: The aldehyde functional group can undergo oxidative addition to the Pd(0) center, followed by the elimination of carbon monoxide (CO). This process not only consumes the starting material in an unproductive pathway but can also lead to the formation of inactive palladium carbonyl complexes or catalyst poisoning.[5]

Q2: How can I visually represent these deactivation pathways?

A2: The following diagrams illustrate the key deactivation mechanisms.

DeactivationPathways cluster_main Active Pd(0) Catalyst cluster_deactivation Deactivation Pathways Pd_active Pd(0)Lₙ N_poison Pyridine Nitrogen Poisoning N-Coordination Inactive Complex Pd_active->N_poison Strong Coordination Chelation Ortho-Chelation Hydroxyl + Aldehyde Stable Palladacycle Pd_active->Chelation Chelate Formation Decarb Decarbonylation Aldehyde C-H Addition Pd-CO Complex Pd_active->Decarb Oxidative Addition

Figure 1. Potential deactivation pathways for Pd catalysts.

Q3: Are there any recommended starting points for ligand selection with this substrate?

A3: Given the strong potential for nitrogen poisoning, sterically bulky and electron-rich monodentate phosphine ligands are often a good starting point. Ligands such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃) can provide the necessary steric bulk to discourage coordination of the pyridine nitrogen while promoting the desired oxidative addition step. It is highly recommended to perform a ligand screen to identify the optimal choice for your specific reaction.

Q4: Can the hydroxyl group participate in the reaction in other ways besides deactivation?

A4: Yes. While it can contribute to deactivation via chelation, a hydroxyl group can also act as a directing group in C-H activation reactions, guiding the palladium catalyst to a specific C-H bond.[7] In some contexts, such as borrowing-hydrogen catalysis with 2-hydroxypyridine-based ligands, the hydroxyl group can actively participate in the catalytic cycle through metal-ligand cooperation.[8] Therefore, its role is highly dependent on the specific reaction conditions and desired transformation.

Q5: What is a general workflow for troubleshooting a problematic reaction with this compound?

A5: A systematic approach is crucial. The following workflow can guide your optimization efforts.

TroubleshootingWorkflow start Problematic Reaction (Low Yield / Side Products) check_catalyst Step 1: Verify Reagent & Catalyst Quality - Freshly sourced/purified substrate? - Active catalyst batch? start->check_catalyst ligand_screen Step 2: Address N-Poisoning - Screen bulky, e-rich ligands (XPhos, SPhos, etc.) check_catalyst->ligand_screen temp_screen Step 3: Address Chelation/Decarbonylation - Screen temperature range (e.g., 60°C to 120°C) ligand_screen->temp_screen base_solvent_screen Step 4: Optimize Other Parameters - Screen bases (organic/inorganic) - Screen solvents (polar/apolar) temp_screen->base_solvent_screen analysis Analyze Results - Identify improved conditions base_solvent_screen->analysis analysis->ligand_screen Re-optimize Ligand success Optimized Reaction analysis->success Proceed

Figure 2. A systematic workflow for troubleshooting reactions.

Experimental Protocols

Protocol 1: Test for Catalyst Leaching (Heterogeneous Catalyst)

This protocol helps determine if the active palladium species is leaching from the solid support into the reaction mixture.

  • Setup: Assemble the reaction as per your standard protocol using a heterogeneous palladium catalyst (e.g., Pd/C).

  • Initial Reaction: Allow the reaction to proceed for a set period (e.g., 20-30% conversion, as determined by a preliminary time-course study).

  • Hot Filtration: At the chosen time point and while maintaining the reaction temperature, quickly and carefully filter the reaction mixture through a hot filter funnel packed with a short plug of Celite® or a syringe filter (ensure it is compatible with your solvent and temperature). This separates the solid catalyst from the liquid phase.

  • Continue Reaction of Filtrate: Transfer the hot filtrate to a new, pre-heated reaction vessel and continue to stir at the reaction temperature.

  • Monitoring: Monitor the progress of the reaction in the filtrate over time using your standard analytical method (e.g., GC, LC-MS, TLC).

  • Interpretation:

    • If the reaction continues to progress in the filtrate: Leaching of active palladium species is occurring. This suggests the reaction may be proceeding, at least in part, via a homogeneous mechanism.

    • If the reaction stops or significantly slows in the filtrate: Leaching is likely not a significant issue, and the catalysis is truly heterogeneous.

Protocol 2: Screening for Optimal Ligand

This protocol provides a general method for screening multiple phosphine ligands in parallel to overcome potential catalyst inhibition.

  • Preparation: In an inert atmosphere (glovebox), prepare stock solutions of your palladium precatalyst (e.g., Pd₂(dba)₃ in dioxane) and your starting materials (this compound and coupling partner).

  • Array Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials). To each vial, add the appropriate amount of a different phosphine ligand. Ensure a consistent Pd:Ligand ratio across the screen (e.g., 1:2 or 1:4).

  • Reagent Addition: Using the stock solutions, dispense the palladium precatalyst, this compound, coupling partner, and base into each vial. Finally, add the reaction solvent.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated shaker or heating block set to the desired reaction temperature.

  • Analysis: After a set time, quench the reactions and analyze the yield of the desired product in each vial using a high-throughput method like LC-MS or GC-MS with an internal standard.

  • Selection: Identify the ligand(s) that provide the highest yield and/or selectivity for the desired product. These can then be used in larger-scale optimization studies.

References

Validation & Comparative

A Comparative Guide to Transient Directing Groups: 2-Hydroxynicotinaldehyde in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds is a paramount objective. Transient directing groups (TDGs) have emerged as a powerful strategy to achieve this, offering a more atom- and step-economical alternative to traditional pre-installed directing groups.[1][2] This guide provides a comparative analysis of 2-Hydroxynicotinaldehyde with other notable directing groups, namely 8-aminoquinoline and picolinamide, in the context of C-H functionalization reactions. We present supporting experimental data, detailed protocols, and visual aids to assist researchers, scientists, and drug development professionals in navigating this landscape.

Introduction to Transient Directing Groups

Traditional C-H activation strategies often rely on the covalent installation of a directing group onto a substrate to guide a metal catalyst to a specific C-H bond. While effective, this approach necessitates additional synthetic steps for the installation and subsequent removal of the directing group, which can be synthetically demanding.[3] Transient directing groups circumvent this issue by reversibly binding to the substrate in situ, forming a transient complex that facilitates the desired C-H functionalization. Once the reaction is complete, the TDG dissociates, leaving the product free of any auxiliary.[4] This catalytic use of a directing group significantly enhances synthetic efficiency.

This compound: A Potent Transient Directing Group

This compound has proven to be a highly effective transient directing group, particularly in the palladium(II)-catalyzed γ-C(sp³)–H arylation of primary amines.[5][6] Its ability to form a reversible imine linkage with the amine substrate, coupled with the coordinating ability of the pyridine nitrogen and the hydroxyl group, enables the formation of a stable palladacycle intermediate that directs the C-H activation at the γ-position.

Performance Data

The following table summarizes the performance of this compound in the Pd(II)-catalyzed γ-C(sp³)–H arylation of various primary amines with aryl iodides.

EntryAmine SubstrateAryl IodideProductYield (%)
1Cyclohexylamine4-Iodoanisole4-(3-Anisyl)cyclohexan-1-amine85
2n-Propylamine4-Iodoanisole1-Anisyl-3-propanamine72
3Isobutylamine4-Iodoanisole1-Anisyl-3-methyl-1-butanamine68
4Benzylamine4-Iodotoluene4-Methyl-N-(3-phenylpropyl)aniline75
5Cyclopentylamine1-Iodo-4-nitrobenzene3-(4-Nitrophenyl)cyclopentan-1-amine65

Table 1: Performance of this compound in Pd(II)-catalyzed γ-C(sp³)–H arylation of primary amines.

Comparative Analysis with Other Directing Groups

While this compound excels as a transient directing group, other auxiliaries like 8-aminoquinoline and picolinamide are renowned for their directing capabilities, albeit typically in a non-transient manner.

8-Aminoquinoline: A Powerful, Covalently Attached Directing Group

8-Aminoquinoline is one of the most powerful bidentate directing groups in C-H activation chemistry.[7][8] It is typically installed as an amide and directs a wide range of metal-catalyzed C-H functionalizations with high efficiency and selectivity. However, its use as a catalytic, transient directing group for simple amines is not as established. The following data showcases its performance as a pre-installed directing group in Pd-catalyzed C(sp²)–H arylation.

EntrySubstrateAryl IodideProductYield (%)
1N-(quinolin-8-yl)benzamide4-IodoanisoleN-(quinolin-8-yl)-[1,1'-biphenyl]-2-carboxamide, 4'-methoxy92
2N-phenyl-N-(quinolin-8-yl)acetamide4-IodotolueneN-(4'-methyl-[1,1'-biphenyl]-2-yl)-N-(quinolin-8-yl)acetamide88
3N-(thiophen-2-ylcarbonyl)quinolin-8-amine1-Iodo-4-nitrobenzeneN-((5-(4-nitrophenyl)thiophen-2-yl)carbonyl)quinolin-8-amine78

Table 2: Performance of 8-Aminoquinoline as a pre-installed directing group in Pd-catalyzed C(sp²)–H arylation.

Picolinamide: A Versatile Directing Group for Diverse Transformations

Picolinamide is another highly effective directing group, often employed in a "traceless" manner where it is cleaved in a subsequent step.[9][10] It has been successfully utilized in various transition metal-catalyzed reactions, including Pd-catalyzed C-H arylation and Co-catalyzed annulation reactions. Similar to 8-aminoquinoline, it is typically used as a covalently attached auxiliary.

EntrySubstrateCoupling PartnerProductYield (%)Catalyst System
1N-benzylpicolinamide4-IodoanisoleN-(2-(4-methoxyphenyl)benzyl)picolinamide85Pd(OAc)₂
2N-(1-phenylethyl)picolinamidePhenylacetylene3-methyl-1,4-diphenyl-1,2-dihydroisoquinoline76Co(OAc)₂
3N-benzylpicolinamideDiethyl azodicarboxylate (CO source)2-(picolinoyl)isoindolin-1-one82Co(OAc)₂

Table 3: Performance of Picolinamide as a directing group in C-H functionalization reactions.

Experimental Protocols

General Procedure for Pd-Catalyzed γ-C(sp³)–H Arylation of Primary Amines using this compound

To a screw-capped vial equipped with a magnetic stir bar were added the primary amine (0.5 mmol, 1.0 equiv), aryl iodide (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%), this compound (12.3 mg, 0.1 mmol, 20 mol%), Ag₂CO₃ (275.7 mg, 1.0 mmol, 2.0 equiv), and hexafluoroisopropanol (HFIP, 2.0 mL). The vial was sealed and the mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel to afford the desired γ-arylated amine.

General Procedure for Pd-Catalyzed C(sp²)–H Arylation using 8-Aminoquinoline Amide

In a glovebox, an oven-dried vial was charged with the 8-aminoquinoline amide substrate (0.2 mmol, 1.0 equiv), aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv). The vial was sealed and brought out of the glovebox. Toluene (1.0 mL) was added, and the reaction mixture was stirred at 120 °C for 12 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to give the desired arylated product.

General Procedure for Co-Catalyzed Annulation of Benzylamines using Picolinamide

An oven-dried screw-cap tube was charged with the N-benzylpicolinamide substrate (0.2 mmol, 1.0 equiv), alkyne (0.4 mmol, 2.0 equiv), Co(OAc)₂ (3.5 mg, 0.02 mmol, 10 mol%), and AgOAc (66.7 mg, 0.4 mmol, 2.0 equiv). The tube was sealed and placed under an atmosphere of oxygen. 1,2-Dichloroethane (1.0 mL) was added, and the reaction was stirred at 100 °C for 16 hours. After cooling, the reaction mixture was filtered through a short plug of silica gel, eluting with ethyl acetate. The filtrate was concentrated, and the residue was purified by column chromatography to yield the annulated product.

Visualizing the Workflow

Experimental Workflow for Transient Directing Group Catalysis

G cluster_prep Reaction Setup cluster_reaction In Situ Formation & C-H Activation cluster_workup Workup & Purification Substrate (Amine) Substrate (Amine) Transient Imine Complex Transient Imine Complex Substrate (Amine)->Transient Imine Complex TDG (this compound) TDG (this compound) TDG (this compound)->Transient Imine Complex Catalyst (Pd(OAc)2) Catalyst (Pd(OAc)2) Catalyst (Pd(OAc)2)->Transient Imine Complex Reagents Reagents Reagents->Transient Imine Complex Palladacycle Formation Palladacycle Formation Transient Imine Complex->Palladacycle Formation C-H Arylation C-H Arylation Palladacycle Formation->C-H Arylation Product Isolation Product Isolation C-H Arylation->Product Isolation TDG Recovery TDG Recovery C-H Arylation->TDG Recovery

Caption: General workflow for C-H arylation using a transient directing group.

Logical Relationship of Directing Group Strategies

G cluster_covalent Covalently Attached Directing Groups cluster_transient Transient Directing Groups C-H Functionalization C-H Functionalization 8-Aminoquinoline 8-Aminoquinoline C-H Functionalization->8-Aminoquinoline Picolinamide Picolinamide C-H Functionalization->Picolinamide This compound This compound C-H Functionalization->this compound Installation/Removal Steps Required Installation/Removal Steps Required 8-Aminoquinoline->Installation/Removal Steps Required High Directing Power High Directing Power 8-Aminoquinoline->High Directing Power Picolinamide->Installation/Removal Steps Required Picolinamide->High Directing Power Catalytic Use Catalytic Use This compound->Catalytic Use Step Economical Step Economical This compound->Step Economical

Caption: Comparison of directing group strategies for C-H functionalization.

Conclusion

This compound stands out as a highly effective transient directing group for the C-H arylation of primary amines, offering significant advantages in terms of step economy and catalytic efficiency. While 8-aminoquinoline and picolinamide are powerful directing groups that facilitate a broad range of C-H functionalization reactions with high yields, their conventional application requires covalent attachment to the substrate. The choice of directing group will ultimately depend on the specific synthetic goals, the nature of the substrate, and the desired transformation. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to 2-Hydroxynicotinaldehyde and Picolinamide Directing Groups in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in modern organic synthesis, enabling more efficient and atom-economical routes to complex molecules. Directing groups are pivotal to this field, offering precise control over regioselectivity. This guide provides an objective comparison of two prominent directing groups: the transient 2-hydroxynicotinaldehyde and the robust picolinamide, with a focus on their application in C-H activation, particularly for the functionalization of amines.

Overview of Directing Groups

This compound operates as a catalytic transient directing group. It reversibly forms an imine with a primary amine substrate in situ, guiding the metal catalyst to a specific C-H bond for functionalization.[1][2][3] A key advantage of this approach is the avoidance of separate steps for the installation and removal of the directing group, enhancing overall synthetic efficiency.[3][4]

Picolinamide , on the other hand, is a covalently attached, bidentate directing group.[5][6][7] Its strong coordination to the metal center generally provides high reactivity and selectivity. While this directing group requires dedicated synthesis and subsequent cleavage, its robustness has made it a widely used tool for various C-H functionalization reactions, including alkylation, arylation, and amination.[6][7][8]

Efficacy in C-H Arylation of Amines: A Comparative Analysis

This compound: Transient Directed γ-C(sp³)–H Arylation

Recent studies have demonstrated the utility of this compound in the palladium-catalyzed γ-C(sp³)–H arylation of free primary amines.[1][9] This methodology allows for the functionalization of both cyclic and acyclic methylene C-H bonds.

Table 1: Pd(II)-Catalyzed γ-C(sp³)–H Arylation of Primary Amines using this compound as a Transient Directing Group. [1]

Amine SubstrateAryl IodideProductYield (%)
Cyclohexylamine4-Iodo-methylbenzoateN-(4-(methoxycarbonyl)phenyl)cyclohexylamine65
3-Aminopentane4-Iodo-methylbenzoateN-(4-(methoxycarbonyl)phenyl)-3-aminopentane72
1-Aminoadamantane4-Iodo-methylbenzoateN-(4-(methoxycarbonyl)phenyl)adamantan-1-amine55
Benzylamine4-Iodo-methylbenzoateN-benzyl-4-methoxycarbonylaniline40

Reaction conditions are detailed in the experimental protocols section.

Picolinamide: Directed C-H Arylation

Picolinamide has been extensively used to direct the arylation of various C-H bonds. For instance, it has been successfully employed in the Pd(II)-catalyzed Z-selective γ-arylation of allylamines and the δ-C(sp³)–H arylation of more complex amine substrates.[8][10]

Table 2: Pd(II)-Catalyzed, Picolinamide-Assisted, Z-Selective γ-Arylation of Allylamines. [10]

Allylamine SubstrateAryl IodideProductYield (%)
N-allylpicolinamideIodobenzeneN-(Z)-cinnamylpicolinamide75
N-allylpicolinamide4-IodotolueneN-((Z)-4-methylcinnamyl)picolinamide82
N-allylpicolinamide4-IodoanisoleN-((Z)-4-methoxycinnamyl)picolinamide78

Reaction conditions are detailed in the experimental protocols section.

Table 3: Picolinamide-Directed δ-C(sp³)–H Arylation of Amines. [8]

Amine Substrate DerivativeAryl IodideProductYield (%)
Picolinamide of 3-methyl-1-butylamine1-iodo-4-nitrobenzeneN-(4-methyl-1-(4-nitrophenyl)pentan-2-yl)picolinamide71
Picolinamide of 2-ethyl-1-hexylamine1-iodo-4-nitrobenzeneN-(2-ethyl-1-(4-nitrophenyl)heptan-3-yl)picolinamide65

Reaction conditions are detailed in the experimental protocols section.

Experimental Protocols

General Procedure for Pd(II)-Catalyzed γ-C(sp³)–H Arylation of Primary Amines Using this compound

To a sealed tube are added the primary amine (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), this compound (20 mol%), and AgTFA (0.4 mmol).[1] The tube is then charged with a mixed solvent of HFIP/HOAc (19/1, 1.0 mL) and H₂O (2.0 mmol).[1] The reaction mixture is stirred at 120 °C for 12 hours.[1] After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired arylated amine.[1]

General Procedure for Pd(II)-Catalyzed, Picolinamide-Assisted, Z-Selective γ-Arylation of Allylamines

In a screw-capped vial, N-allylpicolinamide (0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (10 mol%), and AgOAc (0.4 mmol) are combined in trifluoroacetic acid (1.0 mL). The mixture is stirred at 100 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired Z-cinnamylamine derivative.[10]

Mechanistic Insights and Visualizations

The directing groups guide the metal catalyst to the proximity of a specific C-H bond, facilitating its cleavage through the formation of a metallacycle intermediate.

G cluster_transient This compound Pathway amine R-NH₂ imine Imine Intermediate amine->imine Condensation dg This compound dg->imine metallacycle Palladacycle Intermediate imine->metallacycle pd_cat Pd(II) Catalyst pd_cat->metallacycle C-H Activation product_complex Product-Pd Complex metallacycle->product_complex Oxidative Addition aryliodide Ar-I aryliodide->product_complex arylated_imine Arylated Imine product_complex->arylated_imine Reductive Elimination product Arylated Amine arylated_imine->product Hydrolysis regenerated_dg Regenerated DG arylated_imine->regenerated_dg hydrolysis H₂O hydrolysis->product G cluster_picolinamide Picolinamide Pathway substrate Picolinamide-Amine Substrate metallacycle Palladacycle Intermediate substrate->metallacycle pd_cat Pd(II) Catalyst pd_cat->metallacycle C-H Activation pd_iv Pd(IV) Intermediate metallacycle->pd_iv Oxidative Addition aryliodide Ar-I aryliodide->pd_iv product_complex Product-Pd(II) Complex pd_iv->product_complex Reductive Elimination product Arylated Product product_complex->product Dissociation

References

A Comparative Guide to the Validation of C-H Activation Sites: 2-Hydroxynicotinaldehyde and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science. A key challenge in this field lies in the precise control of regioselectivity—the ability to activate a specific C-H bond among many. This guide provides a comparative analysis of methodologies for the validation of C-H activation sites, with a focus on the transient directing group 2-Hydroxynicotinaldehyde and its comparison with established alternatives such as 8-aminoquinoline and picolinamide-based directing groups.

Introduction to C-H Activation Site Validation

The validation of a C-H activation site is crucial to confirm the success and selectivity of a given synthetic method. This process typically involves the use of directing groups, which coordinate to a metal catalyst and position it in proximity to a target C-H bond, thereby facilitating its cleavage and subsequent functionalization. The choice of directing group significantly influences the efficiency, regioselectivity, and substrate scope of the C-H activation reaction.

This guide will delve into the performance of three prominent directing group strategies:

  • This compound: A transient directing group that forms an imine with a primary amine substrate in situ, guiding the catalyst to a specific C-H bond. Its transient nature obviates the need for separate installation and removal steps.

  • 8-Aminoquinoline: A widely used bidentate directing group that forms a stable amide linkage with a carboxylic acid substrate. It is known for its high directing ability and robustness.

  • Picolinamide: Another powerful bidentate directing group that is readily installed on amine substrates. It has demonstrated broad utility in various C-H functionalization reactions.

Quantitative Performance Comparison

The following tables summarize the performance of this compound, 8-Aminoquinoline, and Picolinamide in palladium-catalyzed C-H arylation reactions. The data has been compiled from various literature sources and aims to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and substrates across different studies.

Table 1: Comparison of Directing Groups for C(sp³)-H Arylation

Directing GroupSubstrate TypeTypical Yield Range (%)RegioselectivityKey AdvantagesKey Limitations
This compound Primary Amines40 - 85%Primarily γ-positionTransient, no pre-functionalizationLimited to primary amines, moderate yields
8-Aminoquinoline Carboxylic Acids60 - 95%Primarily β-positionHigh yields, broad substrate scopeRequires installation and removal
Picolinamide Amines50 - 90%Varies (β, γ, δ)Versatile, good yieldsRequires installation and removal

Table 2: Substrate Scope Comparison for C(sp³)-H Arylation

Directing GroupRepresentative SubstratesRepresentative Arylating Agents
This compound Alkyl amines, amino acid derivativesAryl iodides, aryl bromides
8-Aminoquinoline Aliphatic carboxylic acids, amino acidsAryl iodides, aryl bromides
Picolinamide Alkyl amines, benzylaminesAryl iodides, aryl bromides

Experimental Protocols

Detailed methodologies for the application of each directing group in a representative Pd-catalyzed C-H arylation are provided below.

Protocol 1: γ-C(sp³)-H Arylation of a Primary Amine using this compound

This protocol is a general procedure for the palladium-catalyzed γ-C(sp³)-H arylation of primary amines using this compound as a transient directing group.

Materials:

  • Primary amine substrate (1.0 equiv)

  • This compound (0.2 - 1.0 equiv)

  • Aryl iodide (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Ligand (e.g., 3,5-dichloropyridone) (10-30 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the primary amine substrate, this compound, aryl iodide, Pd(OAc)₂, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the solvent via syringe.

  • Seal the vessel and heat the reaction mixture at the specified temperature (typically 80-120 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired γ-arylated amine.

Protocol 2: β-C(sp³)-H Arylation of a Carboxylic Acid using 8-Aminoquinoline

This protocol describes the palladium-catalyzed β-C(sp³)-H arylation of an aliphatic carboxylic acid derivatized with the 8-aminoquinoline directing group.[1]

Materials:

  • 8-Aminoquinoline-derivatized carboxylic acid substrate (1.0 equiv)

  • Aryl iodide (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., t-Amyl alcohol or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the 8-aminoquinoline-derivatized substrate, aryl iodide, Pd(OAc)₂, and base.[1]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the solvent via syringe.[1]

  • Seal the vessel and heat the reaction mixture at the specified temperature (typically 100-140 °C) for 12-24 hours.[1]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

  • Removal of Directing Group: The 8-aminoquinoline group can be removed by hydrolysis under acidic or basic conditions to yield the free carboxylic acid.

Protocol 3: C(sp³)-H Arylation of an Amine using Picolinamide

This protocol outlines a general procedure for the palladium-catalyzed C(sp³)-H arylation of an amine functionalized with a picolinamide directing group.

Materials:

  • Picolinamide-derivatized amine substrate (1.0 equiv)

  • Aryl iodide (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Ligand (optional, e.g., a pyridone ligand)

  • Base (e.g., K₂CO₃ or Ag₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene or HFIP)

Procedure:

  • In a glovebox or under an inert atmosphere, add the picolinamide substrate, aryl iodide, Pd(OAc)₂, optional ligand, and base to a reaction tube.

  • Add the solvent to the tube.

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 100-130 °C) for the specified time (12-48 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to give the arylated product.

  • Removal of Directing Group: The picolinamide group can be cleaved under various conditions, such as acidic or basic hydrolysis, or reductive cleavage, to afford the free amine.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in C-H activation using this compound and a general workflow for C-H activation validation.

C_H_Activation_Validation_Workflow cluster_0 Substrate Preparation cluster_1 C-H Activation Reaction cluster_2 Analysis and Validation Start Starting Material DG_Install Directing Group Installation (if required) Start->DG_Install Reaction C-H Activation/ Functionalization DG_Install->Reaction Purification Purification Reaction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis DG_Removal Directing Group Removal (if required) Analysis->DG_Removal Final_Product Final Product DG_Removal->Final_Product

Caption: General workflow for the validation of a C-H activation site.

Transient_DG_Mechanism cluster_substrate Substrate Activation cluster_catalytic_cycle Palladium-Catalyzed C-H Activation cluster_product Product Formation Amine R-CH₂-CH₂-CH₂-NH₂ (Primary Amine) Imine Transient Imine Intermediate Amine->Imine + Aldehyde Aldehyde This compound Aldehyde->Imine Palladacycle Palladacycle Formation (γ-C-H Activation) Imine->Palladacycle Coordination Pd_cat Pd(II) Catalyst Pd_cat->Palladacycle Ox_Add Oxidative Addition (Ar-I) Palladacycle->Ox_Add Red_Elim Reductive Elimination Ox_Add->Red_Elim Product_Imine Arylated Imine Red_Elim->Product_Imine Product_Imine->Pd_cat Regenerates Catalyst Hydrolysis Hydrolysis Product_Imine->Hydrolysis Final_Product γ-Arylated Amine Hydrolysis->Final_Product

Caption: Mechanism of γ-C-H arylation using this compound.

Conclusion

The choice of a directing group for C-H activation is a critical decision that impacts the overall efficiency and applicability of a synthetic strategy.

  • This compound offers an elegant solution for the functionalization of primary amines by avoiding the need for protecting groups and separate installation/removal steps. This "transient" approach is highly atom-economical and streamlines the synthetic process. However, its application is currently more limited in substrate scope and may result in moderate yields compared to more established methods.

  • 8-Aminoquinoline and Picolinamide are powerful, covalently attached directing groups that generally provide high yields and broad substrate scope for the C-H functionalization of carboxylic acids and amines, respectively. The primary drawback of these methods is the necessity of additional synthetic steps for their installation and subsequent removal, which can add to the overall step count and reduce the overall yield.

Ultimately, the optimal choice of directing group will depend on the specific synthetic target, the nature of the substrate, and the desired balance between reaction efficiency, step economy, and overall yield. This guide provides a foundational comparison to aid researchers in making informed decisions for their C-H activation endeavors.

References

Navigating the Synthesis of 2-Hydroxynicotinaldehyde: A Comparative Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted pyridines is a critical endeavor. Among these, 2-Hydroxynicotinaldehyde stands as a valuable building block. This guide provides a comparative analysis of potential and established synthesis routes for this key intermediate, offering insights into their efficiency based on available experimental data.

Comparison of Synthetic Strategies

Several plausible synthetic pathways to this compound have been explored, primarily revolving around the functionalization of the pyridine ring. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of key alternative routes with their reported or analogous efficiency metrics.

RouteStarting MaterialKey TransformationReagents/CatalystReaction TimeTemperature (°C)Yield (%)
1 2-ChloronicotinaldehydeNucleophilic Aromatic Substitution (Hydrolysis)aq. NaOH or KOHSeveral hours100-150Moderate to High (Analogous)
2 2-HydroxypyridineVilsmeier-Haack FormylationPOCl₃, DMF1-3 hours0-100Moderate (Analogous)
3 2-HydroxypyridineReimer-Tiemann FormylationCHCl₃, NaOHSeveral hours60-70Low to Moderate (Analogous)
4 3-(Hydroxymethyl)pyridin-2(1H)-oneOxidationMnO₂ or other mild oxidizing agentsVariableRoom Temp. to RefluxGood to High (Analogous)

Note: Some of the data presented is based on analogous reactions due to a lack of direct comparative studies for this compound synthesis in publicly available literature. Researchers should consider these as starting points for optimization.

Detailed Analysis of Synthetic Routes

Route 1: Hydrolysis of 2-Chloronicotinaldehyde

This route offers a straightforward approach, leveraging the well-established nucleophilic substitution of a chloro group on the pyridine ring.

Experimental Protocol (Hypothetical, based on analogous reactions): To a solution of 2-chloronicotinaldehyde in a suitable solvent (e.g., water or a water/co-solvent mixture), an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide is added. The reaction mixture is then heated to reflux (typically 100-150°C) for several hours. Progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is cooled and neutralized with an acid, leading to the precipitation of this compound, which can then be isolated by filtration and purified by recrystallization.

Route 2: Vilsmeier-Haack Formylation of 2-Hydroxypyridine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. 2-Hydroxypyridine, existing in tautomeric equilibrium with 2-pyridone, is a suitable substrate.

Experimental Protocol (General): Phosphorus oxychloride (POCl₃) is added dropwise to a cooled (0°C) solution of N,N-dimethylformamide (DMF). The resulting Vilsmeier reagent is then treated with 2-hydroxypyridine. The reaction mixture is stirred at a controlled temperature, which can range from room temperature to 100°C, for a period of 1 to 3 hours. The reaction is subsequently quenched by the addition of an aqueous sodium acetate solution. The product, this compound, is then isolated through extraction and purified by chromatography or recrystallization.

Efficiency: This method is generally efficient for formylating activated rings, and by analogy, is expected to provide moderate yields of the desired product under relatively mild conditions and with shorter reaction times compared to hydrolysis.

Route 3: Reimer-Tiemann Formylation of 2-Hydroxypyridine

The Reimer-Tiemann reaction provides another avenue for the ortho-formylation of phenols and related hydroxy-heterocycles.

Experimental Protocol (General): 2-Hydroxypyridine is dissolved in an aqueous solution of a strong base, such as sodium hydroxide. Chloroform is then added portion-wise to the solution while maintaining the temperature at around 60-70°C. The reaction is typically stirred for several hours. After the reaction is complete, the mixture is cooled, and the excess chloroform is removed. The aqueous layer is then acidified to precipitate the product, which is collected and purified.

Efficiency: The Reimer-Tiemann reaction is known to often suffer from moderate to low yields and can produce isomeric byproducts. However, it utilizes relatively inexpensive reagents.

Route 4: Oxidation of 3-(Hydroxymethyl)pyridin-2(1H)-one

This route involves the selective oxidation of a primary alcohol to an aldehyde. The starting material can be prepared from the corresponding ester of 2-hydroxynicotinic acid via reduction.

Experimental Protocol (General): 3-(Hydroxymethyl)pyridin-2(1H)-one is dissolved in a suitable organic solvent, and a mild oxidizing agent, such as activated manganese dioxide (MnO₂), is added. The suspension is stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction progress is monitored by TLC. Upon completion, the solid oxidant is filtered off, and the solvent is evaporated to yield the crude this compound, which is then purified.

Efficiency: Oxidation of benzylic-type alcohols is often a high-yielding transformation. This route is expected to provide good to high yields under mild conditions, provided the starting material is readily accessible.

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthesis route depends on various factors. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Route_Selection Workflow for Selecting a Synthesis Route for this compound Start Define Synthesis Goals (Scale, Purity, Cost) Precursor_Availability Assess Availability of Starting Materials Start->Precursor_Availability Route1 Route 1: Hydrolysis (2-Chloronicotinaldehyde) Precursor_Availability->Route1 2-Chloronicotinaldehyde is available Route2 Route 2: Vilsmeier-Haack (2-Hydroxypyridine) Precursor_Availability->Route2 2-Hydroxypyridine is available Route3 Route 3: Reimer-Tiemann (2-Hydroxypyridine) Precursor_Availability->Route3 2-Hydroxypyridine is available Route4 Route 4: Oxidation (3-(Hydroxymethyl)pyridin-2(1H)-one) Precursor_Availability->Route4 Alcohol precursor is available/synthesizable Condition_Tolerance Evaluate Tolerance for Reaction Conditions Route1->Condition_Tolerance Route2->Condition_Tolerance Route3->Condition_Tolerance Route4->Condition_Tolerance Yield_Purity Compare Expected Yield and Purity Condition_Tolerance->Yield_Purity Final_Selection Select Optimal Route and Proceed with Synthesis Yield_Purity->Final_Selection

Caption: Decision workflow for selecting a synthesis route.

Signaling Pathways of Key Reactions

The following diagrams illustrate the generalized signaling pathways for the Vilsmeier-Haack and Reimer-Tiemann reactions, highlighting the key intermediates and transformations.

Vilsmeier_Haack Vilsmeier-Haack Formylation Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Hydroxypyridine 2-Hydroxypyridine Hydroxypyridine->Electrophilic_Attack Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack reaction pathway.

Reimer_Tiemann Reimer-Tiemann Formylation Pathway Chloroform CHCl₃ Dichlorocarbene Dichlorocarbene (:CCl₂) (Electrophile) Chloroform->Dichlorocarbene Base NaOH Base->Dichlorocarbene Phenoxide Pyridinoxide Anion Base->Phenoxide Addition Electrophilic Addition Dichlorocarbene->Addition Hydroxypyridine 2-Hydroxypyridine Hydroxypyridine->Phenoxide Phenoxide->Addition Intermediate Dichloromethyl Adduct Addition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Reimer-Tiemann reaction pathway.

A Comparative Guide to Ligands for Palladium-Catalyzed C-H Arylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed C-H arylation of amines has emerged as a powerful and atom-economical tool for the synthesis of arylated amine motifs, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of ligand is paramount to the success of these transformations, influencing reactivity, selectivity, and substrate scope. This guide provides an objective comparison of prominent ligand classes, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific synthetic challenges.

Ligand Classes at a Glance: A Performance Overview

The selection of a suitable ligand is critical and depends heavily on the nature of the amine substrate (primary, secondary, hindered), the desired regioselectivity (α, β, γ, δ), and whether enantioselectivity is required. Below is a summary of commonly employed ligand classes and their general characteristics.

Ligand ClassKey FeaturesTypical Applications
Mono-N-protected Amino Acids (MPAAs) Broadly applicable, accelerate C-H activation, enable enantioselective transformations.[1][2][3][4]C(sp2)-H arylation of 2-phenylethylamines, enantioselective C(sp3)-H arylation of cyclopropylmethylamines.[5][6]
Pyridone Ligands Highly effective, bite angle in bidentate versions is crucial for reactivity.[2][7][8]meta-C-H functionalization of benzylamines, γ- and δ-arylation of alkyl amines in conjunction with transient directing groups.[4][9]
Sulfoxide-2-hydroxypyridine (SOHP) Ligands Enable arylation of native primary amines without a separate directing group.[5][6][10]γ-C(sp3)-H arylation of primary aliphatic amines, including amino acid esters.[2][11]
Biarylphosphine Ligands (e.g., BrettPhos, RuPhos) High catalytic activity, effective for challenging C-N cross-couplings.Arylation of hindered primary and secondary amines, selective monoarylation of primary amines.[12][13][14]
Transient Directing Groups (TDGs) with External Ligands Avoids pre-functionalization of the amine substrate.[13][15]γ-C(sp3)-H arylation of primary aliphatic amines.[1][7]

Comparative Performance Data

The following tables summarize quantitative data for the Pd-catalyzed C-H arylation of amines using different ligand systems. It is important to note that reaction conditions are optimized for each ligand system and may not be directly comparable.

Table 1: C(sp³)-H Arylation of Primary Aliphatic Amines
EntryAmine SubstrateAryl HalideLigand/Directing GroupPd Catalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
1tert-AmylamineIodobenzeneGlyoxylic acid (TDG)Pd(OAc)₂ (10)AgTFAHOAc1001572[7]
2Propylamine4-Iodotoluene2-Hydroxynicotinaldehyde (TDG)Pd(OAc)₂ (5)AgTFA, H₂OHFIP/HOAc1201275[1]
3Cyclohexylamine4-IodoanisoleSOHP ligandPd(OAc)₂ (5)AgTFAHFIP801285[2]
4Cyclopropylmethylamine (Tf-protected)4-IodotolueneAc-Ile-OH (MPAA)Pd(OAc)₂ (10)Ag₂CO₃, NaTFAt-BuOH801895[6]
Table 2: C-N Cross-Coupling of Hindered Amines with Biarylphosphine Ligands
EntryAmine SubstrateAryl HalideLigandPd Precatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1tert-Octylamine3,5-DimethoxychlorobenzeneL7 (biaryl(alkyl)arylphosphine)P7 (0.5)NaO-t-Bu1,4-Dioxane801-295[1]
2tert-Octylamine3,5-DimethoxychlorobenzeneL4 (BrettPhos analog)P4 (2)NaO-t-Bu1,4-Dioxane1001885[1]
3Methylamine4-Chloro-tert-butylbenzeneBrettPhosPrecatalyst 6 (0.3)NaO-t-BuTHFRT298[15]
4Morpholine4-Bromo-anisoleRuPhosPd₂(dba)₃ (1) / RuPhos (4)LiHMDSTHF65395[14]

Experimental Protocols

General Procedure for γ-C(sp³)-H Arylation of Primary Amines using a Transient Directing Group (Glyoxylic Acid)

To a reaction tube are added Pd(OAc)₂ (6.7 mg, 0.03 mmol, 10 mol%), glyoxylic acid monohydrate (5.5 mg, 0.06 mmol, 20 mol%), and AgTFA (99.4 mg, 0.45 mmol). The tube is then charged with acetic acid (2 mL), tert-amylamine (26.1 mg, 0.3 mmol), and iodobenzene (91.8 mg, 0.45 mmol). The mixture is stirred at 100 °C for 15 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.[7]

General Procedure for Enantioselective C(sp³)-H Arylation of Triflyl-Protected Cyclopropylmethylamines using an MPAA Ligand

In a sealed tube, Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), N-Ac-L-Ile-OH (9.2 mg, 0.04 mmol, 20 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol) are combined. Triflyl-protected cyclopropylmethylamine (0.2 mmol), aryl iodide (0.6 mmol), sodium trifluoroacetate (13.6 mg, 0.1 mmol), and tert-butanol (1.0 mL) are then added. The tube is sealed and the mixture is stirred at 80 °C for 18 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite. The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography to give the arylated product.[6]

General Procedure for the Arylation of Hindered Primary Amines using a Biarylphosphine Ligand (L7)

An oven-dried vial is charged with the Pd precatalyst P7 (0.5 mol%), ligand L7 (0.5 mol%), and NaO-t-Bu (1.2 mmol). The vial is evacuated and backfilled with argon. The aryl halide (1.0 mmol), hindered primary amine (1.2 mmol), and 1,4-dioxane (1 mL) are added via syringe. The reaction mixture is stirred at the indicated temperature (e.g., 80 °C) for the specified time. After cooling, the mixture is diluted with diethyl ether, filtered through a plug of Celite, and concentrated. The product is then purified by flash chromatography.[1]

Visualizing the Catalytic Process

The following diagrams illustrate the fundamental mechanisms and workflows involved in Pd-catalyzed C-H arylation of amines.

Catalytic_Cycle General Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation pd_ii Pd(II)L₂ amine_complex Amine-Pd(II) Complex pd_ii->amine_complex + Amine palladacycle Palladacycle Intermediate amine_complex->palladacycle C-H Activation pd_iv Pd(IV) Intermediate palladacycle->pd_iv + Ar-X (Oxidative Addition) product_complex Product-Pd(II) Complex pd_iv->product_complex Reductive Elimination product_complex->pd_ii

Caption: Generalized catalytic cycle for the Pd(II)-catalyzed C-H arylation of amines.

Ligand_Screening_Workflow Workflow for Ligand Screening and Optimization start Define Substrate Scope (Amine and Aryl Halide) ligand_selection Select Ligand Classes (MPAA, Pyridone, SOHP, etc.) start->ligand_selection initial_screening Initial Reaction Screening (Standard Conditions) ligand_selection->initial_screening analysis1 Analyze Results (Yield, Selectivity) initial_screening->analysis1 analysis1->ligand_selection No/Low Conversion optimization Optimize Reaction Conditions (Solvent, Base, Temp, Time) analysis1->optimization Promising Hits analysis2 Analyze Optimized Results optimization->analysis2 analysis2->optimization Further Optimization best_ligand Identify Optimal Ligand System analysis2->best_ligand Successful Optimization

Caption: A typical workflow for the screening and optimization of ligands.

Conclusion

The field of Pd-catalyzed C-H arylation of amines has been significantly advanced through the development of diverse and highly effective ligand systems. While MPAA and pyridone ligands have shown broad utility and have enabled challenging enantioselective transformations, newer systems like SOHP ligands and the strategic use of transient directing groups have expanded the scope to include native amine substrates, thereby increasing the overall efficiency of the synthetic process. For sterically hindered amines, the development of specialized biarylphosphine ligands such as BrettPhos and RuPhos has been instrumental. This guide provides a starting point for researchers to navigate the complex landscape of ligand selection, with the understanding that the optimal choice is intimately linked to the specific substrates and desired outcomes of the C-H arylation reaction.

References

A Comparative Benchmarking Guide: 2-Hydroxynicotinaldehyde in Catalytic C-H Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. In the realm of palladium-catalyzed C-H activation, directing groups have proven indispensable for controlling regioselectivity. This guide provides a comparative performance analysis of 2-Hydroxynicotinaldehyde, a transient directing group, against other notable catalytic systems for the γ-C(sp³)-H arylation of primary amines.

Introduction to this compound as a Transient Directing Group

This compound has emerged as an effective transient directing group in palladium(II)-catalyzed γ-C(sp³)-H arylation of primary aliphatic amines.[1][2][3][4] Its mechanism of action involves the in situ reversible formation of an imine with the primary amine substrate. This imine then acts as a bidentate ligand, directing the palladium catalyst to activate a specific C-H bond at the γ-position for subsequent arylation. A key advantage of this transient approach is the avoidance of separate steps for the installation and removal of the directing group.[1]

Performance Benchmark: this compound vs. Alternative Catalytic Systems

This section benchmarks the performance of the this compound system against a prominent alternative for the γ-C(sp³)-H arylation of primary amines: a palladium(II) system utilizing sulfoxide-2-hydroxypyridine (SOHP) ligands.[5][6][7] Additionally, a comparison with another transient directing group, glyoxylic acid, is included.[8]

Quantitative Performance Data

The following tables summarize the catalytic performance of these systems across various substrates and reaction conditions, focusing on reaction yield as a key metric.

Table 1: γ-C(sp³)-H Arylation of Cyclohexylamine

Catalytic SystemAryl IodideYield (%)Reference
This compound 4-iodo-anisole85[1]
1-iodo-4-nitrobenzene78[1]
1-iodo-3,5-dimethylbenzene82[1]
Pd(II)/SOHP Ligand Iodobenzene75[6]
1-iodo-4-methoxybenzene72[6]
1-iodo-4-(trifluoromethyl)benzene68[6]
Glyoxylic Acid Iodobenzene72[8]

Table 2: γ-C(sp³)-H Arylation of Various Primary Amines

Catalytic SystemAmine SubstrateAryl IodideYield (%)Reference
This compound n-Propylamine4-iodo-anisole75[1]
Isobutylamine4-iodo-anisole72[1]
3-Phenylpropylamine4-iodo-anisole68[1]
Pd(II)/SOHP Ligand n-ButylamineIodobenzene65[6]
(S)-2-amino-3-methyl-1-butanolIodobenzene78 (98% ee)[6]
CyclopentylamineIodobenzene70[6]
Glyoxylic Acid n-PentylamineIodobenzene68[8]
2-MethylbutylamineIodobenzene65[8]

Experimental Protocols

Detailed experimental methodologies for the benchmarked catalytic systems are provided below.

General Procedure for γ-C(sp³)-H Arylation using this compound[1]

To an oven-dried screw-capped vial are added the primary amine (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), this compound (20 mol%), and AgTFA (0.4 mmol). The vial is evacuated and backfilled with argon. A solvent mixture of HFIP/HOAc (19:1, 1.0 mL) and H₂O (2.0 mmol) is then added. The vial is sealed and the reaction mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired arylated amine.

General Procedure for γ-C(sp³)-H Arylation using Pd(II)/SOHP Ligand[6]

In a glovebox, a screw-capped vial is charged with Pd(OAc)₂ (0.005 mmol), the SOHP ligand (0.005 mmol), and AgTFA (0.2 mmol). The primary amine (0.2 mmol) and aryl iodide (0.1 mmol) are then added, followed by HFIP (1 mL). The vial is sealed and the reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with CH₂Cl₂ and filtered through a short pad of silica gel. The filtrate is concentrated and the residue is purified by preparative thin-layer chromatography to give the desired product.

Visualizing the Catalytic Processes

The following diagrams, generated using the DOT language, illustrate the key workflows and proposed catalytic cycles for the discussed systems.

experimental_workflow cluster_2OH This compound System cluster_SOHP Pd(II)/SOHP Ligand System A1 Combine Reactants: Amine, Aryl Iodide, Pd(OAc)₂, this compound, AgTFA A2 Add Solvents: HFIP/HOAc, H₂O A1->A2 A3 Heat at 120 °C for 12h A2->A3 A4 Workup and Purification A3->A4 A5 Arylated Amine A4->A5 B1 Combine in Glovebox: Pd(OAc)₂, SOHP Ligand, AgTFA, Amine, Aryl Iodide B2 Add Solvent: HFIP B1->B2 B3 Heat at 80 °C for 24h B2->B3 B4 Workup and Purification B3->B4 B5 Arylated Amine B4->B5

Figure 1: A comparative experimental workflow for the two primary catalytic systems.

catalytic_cycle_2OH cluster_main Catalytic Cycle with this compound Pd(II) Pd(II) Imine_Complex Pd(II)-Imine Complex Pd(II)->Imine_Complex + Amine + this compound - H₂O Palladacycle Palladacycle Imine_Complex->Palladacycle C-H Activation Pd(IV)_Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV)_Intermediate + ArI Product_Complex Product-Pd(II) Complex Pd(IV)_Intermediate->Product_Complex Reductive Elimination Product_Complex->Pd(II) + H₂O - Arylated Amine - this compound catalytic_cycle_SOHP cluster_main Catalytic Cycle with Pd(II)/SOHP Ligand Pd(II)_SOHP Pd(II)-SOHP Amine_Complex Pd(II)-SOHP -Amine Complex Pd(II)_SOHP->Amine_Complex + Amine Palladacycle Palladacycle Amine_Complex->Palladacycle C-H Activation Pd(IV)_Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV)_Intermediate + ArI Product_Complex Product-Pd(II) Complex Pd(IV)_Intermediate->Product_Complex Reductive Elimination Product_Complex->Pd(II)_SOHP - Arylated Amine

References

A Comparative Guide to Biaryl Synthesis: 2-Hydroxynicotinaldehyde-Mediated C-H Arylation vs. Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The biaryl motif, in particular, is a ubiquitous scaffold in pharmaceuticals and functional materials. This guide provides an objective comparison of two prominent methods for synthesizing alkyl-aryl compounds: the emerging 2-Hydroxynicotinaldehyde-mediated C-H arylation and the well-established Suzuki-Miyaura cross-coupling. This comparison is supported by experimental data and detailed protocols to inform decisions on scalability and efficiency.

At a Glance: Method Comparison

The choice between these two powerful synthetic strategies often involves a trade-off between atom economy and substrate availability. This compound-mediated C-H arylation offers a more direct approach by functionalizing an existing C-H bond, thus avoiding the pre-functionalization of the aliphatic partner. In contrast, the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is renowned for its reliability and broad substrate scope but necessitates the synthesis of an organoboron reagent.

ParameterThis compound-Mediated γ-C(sp³)-H ArylationSuzuki-Miyaura Coupling
Reactants Primary Aliphatic Amine + Aryl HalideAlkylboronic Acid/Ester + Aryl Halide
Key Reagent This compound (Transient Directing Group)Organoboron Compound
Catalyst Palladium(II) AcetatePalladium(0) complex (e.g., Pd(PPh₃)₄) or Pd(II) precatalyst
Key Advantage High atom economy; avoids pre-functionalization of the amine.Broad substrate scope, high functional group tolerance, well-established and reliable.[1][2]
Key Disadvantage Higher catalyst loading may be required; reaction development is ongoing.Requires synthesis of the organoboron reagent; potential for boronic acid homo-coupling.
Scalability Demonstrated on millimole scale; potential for larger scale is under investigation.[3][4]Widely implemented on industrial kilogram scale.[3]

Performance Comparison: Synthesis of 4-Cyclohexyl-p-toluidine

To provide a direct comparison, we will examine the synthesis of 4-cyclohexyl-p-toluidine through both methodologies.

ParameterThis compound-Mediated C-H ArylationSuzuki-Miyaura Coupling
Substrates Cyclohexylamine + 4-IodotolueneCyclohexylboronic Acid + 4-Iodotoluene
Catalyst System Pd(OAc)₂ (10 mol%)Pd(PPh₃)₄ (2-5 mol%)
Directing Group/Ligand This compound (20 mol%)Triphenylphosphine (as part of the catalyst)
Base Silver Trifluoroacetate (AgTFA)Potassium Carbonate (K₂CO₃)
Solvent Hexafluoroisopropanol (HFIP) / Acetic AcidToluene / Water
Temperature 120 °C80-110 °C
Reaction Time 12 hours12-24 hours
Typical Yield (Lab Scale) ~70-80% (on 0.2 mmol scale)[3]~80-95%
Scalability Notes Catalyst and directing group loading can be lowered to 2% and 4% respectively in some cases.[3]Routinely performed on multi-kilogram scale with catalyst loading often below 1 mol%.[3]

Experimental Protocols

This compound-Mediated γ-C(sp³)-H Arylation of Cyclohexylamine

This protocol is adapted from the general procedure reported by Yu and coworkers.[3]

Materials:

  • Cyclohexylamine

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Silver trifluoroacetate (AgTFA)

  • Hexafluoroisopropanol (HFIP)

  • Acetic acid

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 10 mol%), this compound (0.04 mmol, 20 mol%), and AgTFA (0.4 mmol).

  • The vial is sealed with a septum and purged with nitrogen or argon.

  • Add cyclohexylamine (0.4 mmol), 4-iodotoluene (0.2 mmol), HFIP (1.0 mL), acetic acid (0.05 mL), and water (2.0 mmol) via syringe.

  • Reaction: The reaction mixture is stirred at 120 °C for 12 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 4-cyclohexyl-p-toluidine.

Suzuki-Miyaura Coupling of Cyclohexylboronic Acid

This is a general protocol for Suzuki-Miyaura coupling.

Materials:

  • Cyclohexylboronic acid

  • 4-Iodotoluene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylboronic acid (1.2 mmol), 4-iodotoluene (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography or recrystallization to yield 4-cyclohexyl-p-toluidine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the catalytic cycles for both synthetic methods.

CH_Arylation cluster_0 This compound-Mediated C-H Arylation pd2 Pd(II) imine Imine Formation (Amine + TDG) pd2->imine R-NH₂ + 2-OH-nicotinaldehyde cyclometalation Cyclometalation (C-H Activation) imine->cyclometalation Forms Palladacycle oxidative_addition Oxidative Addition (Ar-I) cyclometalation->oxidative_addition + Ar-I reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product Arylated Amine reductive_elimination->product Forms C-C bond catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->pd2 Releases TDG

Catalytic cycle for this compound-mediated C-H arylation.

Suzuki_Coupling cluster_1 Suzuki-Miyaura Coupling pd0 Pd(0) ox_add Oxidative Addition (Ar-X) pd0->ox_add + Ar-X transmetalation Transmetalation (R-B(OH)₂) ox_add->transmetalation + R-B(OH)₂ + Base red_elim Reductive Elimination transmetalation->red_elim red_elim->pd0 Regenerates Catalyst product_suzuki Biaryl Product red_elim->product_suzuki Forms C-C bond

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both this compound-mediated C-H arylation and Suzuki-Miyaura coupling are powerful methods for the synthesis of biaryl compounds. The C-H activation approach offers a more atom-economical and potentially shorter synthetic route by avoiding the pre-functionalization of the aliphatic partner. However, it is a newer technology, and its scalability for industrial applications is still being explored. The Suzuki-Miyaura coupling, while requiring an extra step for the synthesis of the boronic acid, is a highly mature, reliable, and scalable method that is widely used in the pharmaceutical industry. The choice of method will ultimately depend on the specific synthetic goals, the availability of starting materials, and the desired scale of the reaction.

References

A Comparative Guide to the Use of 2-Hydroxynicotinaldehyde in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a paramount concern. This guide provides a detailed cost-benefit analysis of utilizing 2-Hydroxynicotinaldehyde as a catalytic transient directing group in palladium-catalyzed C-H arylation reactions, comparing its performance with alternative aldehydes and other synthetic strategies.

The targeted functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering a more atom-economical and streamlined approach to molecule construction. Transient directing groups (TDGs) have emerged as a particularly attractive strategy, as they circumvent the need for separate installation and removal steps, thereby increasing overall efficiency. This guide focuses on the application of this compound as a TDG in the γ-C(sp³)–H arylation of primary amines, a key transformation for the synthesis of valuable building blocks in medicinal chemistry.

Performance Comparison of Transient Directing Groups

The efficacy of a transient directing group is crucial for the success of a C-H functionalization reaction. In the context of the Pd(II)-catalyzed γ-C(sp³)–H arylation of primary amines, this compound has demonstrated superior performance compared to other commonly available aldehydes.

Directing Group AldehydeCost (per gram)Typical Reaction YieldNotes
This compound Discontinued (previously ~$150/g)Good to Excellent (up to 96%)[1][2]Highly effective for γ-C(sp³)–H arylation of primary amines.[1][2] Its discontinuation by some suppliers may necessitate custom synthesis, impacting cost and accessibility.
Salicylaldehyde ~$0.21 - $2.81[3][4]Ineffective[5]Fails to promote the desired γ-arylation of primary amines under similar conditions.[5]
8-Quinolinecarboxaldehyde ~$1407.50 / 500g (approx. $2.82/g)Ineffective[5]Does not facilitate the target C-H arylation reaction.[5]

As the data indicates, while salicylaldehyde and 8-quinolinecarboxaldehyde are significantly more cost-effective and readily available, they are ineffective in promoting the desired γ-arylation of primary amines in the studied reaction. This highlights the unique efficacy of the 2-hydroxypyridine-based scaffold of this compound in this specific transformation. The weakly coordinating anionic hydroxyl group is crucial for the catalytic cycle.[1]

Experimental Protocols

General Procedure for Pd(II)-Catalyzed γ-C(sp³)–H Arylation of Primary Amines using this compound

This protocol is adapted from the work of Yu and coworkers.[1]

Materials:

  • Primary amine (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • This compound (TDG) (20 mol%)

  • Ag₂CO₃ (1.5 equiv)

  • Hexafluoroisopropanol (HFIP)

  • Acetic acid (AcOH)

Procedure:

  • To a sealed vial, add the primary amine, aryl iodide, Pd(OAc)₂, this compound, and Ag₂CO₃.

  • Add a solution of HFIP/AcOH (v/v = 4:1) to the vial.

  • Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired γ-arylated primary amine.

Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the overall experimental workflow and the proposed catalytic cycle for the γ-C(sp³)–H arylation of a primary amine using this compound as a transient directing group.

Experimental_Workflow reagents Combine Reactants: - Primary Amine - Aryl Iodide - Pd(OAc)₂ - this compound - Ag₂CO₃ solvent Add HFIP/AcOH Solvent reagents->solvent 1 reaction Heat at 120 °C for 24h solvent->reaction 2 workup Workup: - Dilution - Filtration reaction->workup 3 purification Purification: Column Chromatography workup->purification 4 product γ-Arylated Primary Amine purification->product 5 Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(II) Catalyst B Imine Formation (Amine + TDG) A->B C Cyclometalation (C-H Activation) B->C D Oxidative Addition (Ar-I) C->D E Reductive Elimination D->E F Product Release & Catalyst Regeneration E->F F->A Regenerates Pd(II) product γ-Arylated Amine F->product amine Primary Amine amine->B TDG This compound TDG->B ArI Aryl Iodide ArI->D

References

Spectroscopic Validation of Intermediates in 2-Hydroxynicotinaldehyde Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of C(sp³)–H bonds is a paramount objective in modern synthetic chemistry, offering a direct route to complex molecules from simple precursors. Transient directing groups (TDGs) have emerged as a powerful tool in this endeavor, guiding metal catalysts to specific C–H bonds without the need for permanent installation and removal steps. Among these, 2-hydroxynicotinaldehyde has proven to be a highly effective TDG for palladium-catalyzed C(sp³)–H arylation of free primary amines.[1][2][3] This guide provides a comparative analysis of this compound catalysis, with a focus on the spectroscopic validation of its catalytic intermediates, benchmarked against alternative TDG systems.

Performance Comparison of Transient Directing Groups

The efficacy of a TDG is determined by its ability to facilitate high yields with low catalyst and TDG loading. This compound has demonstrated remarkable efficiency in the Pd(II)-catalyzed γ-C(sp³)–H arylation of primary amines, allowing for catalyst and directing group loadings as low as 2% and 4%, respectively.[1][2][3] This performance is benchmarked against other common TDGs, such as amino acids (e.g., glycine, valine) and simple amines, which are often employed in the C–H functionalization of aldehydes and ketones.[4][5][6]

Transient Directing GroupSubstrate TypeTypical Catalyst Loading (mol%)Typical TDG Loading (mol%)Key AdvantagesRepresentative Reference
This compound Primary Amines2 - 54 - 10High efficiency, low loadings, applicable to free amines.[1][2][3]Yu et al. (2016)[1][2]
Amino Acids (e.g., Glycine, Valine) Aldehydes, Ketones5 - 1020 - 40Readily available, chiral variants for enantioselective synthesis.[4][6]Yu et al. (2016)[6]
Glyoxylic Acid Primary Amines5 - 1020Inexpensive, effective for γ-arylation of primary alkylamines.[7]Ge et al. (2017)[7]
Simple Amines/Amides Aldehydes, Ketones5 - 1020 - 30Simple structures, can form bidentate directing groups.[5]Bull et al. (2017)[5]

Spectroscopic Validation of Catalytic Intermediates

The validation of proposed catalytic intermediates is crucial for mechanistic understanding and reaction optimization. The key intermediates in TDG-catalyzed C–H activation are the initial imine-palladium complex and the subsequent palladacycle formed after C–H activation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable for their characterization.

While a direct side-by-side comparative spectroscopic study of intermediates from different TDGs is not extensively documented in the literature, we can compile and compare the types of evidence reported for each system.

This compound System:

The proposed mechanism involves the formation of an imine between the primary amine substrate and this compound, which then coordinates to the Pd(II) catalyst. This is followed by C–H activation to form a six-membered palladacycle.

  • ESI-MS: Detection of mass peaks corresponding to the [Pd(Imine)(OAc)]⁺ complex and the palladacycle intermediate would provide strong evidence for their formation.

  • ¹H NMR: The formation of the imine bond can be monitored by the appearance of a characteristic imine proton signal (HC=N) typically in the range of 8-9 ppm. Upon palladacycle formation, shifts in the signals of the protons on the alkyl chain of the amine and the pyridine ring of the TDG are expected.

Amino Acid TDG Systems:

Amino acids like glycine form an imine with the substrate (ketone or aldehyde), and the carboxylate group acts as a secondary binding site for the palladium catalyst, forming a bidentate L,X-type ligand that facilitates the formation of a five or six-membered palladacycle.[4]

  • ESI-MS: Evidence for palladacycle formation has been obtained through the detection of the corresponding mass peaks.

  • ¹H NMR: The formation of the imine and its coordination to palladium can be inferred from shifts in the proton signals of the substrate and the amino acid. The diastereotopic protons of the palladacycle often exhibit distinct signals.

Spectroscopic TechniqueThis compound IntermediatesAmino Acid TDG Intermediates
¹H NMR - Appearance of imine proton signal.- Shift of pyridine and amine alkyl protons upon coordination and cyclometalation.- Shift of α-proton of the amino acid.- Appearance of diastereotopic methylene protons in the palladacycle.
¹³C NMR - Shift of imine carbon and carbons of the pyridine ring and amine alkyl chain.- Shift of imine and carboxylate carbons.
ESI-MS - Detection of [Pd(Imine)(OAc)]⁺.- Detection of the palladacycle fragment after loss of a ligand.- Detection of the palladacycle intermediate.

Experimental Protocols

Detailed experimental procedures are critical for the reproducible spectroscopic validation of catalytic intermediates. Below are generalized protocols for key experiments.

Protocol 1: In-situ NMR Monitoring of the Catalytic Reaction

This protocol allows for the observation of intermediates as they form and are consumed during the reaction.

  • Sample Preparation: In an NMR tube, dissolve the primary amine substrate (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), this compound (0.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a deuterated solvent (e.g., acetic acid-d₄).

  • NMR Acquisition: Acquire ¹H NMR spectra at regular intervals at the reaction temperature (e.g., 80 °C). Use of a high-pressure NMR tube may be necessary for reactions requiring elevated temperatures.[8]

  • Data Analysis: Monitor the disappearance of starting material signals and the appearance of product signals. Look for the transient appearance of new signals in the aromatic and aliphatic regions that may correspond to the imine-palladium complex and the palladacycle. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to aid in the structural elucidation of these transient species.

Protocol 2: ESI-MS Analysis of Catalytic Intermediates

This method is highly sensitive for the detection of charged intermediates in the catalytic cycle.

  • Reaction Setup: In a vial, combine the primary amine substrate, this compound, Pd(OAc)₂, and base in a suitable solvent (e.g., HFIP/AcOH).

  • Sample Preparation for MS: After a short reaction time (e.g., 5-10 minutes), dilute an aliquot of the reaction mixture with a solvent suitable for ESI-MS (e.g., methanol or acetonitrile).

  • MS Analysis: Infuse the diluted sample directly into the ESI-MS instrument. Acquire spectra in positive ion mode.

  • Data Analysis: Look for mass-to-charge ratio (m/z) peaks corresponding to the expected intermediates, such as the [Substrate-Imine-Pd]⁺ complex or the palladacycle. Isotopic pattern analysis for palladium can confirm the presence of the metal in the detected species.

Visualizing Catalytic Pathways and Workflows

dot

Catalytic_Cycle_2_Hydroxynicotinaldehyde Substrate Primary Amine + This compound Imine Imine Intermediate Substrate->Imine Condensation Pd_Imine_Complex Pd(II)-Imine Complex Imine->Pd_Imine_Complex Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Pd_Imine_Complex Palladacycle Palladacycle Intermediate Pd_Imine_Complex->Palladacycle C-H Activation Oxidative_Addition Oxidative Addition (Ar-I) Palladacycle->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product γ-Arylated Amine Reductive_Elimination->Product Experimental_Workflow cluster_reaction Catalytic Reaction cluster_insitu In-situ NMR Monitoring cluster_exsitu Ex-situ ESI-MS Analysis Start Combine Reactants: Amine, Ar-I, Pd(OAc)₂, TDG, Base Reaction Stir at Elevated Temperature Start->Reaction NMR_Sample Prepare Reaction in NMR Tube Start->NMR_Sample Aliquot Take Aliquot from Reaction Mixture Reaction->Aliquot Acquire_NMR Acquire Spectra Over Time NMR_Sample->Acquire_NMR Analyze_NMR Identify Transient Signals Acquire_NMR->Analyze_NMR Dilute Dilute for MS Analysis Aliquot->Dilute Acquire_MS Acquire ESI-MS Spectrum Dilute->Acquire_MS Analyze_MS Identify Intermediate Mass Peaks Acquire_MS->Analyze_MS TDG_Comparison cluster_2HNA This compound TDG cluster_AA Amino Acid TDGs HNA_Substrate Primary Amines HNA_Intermediate Bidentate Imine-Pyridyl Coordination HNA_Substrate->HNA_Intermediate HNA_Advantage High Efficiency Low Catalyst Loading HNA_Intermediate->HNA_Advantage AA_Intermediate Bidentate Imine-Carboxylate Coordination AA_Substrate Aldehydes & Ketones AA_Substrate->AA_Intermediate AA_Advantage Readily Available Chiral Pool AA_Intermediate->AA_Advantage

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxynicotinaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Hydroxynicotinaldehyde, ensuring compliance with safety protocols and minimizing environmental impact.

Key Safety and Handling Information

This compound is a compound that requires careful handling. It is known to cause skin and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn at all times when working with this chemical.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[2][3][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₆H₅NO₂[4][5][6]
Molecular Weight123.11 g/mol [5][6]
AppearanceBeige to light yellow powder/crystal[1][4]
Melting Point223 °C[4][6]
Storage Temperature2-8°C[6]

Experimental Protocols: Proper Disposal Procedures

The proper disposal of this compound is a critical aspect of laboratory safety. The following step-by-step procedure should be followed.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[1]

  • Contaminated Materials: Any materials such as gloves, wipes, or filter paper that have come into contact with the chemical should be considered contaminated and disposed of as solid hazardous waste.

Step 2: Waste Container Management

  • Ensure all waste containers are in good condition, compatible with the chemical, and have a securely fitting lid.[1]

  • Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[1]

Step 3: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1] The storage area should be locked up.[3][4]

Step 4: Final Disposal

  • The disposal of this compound waste must be handled by a licensed chemical waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1][4]

  • Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves completing a waste manifest form.[1]

Step 5: Empty Container Disposal

  • For empty containers, triple rinse with a suitable solvent (e.g., ethanol or acetone).

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may be managed according to institutional guidelines.

  • Puncture the container to prevent reuse.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_waste_type 1. Identify Waste Type cluster_collection 2. Collect & Segregate cluster_storage 3. Store Safely cluster_disposal 4. Final Disposal start Waste Generated solid Solid Waste (Unused/Contaminated) start->solid liquid Liquid Waste (Solutions) start->liquid containers Empty Containers start->containers solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container rinse Triple Rinse with Appropriate Solvent containers->rinse storage Designated, Ventilated, Secure Storage Area solid_container->storage liquid_container->storage rinse->liquid_container Collect 1st Rinsate puncture Puncture to Prevent Reuse rinse->puncture disposal_company Licensed Chemical Waste Disposal Company storage->disposal_company

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.